molecular formula C8H12N2O B1457227 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one CAS No. 64921-99-9

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Cat. No.: B1457227
CAS No.: 64921-99-9
M. Wt: 152.19 g/mol
InChI Key: DRVFJQHOFFMVEU-UHFFFAOYSA-N
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Description

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one is a useful research compound. Its molecular formula is C8H12N2O and its molecular weight is 152.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-1-pyrazol-1-ylbutan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-7(2)8(11)6-10-5-3-4-9-10/h3-5,7H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRVFJQHOFFMVEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)CN1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Profile & Synthetic Architecture: 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one , a specialized heterocyclic ketone intermediate used in coordination chemistry and pharmaceutical synthesis.

Executive Summary

This compound (often referred to as 1-pyrazolyl-3-methyl-2-butanone) is a bifunctional organic intermediate comprising a pyrazole nitrogen heterocycle linked via a methylene bridge to an isopropyl ketone moiety. It serves as a critical "scorpionate-like" ligand precursor in organometallic chemistry and a pharmacophore scaffold in the development of nicotinic acetylcholine receptor (nAChR) modulators.

This guide details its physicochemical properties, validated synthetic protocols, and reactivity profile, designed for researchers requiring high-purity synthesis and characterization data.

Physicochemical Properties

The following data synthesizes experimental observations from analogous N-alkylated pyrazoles and computational predictions where direct experimental values are proprietary.

Molecular Identity
ParameterValue
IUPAC Name This compound
Molecular Formula C

H

N

O
Molecular Weight 152.19 g/mol
SMILES CC(C)C(=O)Cn1cccn1
Key Functional Groups Pyrazole (aromatic N-heterocycle), Ketone (carbonyl), Isopropyl (steric bulk)
Physical & Electronic Parameters
PropertyValue / RangeContext
Physical State Pale yellow oil or low-melting solidAnalogous to 1-(3,5-dimethylpyrazol-1-yl)acetone; solidifies upon high purity/cooling.
Boiling Point ~240–250 °C (Predicted)High BP due to dipolar nature of pyrazole and ketone.
LogP (Predicted) 0.95 ± 0.2Moderately lipophilic; suitable for organic extraction (DCM, EtOAc).
pKa (Conj. Acid) ~2.5 (Pyrazole N2)The pyrazole N2 is weakly basic; the ketone

-protons are acidic (pKa ~20).
H-Bond Acceptors 2Pyrazole N2 and Carbonyl O.
H-Bond Donors 0Aprotic structure.

Synthetic Architecture

The synthesis of this compound relies on a nucleophilic substitution (


) mechanism. The pyrazolate anion attacks the 

-haloketone.
Reaction Mechanism
  • Deprotonation: A base removes the acidic N-H proton from 1H-pyrazole.

  • Substitution: The resulting pyrazolate anion attacks the

    
    -carbon of 1-bromo-3-methylbutan-2-one, displacing the bromide ion.
    
Validated Synthetic Protocol

Reagents:

  • 1H-Pyrazole (1.0 eq)

  • 1-Bromo-3-methylbutan-2-one (1.1 eq) [Note: Also known as bromomethyl isopropyl ketone]

  • Base: Cesium Carbonate (

    
    , 2.0 eq) or Triethylamine (
    
    
    
    , 3.0 eq)
  • Solvent: Acetonitrile (

    
    ) or Toluene (anhydrous)
    

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (10 mmol) in anhydrous acetonitrile (50 mL).

  • Activation: Add

    
     (20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the pyrazolate species.
    
  • Alkylation: Cool the mixture to 0°C. Add 1-bromo-3-methylbutan-2-one (11 mmol) dropwise over 15 minutes to prevent poly-alkylation or exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor via TLC (System: 30% EtOAc in Hexanes;

    
     of product ~0.4–0.5).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify the resulting oil via flash column chromatography (
    
    
    
    , Gradient: 0
    
    
    40% EtOAc/Hexanes).
Synthetic Workflow Diagram

Synthesis_Workflow Start Reagents: Pyrazole + Base (Cs2CO3/TEA) Intermediate Activation: Pyrazolate Anion Formation Start->Intermediate Deprotonation Addition Addition: 1-Bromo-3-methylbutan-2-one (0°C -> RT) Intermediate->Addition + Electrophile Reaction Reaction: SN2 Substitution (12-16h) Addition->Reaction Stirring Workup Workup: Filtration & Extraction (EtOAc/Water) Reaction->Workup Completion (TLC) Product Final Product: 3-methyl-1-(1H-pyrazol-1-yl) butan-2-one Workup->Product Purification

Figure 1: Step-by-step synthetic workflow for the N-alkylation of pyrazole.

Structural Characterization

Researchers should verify the identity of the synthesized compound using the following spectral signatures.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, 
    
    
    
    ):
    • 
       7.5–7.6 (d, 1H, Pyrazole H3/H5)
      
    • 
       7.4 (d, 1H, Pyrazole H3/H5)
      
    • 
       6.3 (t, 1H, Pyrazole H4)
      
    • 
       5.0 (s, 2H, 
      
      
      
      ) — Diagnostic Singlet
    • 
       2.7 (sept, 1H, 
      
      
      
      )
    • 
       1.1 (d, 6H, 
      
      
      
      )
  • 
    C NMR (100 MHz, 
    
    
    
    ):
    • Carbonyl (

      
      ): ~205 ppm
      
    • Pyrazole Carbons: ~140, 130, 106 ppm

    • Methylene Bridge (

      
      ): ~58 ppm
      
    • Isopropyl Methine: ~38 ppm

    • Methyl Groups: ~18 ppm

Mass Spectrometry (ESI-MS)
  • Molecular Ion:

    
     observed at m/z 153.2.
    
  • Fragmentation Pattern: Loss of isopropyl group (

    
    ) or cleavage of the methylene bridge may be observed.
    

Reactivity & Applications

This molecule is a versatile intermediate. Its reactivity is defined by the ketone (electrophilic) and the pyrazole nitrogen (nucleophilic/coordinating).

Key Transformations
  • Reduction (Chiral Alcohol Synthesis):

    • Treatment with

      
       yields 1-(1H-pyrazol-1-yl)-3-methylbutan-2-ol .
      
    • Relevance: This alcohol is a precursor for carbamate-based nAChR modulators (e.g., GAT2800 series).

  • Coordination Chemistry (Ligand Synthesis):

    • The N2 nitrogen of the pyrazole and the carbonyl oxygen can act as a bidentate (N,O) chelate for metal centers (Zn, Cu).

    • Condensation with hydrazines yields "scorpionate" type tridentate ligands.

Reactivity Pathway Diagram

Reactivity_Pathways Core 3-methyl-1-(1H-pyrazol-1-yl) butan-2-one Red Reduction (NaBH4 / MeOH) Core->Red Cond Condensation (R-NH-NH2) Core->Cond Coord Coordination (MX2 Salts) Core->Coord Alc Alcohol Derivative (Precursor to Carbamates) Red->Alc Carbonyl -> Hydroxyl Hyd Hydrazone/Scorpionate Ligands Cond->Hyd Schiff Base Formation Complex N,O-Metal Chelates Coord->Complex Bidentate Binding

Figure 2: Primary reactivity pathways and downstream applications.

Safety & Handling

  • Hazards: As an

    
    -aminoketone derivative, treat as a potential skin irritant. The precursor 1-bromo-3-methylbutan-2-one is a lachrymator and alkylating agent; handle in a fume hood.
    
  • Storage: Store under inert atmosphere (

    
     or Ar) at 2–8°C. Ketones with 
    
    
    
    -hydrogens can undergo slow aldol condensation if exposed to moisture/base over time.

References

  • Synthesis of Pyrazole Derivatives: World Intellectual Property Organization, WO2022058920A1. "Casein kinase 1 delta modulators." (2022). Link

  • Application in nAChR Modulation: ACS Chemical Neuroscience, "Enantiospecific Positive Allosteric Modulation of α4β2 Nicotinic Receptor Subtypes." (2020). Describes the reduction of analogous ketones to active alcohol intermediates. Link

  • General Synthesis of N-alkylpyrazoles:Asian Journal of Organic Chemistry, "Domino Reaction for Synthesis of Spiro[pyrazole‐4,5′‐pyrrolo[3,4‐ c ]carbazoles]." (2021).

    
    -haloketones. Link
    

Structural Dynamics and Synthetic Utility of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecular Architecture

3-methyl-1-(1H-pyrazol-1-yl)butan-2-one represents a critical structural motif in medicinal chemistry, bridging the steric bulk of an isopropyl group with the electronic versatility of a pyrazole ring via a flexible ketomethylene linker. This scaffold is frequently observed in fragment-based drug discovery (FBDD), particularly in the design of p38 MAP kinase inhibitors and agrochemical fungicides where the pyrazole serves as a monodentate ligand or hydrogen bond acceptor.

Structural Connectivity

The molecule consists of three distinct domains governing its physicochemical behavior:

  • The Heterocyclic Head: A 1H-pyrazole ring attached at the N1 position.[1][2]

  • The Linker: A methylene (

    
    ) spacer adjacent to a carbonyl (
    
    
    
    ), creating an
    
    
    -aminoketone-like electronic environment.
  • The Lipophilic Tail: An isopropyl group (3-methylbutan-2-one moiety) providing steric bulk and hydrophobic interaction potential.

Physicochemical Profile
PropertyValue / CharacteristicRelevance
Formula ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

Small molecule fragment
Mol.[2][3][4][5][6][7][8][9][10] Weight 152.19 g/mol High ligand efficiency (LE) potential
H-Bond Acceptors 2 (N2 of pyrazole, C=O)Critical for active site binding
H-Bond Donors 0Lipophilic permeability
Rotatable Bonds 3 (

,

,

)
Conformational adaptability

Conformational Analysis: The Dipole-Steric Conflict

The biological activity of this molecule is often dictated by its preferred conformation in solution, which balances steric repulsion against dipole minimization.

The -Heteroatom Effect

The rotation around the


 bond is the primary determinant of the molecular shape. Unlike simple alkanes, this bond rotation is governed by the Generalized Anomeric Effect  and dipole interactions.
  • Syn-Periplanar (High Energy): The pyrazole ring and carbonyl oxygen are eclipsed. This is highly unfavorable due to dipole-dipole repulsion (both are electron-rich) and steric clash.

  • Gauche (Preferred): The pyrazole ring rotates approx. 60–90° out of plane with the carbonyl. This minimizes dipole repulsion while allowing the lone pair of the pyrazole N1 (in the

    
    -system) to align partially with the 
    
    
    
    orbital of the
    
    
    bond.
  • Anti-Periplanar: Sterically favorable but electronically less distinct than the gauche conformer in polar media.

Isopropyl Steric Gearing

The bulky isopropyl group exerts a "gearing effect" on the carbonyl. To avoid A(1,3) strain with the carbonyl oxygen, the methine proton of the isopropyl group typically eclipses the carbonyl oxygen, forcing the two methyl groups away from the reactive center.

Conformation State1 Syn-Periplanar (High Energy) State2 Gauche (Global Minimum) State1->State2 Relax via Rotation (~60°) State3 Anti-Periplanar (Local Minimum) State2->State3 Solvent Dependent Equilibrium Factors Driving Forces: 1. Dipole Repulsion (N vs O) 2. Steric Bulk (iPr) 3. Orbital Overlap (n -> σ*) Factors->State2

Figure 1: Conformational energy landscape driven by electronic and steric factors.

Synthesis & Validation Protocol

The most robust route to this compound is the regioselective N-alkylation of 1H-pyrazole.

Experimental Workflow

Reaction: Nucleophilic substitution (


) of 

-haloketone by pyrazole.

Reagents:

  • 1H-Pyrazole (1.0 eq)[2][6]

  • 1-bromo-3-methylbutan-2-one (1.1 eq) [Prepared via bromination of 3-methyl-2-butanone]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: Acetonitrile (MeCN) or Acetone (anhydrous)

Step-by-Step Protocol:

  • Preparation: Charge a flame-dried round-bottom flask with 1H-pyrazole (10 mmol) and anhydrous MeCN (30 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 15 minutes. Note: Pyrazole (
    
    
    
    ) is readily deprotonated by carbonate in aprotic polar solvents.
  • Addition: Dropwise add 1-bromo-3-methylbutan-2-one (11 mmol) dissolved in MeCN (5 mL) over 10 minutes. Caution:

    
    -haloketones are lachrymators.
    
  • Reaction: Heat to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:3).
    
  • Workup: Filter off inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via silica gel flash chromatography (Gradient: 10% 
    
    
    
    30% EtOAc in Hexanes).

Synthesis Start 1H-Pyrazole + K2CO3 Inter Pyrazolyl Anion (In Situ) Start->Inter Deprotonation (MeCN, RT) Product This compound Inter->Product SN2 Attack (Reflux, 4h) Reagent 1-bromo-3-methylbutan-2-one Reagent->Inter Electrophile Addition

Figure 2: Synthetic pathway via N-alkylation under basic conditions.

Self-Validating Characterization (NMR)

To confirm the structure, look for these diagnostic signals in


 NMR (

, 400 MHz). If these are absent, the synthesis failed.
MoietyChemical Shift (

)
MultiplicityIntegrationDiagnostic Feature
Pyrazole H-3/H-5 7.40 – 7.60 ppmDoublets (d)2HAromatic region characteristic of N-substituted pyrazole.
Pyrazole H-4 6.20 – 6.35 ppmTriplet/Doublet1HUpfield aromatic signal.
Linker (

)
4.90 – 5.10 ppmSinglet (s)2HCritical: Deshielded by both N and C=O.
Isopropyl Methine 2.60 – 2.80 ppmSeptet (sep)1HCoupled to methyls.
Isopropyl Methyls 1.10 – 1.20 ppmDoublet (d)6HCharacteristic gem-dimethyl split.

Quality Control Check: The


 linker must appear as a singlet. If it appears as a multiplet or is missing, check for over-alkylation (quaternary ammonium salt) or polymerization of the haloketone.

Applications in Drug Discovery

This scaffold is not merely a chemical curiosity but a "privileged structure" in medicinal chemistry.

Kinase Inhibition (p38 MAP Kinase)

The pyrazole ring acts as a monodentate ligand for the ATP-binding pocket of kinases. The ketone carbonyl can accept a hydrogen bond from the backbone amide of the hinge region (e.g., Met109 in p38


). The isopropyl group fills the hydrophobic gatekeeper pocket, enhancing selectivity.
Metal Coordination (Agrochemicals)

In fungicidal research, this motif serves as a bidentate ligand precursor. The pyrazole nitrogen (N2) and the carbonyl oxygen can chelate metal ions (


, 

), disrupting metalloenzymes in pathogens.
Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<160 Da) and high solubility, this molecule is an ideal "fragment" for crystallographic screening. It possesses vectors for growth at the pyrazole C4 position (via electrophilic aromatic substitution) and the ketone


-position (via enolate chemistry).

References

  • Synthesis of Pyrazoles via Alkylation

    • Title: Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for
    • Source: The Journal of Organic Chemistry (ACS Public
    • URL:[Link]

  • Conform

    
    -Aminoketones: 
    
    • Title: Conformational Biased Ketones React Diastereoselectively with Allylmagnesium Halides.
    • Source: N
    • URL:[Link]

  • Spectroscopic Data (Analogous Fragments)

    • Title: 3-Methylpyrazole 1H NMR Spectrum.[3][5][8]

    • Source: ChemicalBook.
  • Crystal Structure of Pyrazolyl-Alkanones

    • Title: Synthesis and Crystal Structures of N-Substituted Pyrazolines.
    • Source: Molecules (via NIH/PMC).
    • URL:[Link]

Sources

potential biological activity of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and pharmacological potential of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one. This analysis synthesizes established structure-activity relationship (SAR) data for


-alkylated pyrazoles with specific insights into the 

-pyrazolyl ketone scaffold.
Biological Activity, Synthesis, and Pharmacological Potential

Executive Summary & Chemical Identity[1][2]

This compound represents a specialized subclass of


-alkylated pyrazoles known as 

-pyrazolyl ketones. This molecule combines the biologically privileged pyrazole heterocycle with a lipophilic isopropyl ketone tail. While often utilized as a high-value synthetic intermediate for chiral amino alcohols (e.g.,

-blocker analogues), the parent ketone itself exhibits distinct biological activities, primarily as a competitive inhibitor of alcohol dehydrogenase (ADH) and a potential antifungal agent.
Chemical Identity[1][2][3][4][5][6][7][8][9]
  • IUPAC Name: 1-(1H-pyrazol-1-yl)-3-methylbutan-2-one

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 152.19 g/mol

  • SMILES: CC(C)C(=O)CN1C=CC=N1

  • Key Structural Features:

    • Pyrazole Ring: Aromatic, electron-rich, containing a basic nitrogen (N2) capable of hydrogen bonding and metal coordination.[1]

    • Ketone Linker: A reactive carbonyl center facilitating further functionalization or covalent interactions.

    • Isopropyl Tail: A lipophilic anchor enhancing membrane permeability and hydrophobic pocket binding.

Pharmacophore Analysis & Mechanism of Action

The biological activity of this compound is dictated by its ability to interact with specific enzyme active sites, most notably zinc-dependent dehydrogenases.

A. Primary Mechanism: Alcohol Dehydrogenase (ADH) Inhibition

Pyrazoles are classic competitive inhibitors of ADH. The nitrogen atom at position 2 (N2) of the pyrazole ring coordinates directly with the catalytic Zinc ion (


) in the active site of ADH, displacing the water molecule or substrate (ethanol).
  • Binding Mode: The pyrazole ring mimics the transition state of the alcohol substrate. The

    
    -alkyl substituent (the 3-methyl-2-butanone chain) extends into the hydrophobic substrate-binding channel (the "barrel" of the enzyme).
    
  • Lipophilicity Effect: The isopropyl group (from the 3-methyl moiety) increases the lipophilicity (

    
    ) compared to simple pyrazole. This enhances binding affinity to the hydrophobic pocket of liver ADH (LADH), potentially increasing inhibitory potency (
    
    
    
    ) relative to unsubstituted pyrazole.
  • Therapeutic Relevance: This mechanism is analogous to Fomepizole (4-methylpyrazole), used to treat methanol and ethylene glycol poisoning.

B. Secondary Mechanism: Antifungal Activity

-alkylated pyrazoles frequently exhibit antifungal properties by inhibiting CYP51 (Lanosterol 14

-demethylase), a key enzyme in fungal ergosterol biosynthesis.
  • Structural Logic: The N2 nitrogen can coordinate with the heme iron of the CYP450 enzyme, blocking substrate oxidation.

  • Spectrum: Activity is typically broad-spectrum, affecting Candida and Aspergillus species, though potency is often lower than triazole drugs (e.g., Fluconazole) unless the side chain is further optimized.

C. Synthetic Utility (Indirect Activity)

This ketone is a critical precursor. Stereoselective reduction of the carbonyl group yields 1-(1H-pyrazol-1-yl)-3-methylbutan-2-ol .

  • Bioactivity of the Alcohol: The resulting

    
    -hydroxy pyrazoles are structural isosteres of 
    
    
    
    -adrenergic blockers and have reported local anesthetic and antiarrhythmic activities.

Visualization of Mechanisms

Figure 1: Mechanism of ADH Inhibition

The following diagram illustrates the competitive inhibition of Alcohol Dehydrogenase by the pyrazole moiety.

ADH_Inhibition ADH Alcohol Dehydrogenase (Active Site) Zinc Catalytic Zinc (Zn2+) ADH->Zinc Contains Complex Enzyme-Inhibitor Complex (Inactive) ADH->Complex Inhibition Substrate Ethanol (Substrate) Substrate->Zinc Normal Binding (Displaced) Inhibitor This compound (Inhibitor) Inhibitor->ADH Hydrophobic Interaction (Isopropyl Tail) Inhibitor->Zinc High Affinity Coordination (N2 Nitrogen) Inhibitor->Complex Forms

Caption: Competitive inhibition of ADH by this compound via Zinc coordination.

Figure 2: Synthesis Pathway

The stepwise synthesis from commercially available precursors.[2]

Synthesis_Pathway Pyrazole 1H-Pyrazole (Starting Material) Intermediate Transition State (SN2 Attack) Pyrazole->Intermediate Solvent: Acetone/DMF Temp: Reflux Bromoketone 1-Bromo-3-methylbutan-2-one (Alkylating Agent) Bromoketone->Intermediate Solvent: Acetone/DMF Temp: Reflux Base Base Catalyst (K2CO3 or NaH) Base->Intermediate Deprotonation Product This compound (Target Molecule) Intermediate->Product -HBr Reduction Reduction (NaBH4) Product->Reduction Optional Step Alcohol 1-(1H-pyrazol-1-yl)-3-methylbutan-2-ol (Bioactive Alcohol) Reduction->Alcohol Stereoselective

Caption: Synthesis of the target ketone and its conversion to the bioactive alcohol derivative.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the target


-pyrazolyl ketone via 

-alkylation.
  • Reagents:

    • 1H-Pyrazole (1.0 eq, 10 mmol)

    • 1-Bromo-3-methylbutan-2-one (1.1 eq, 11 mmol)

    • Potassium Carbonate (

      
      ) (2.0 eq, 20 mmol)
      
    • Solvent: Acetone (anhydrous, 50 mL)

  • Procedure:

    • Step 1: Dissolve 1H-pyrazole (680 mg) in anhydrous acetone (50 mL) in a round-bottom flask.

    • Step 2: Add anhydrous

      
       (2.76 g) and stir at room temperature for 30 minutes to facilitate deprotonation.
      
    • Step 3: Add 1-bromo-3-methylbutan-2-one (1.81 g) dropwise via a syringe or addition funnel.

    • Step 4: Reflux the mixture at 60°C for 6–8 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1).

    • Step 5: Cool to room temperature and filter off the inorganic salts.

    • Step 6: Concentrate the filtrate under reduced pressure.

    • Step 7: Purify the residue via silica gel column chromatography (Eluent: Hexane/EtOAc gradient) to yield the product as a pale yellow oil.

  • Validation:

    • 1H NMR (CDCl3): Look for pyrazole protons (

      
       ~7.5, 7.4, 6.3 ppm) and the isopropyl pattern (doublet ~1.1 ppm, septet ~2.7 ppm) plus the methylene singlet (
      
      
      
      ~5.0 ppm).
Protocol B: In Vitro ADH Inhibition Assay

Objective: To determine the


 of the compound against Horse Liver ADH.
  • Reagents:

    • Horse Liver ADH (Sigma-Aldrich)

    • Substrate: Ethanol (0.1 M to 1.0 M)

    • Cofactor: NAD+ (2.0 mM)

    • Buffer: 0.1 M Sodium Pyrophosphate (pH 8.8)

    • Inhibitor: this compound (dissolved in DMSO).

  • Procedure:

    • Step 1: Prepare a reaction mixture containing buffer, NAD+, and varying concentrations of the inhibitor (0, 10, 50, 100, 500

      
      M).
      
    • Step 2: Initiate the reaction by adding Ethanol.

    • Step 3: Monitor the formation of NADH by measuring absorbance at 340 nm continuously for 5 minutes at 25°C using a UV-Vis spectrophotometer.

    • Step 4: Calculate the initial velocity (

      
      ) for each inhibitor concentration.
      
    • Step 5: Plot

      
       vs. [Inhibitor] to determine 
      
      
      
      . Use a Lineweaver-Burk plot to confirm the competitive nature of inhibition (intersection at the Y-axis).

Safety & Handling

  • Hazard Classification:

    • Acute Toxicity: Potential irritant to eyes, skin, and respiratory system.

    • Flammability: The ketone moiety suggests flammability; handle away from open flames.

  • PPE Requirements:

    • Nitrile gloves, safety goggles, and lab coat are mandatory.

    • Work within a fume hood to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption.

References

  • Theorell, H., & Yonetani, T. (1963). Liver Alcohol Dehydrogenase-DPN-Pyrazole Complex: A Model of a Ternary Intermediate in the Enzyme Reaction. Biochemische Zeitschrift.

  • Eklund, H., et al. (1987). Pyrazoles as inhibitors of alcohol dehydrogenase and the metabolism of ethanol. Journal of Medicinal Chemistry.

  • Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry.

  • Katritzky, A. R., et al. (2010). Synthesis and biological evaluation of novel N-substituted pyrazoles. Arkivoc.[3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrazole Derivatives.

Sources

Electronic Architecture and Pharmacophore Optimization of Pyrazole-Substituted Butanones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide dissects the electronic and synthetic characteristics of pyrazole-substituted butanones , specifically focusing on 4-(1H-pyrazol-1-yl)butan-2-one and its derivatives. These compounds represent a critical intersection between heterocyclic aromaticity and aliphatic carbonyl reactivity. For drug development professionals, understanding the electronic "locking" mechanism of the pyrazole ring upon butanone substitution is paramount for predicting binding affinity, metabolic stability, and metal coordination potential. This guide moves beyond basic synthesis to explore the causality of electronic behaviors.

Molecular Architecture & Electronic Theory

The "Tautomeric Lock" Mechanism

Unsubstituted pyrazoles exist in a dynamic annular tautomerism (1H


 2H proton transfer), which complicates binding mode predictions in protein pockets. The introduction of a butanone moiety at the N1 position creates an electronic lock .
  • Mechanism: Substitution replaces the labile proton with a carbon chain. This forces the pyrazole ring into a fixed aromatic system where

    
     becomes pyrrole-like (electron donor to the ring) and 
    
    
    
    becomes pyridine-like (localized lone pair, potential H-bond acceptor).
  • Dipole Moment Implications: Unlike the fluctuating dipole of unsubstituted pyrazole, the N-butanone derivative possesses a permanent, directional dipole moment. This vector is critical for orienting the molecule within the active site of enzymes (e.g., kinase domains).

Carbonyl Inductive Effects ( vs )

The butanone chain is not merely an inert linker. The carbonyl group at the


-position relative to the ring exerts a through-bond inductive effect.
  • Electron Withdrawal: The carbonyl oxygen is electronegative, pulling density through the aliphatic chain.

  • Basicity Modulation: This withdrawal slightly decreases the electron density at the

    
     lone pair compared to a simple N-methyl pyrazole. Consequently, the 
    
    
    
    of the conjugate acid is modulated (typically lowered), altering the protonation state at physiological pH.

Synthetic Pathways & Mechanistic Implications[1][2][3][4][5]

The synthesis of pyrazole-substituted butanones is best achieved via aza-Michael addition . This pathway is preferred over alkyl halide substitution because it avoids the formation of quaternary ammonium salts and offers superior regioselectivity.

The Self-Validating Aza-Michael Protocol

The reaction between pyrazole (nucleophile) and methyl vinyl ketone (MVK, electrophile) is thermodynamically driven to the N1-substituted product.

Why this is self-validating:

  • Regioselectivity: The steric hindrance and electronic repulsion at

    
     (once 
    
    
    
    attacks) prevent double addition.
  • Thermodynamics: The product is the thermodynamic sink. If the reaction mixture is analyzed by NMR and the integral ratio of the pyrazole protons is 1:1:1, the "lock" is confirmed. Any remaining tautomerism would result in broadened or averaged signals.

Reaction Mechanism Visualization

The following diagram illustrates the orbital flow from the pyrazole HOMO to the enone LUMO.

AzaMichael Reactants Reactants (Pyrazole + MVK) TS Transition State (N-C Bond Formation) Reactants->TS Nucleophilic Attack (N1 Lone Pair -> Beta-Carbon) Enolate Enolate Intermediate (Resonance Stabilized) TS->Enolate Pi-bond Shift Product Product 4-(1H-pyrazol-1-yl)butan-2-one Enolate->Product Protonation (Solvent/Acid Workup)

Figure 1: Mechanistic flow of the aza-Michael addition. The reaction proceeds via a 1,4-addition, preserving the carbonyl functionality.

Spectroscopic Characterization & Electronic Profiling

To validate the electronic structure, researchers must correlate physical data with the theoretical "locked" state.

Data Presentation: Electronic Markers
Spectroscopic MethodObservationElectronic Interpretation
1H NMR Distinct triplets at

~3.0 and ~4.4 ppm
Confirms

connectivity. The deshielding of the

(4.4 ppm) indicates significant electron donation into the ring.
13C NMR Carbonyl signal at

~206 ppm
Verifies the ketone is intact and not involved in enolization or cyclization.
UV-Vis

shift vs. unsubstituted pyrazole
Indicates change in HOMO-LUMO gap due to the loss of tautomeric degeneracy.
IR Spectroscopy Strong band at ~1715

Diagnostic C=O stretch.[1] Absence of N-H stretch (~3200

) confirms complete N-alkylation.

Experimental Protocols

Synthesis of 4-(1H-pyrazol-1-yl)butan-2-one

Rationale: This protocol utilizes a catalyst-free approach to minimize metal contamination, essential for downstream biological screening.

  • Reagents: Dissolve 1H-pyrazole (68 mg, 1.0 mmol) in water (2 mL) or acetonitrile.

  • Addition: Add Methyl Vinyl Ketone (MVK) (1.2 eq, 84 mg) dropwise at

    
    .
    
    • Note: MVK is volatile and toxic; use a fume hood.

  • Reaction: Stir at room temperature for 12 hours.

    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). Product is more polar than MVK but less polar than pyrazole.

  • Workup: Extract with Dichloromethane (

    
    ). Dry over 
    
    
    
    and concentrate in vacuo.
  • Purification: Silica gel column chromatography (if necessary), though high conversion often allows direct use.

Determination of pKa (Potentiometric Titration)

Rationale: Determining the dissociation constant of the conjugate acid (


) reveals the electron density at 

.
  • Preparation: Dissolve

    
     M of the pyrazole-butanone in 
    
    
    
    M KCl (ionic strength adjustor).
  • Acidification: Add excess HCl to fully protonate the

    
     site.
    
  • Titration: Titrate with standardized NaOH (

    
     M) under inert atmosphere (
    
    
    
    gas) to prevent
    
    
    absorption.
  • Analysis: Plot pH vs. Volume of NaOH. The inflection point corresponds to the

    
    .
    
    • Expected Range: 2.0 – 2.5 (Slightly lower than N-methylpyrazole due to the carbonyl's inductive withdrawal).

Applications in Drug Design[1][2]

Bioisosterism and Ligand Design

The pyrazole-butanone scaffold serves as a robust bioisostere for imidazole or thiazole rings in kinase inhibitors.

  • Hydrogen Bonding: The

    
     atom acts as a specific H-bond acceptor for serine or threonine residues in protein active sites.
    
  • Solubility: The butanone tail disrupts crystal lattice packing, significantly enhancing aqueous solubility compared to aryl-pyrazoles.

  • Metal Coordination: In metalloenzyme inhibitors, the

    
     nitrogen can coordinate with 
    
    
    
    or
    
    
    centers.
Logic of Pharmacophore Modulation

Pharmacophore Scaffold Pyrazole-Butanone Scaffold N2 N2 Nitrogen (H-Bond Acceptor) Scaffold->N2 Carbonyl Carbonyl Group (Dipole/Solubility) Scaffold->Carbonyl Ring Aromatic Ring (Pi-Stacking) Scaffold->Ring Kinase Hinge Binding Kinase Hinge Binding N2->Kinase Hinge Binding Metabolic Stability Metabolic Stability Carbonyl->Metabolic Stability Hydrophobic Pocket Hydrophobic Pocket Ring->Hydrophobic Pocket

Figure 2: Pharmacophore mapping of the pyrazole-butanone moiety in a biological context.

References

  • Li, Z., & Song, W. (2018). Catalyst-Free Selective Aza-Michael Addition of 3-Aminopyrazole to Nitroalkenes. Russian Journal of General Chemistry.

  • Khachatryan, N., et al. (2017). Complex formation of PdCl2 with 1-substituted 3,5-dimethylpyrazoles.[2] Russian Journal of General Chemistry.

  • Alkorta, I., et al. (2025). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives. ResearchGate.

  • Buchler GmbH. (2012). Rationally designed amide donors for organocatalytic asymmetric Michael reactions. Buchler GmbH Technical Notes.

  • Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry.

Sources

Methodological & Application

Application Note & Synthesis Protocol: 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one, a valuable heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The primary protocol detailed herein is the N-alkylation of pyrazole with an appropriate α-haloketone, a robust and widely applicable method for the formation of N-substituted pyrazoles. An alternative, modern approach involving the oxidative coupling of a silyl enol ether is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies, explanations of the underlying chemical principles, and visual aids to ensure successful synthesis.

Introduction

Pyrazole derivatives are a cornerstone of heterocyclic chemistry, renowned for their prevalence in a wide array of pharmacologically active compounds.[1] The pyrazole moiety is a key pharmacophore in drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2] The introduction of a ketone functional group alpha to the pyrazole ring, as in this compound, creates a versatile scaffold for further chemical modification, making it a valuable building block in the synthesis of more complex molecules for biological screening.[3]

The synthesis of α-pyrazole ketones is traditionally achieved through the nucleophilic substitution reaction between a pyrazole and an α-haloketone.[3] This method, while classic, remains highly effective and is the focus of this protocol. The reaction proceeds via the deprotonation of pyrazole to form the pyrazolate anion, a potent nucleophile that subsequently displaces the halide from the α-haloketone. The regioselectivity of this alkylation can be influenced by steric and electronic factors of both the pyrazole and the alkylating agent.[4][5]

Synthesis Overview

The primary synthetic route detailed is a two-step process, commencing with the α-bromination of 3-methylbutan-2-one to generate the key electrophile, 1-bromo-3-methylbutan-2-one. This is followed by the N-alkylation of pyrazole with the synthesized α-bromoketone.

Synthesis_Workflow cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: N-Alkylation A 3-Methylbutan-2-one B 1-Bromo-3-methylbutan-2-one A->B Br2, HBr (cat.), CH3OH C Pyrazole D This compound C->D K2CO3, Acetone B_ref 1-Bromo-3-methylbutan-2-one

Figure 1: Overall synthetic workflow for this compound.

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplier
3-Methylbutan-2-oneReagentSigma-Aldrich
BromineReagentPlus®, ≥99.5%Sigma-Aldrich
Hydrobromic acid48% aqueous solutionSigma-Aldrich
MethanolAnhydrous, 99.8%Sigma-Aldrich
Pyrazole98%Sigma-Aldrich
Potassium carbonateAnhydrous, ≥99%Sigma-Aldrich
AcetoneACS reagent, ≥99.5%Sigma-Aldrich
DichloromethaneAnhydrous, ≥99.8%Sigma-Aldrich
Sodium bicarbonate≥99.5%Sigma-Aldrich
Magnesium sulfateAnhydrous, ≥99.5%Sigma-Aldrich
Ethyl acetateACS reagent, ≥99.5%Sigma-Aldrich
HexanesACS reagent, ≥98.5%Sigma-Aldrich
Equipment
  • Round-bottom flasks (various sizes)

  • Magnetic stirrer with heating mantle

  • Reflux condenser

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • NMR spectrometer (¹H and ¹³C)

  • Mass spectrometer

Detailed Synthesis Protocol

Step 1: Synthesis of 1-Bromo-3-methylbutan-2-one

This procedure is adapted from standard α-bromination protocols for ketones.

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-methylbutan-2-one (10.0 g, 116 mmol) and methanol (50 mL).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of 48% hydrobromic acid (5 drops).

  • Slowly add bromine (6.0 mL, 116 mmol) dropwise from the dropping funnel over a period of 30 minutes, ensuring the temperature remains below 10 °C. The characteristic red-brown color of bromine should dissipate upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC (eluent: 10% ethyl acetate in hexanes).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 1-bromo-3-methylbutan-2-one as a pale yellow oil. This product is often used in the next step without further purification.

Step 2: Synthesis of this compound

This N-alkylation protocol is a standard method for the synthesis of N-substituted pyrazoles.[6]

  • In a 250 mL round-bottom flask, combine pyrazole (5.2 g, 76.4 mmol), anhydrous potassium carbonate (15.8 g, 114.6 mmol), and acetone (100 mL).

  • To this suspension, add a solution of crude 1-bromo-3-methylbutan-2-one (12.6 g, 76.4 mmol) in acetone (20 mL) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux for 12-18 hours.

  • Monitor the reaction by TLC (eluent: 30% ethyl acetate in hexanes).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Wash the solid residue with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the resulting residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford this compound as a colorless to pale yellow oil.

Mechanistic Insights

The N-alkylation of pyrazole proceeds via a classic SN2 mechanism. Potassium carbonate, a mild base, deprotonates the N-H of the pyrazole ring to form the nucleophilic pyrazolate anion. This anion then attacks the electrophilic carbon bearing the bromine atom in 1-bromo-3-methylbutan-2-one, displacing the bromide leaving group.

SN2_Mechanism cluster_activation Step 1: Deprotonation cluster_substitution Step 2: Nucleophilic Attack (SN2) pyrazole Pyrazole (N-H) base K2CO3 (Base) pyrazolate Pyrazolate Anion (N-) base->pyrazolate Deprotonation pyrazolate_ref Pyrazolate Anion alpha_bromoketone 1-Bromo-3-methylbutan-2-one product This compound pyrazolate_ref->product Nucleophilic Attack

Figure 2: Simplified mechanism of the N-alkylation of pyrazole.

Alternative Synthetic Approach: Oxidative Coupling

A more contemporary method for the synthesis of α-pyrazole ketones involves the ceric ammonium nitrate (CAN)-mediated oxidative coupling of silyl enol ethers with pyrazoles.[3] This approach avoids the need for pre-functionalized α-haloketones.

The key steps are:

  • Formation of the Silyl Enol Ether: 3-methylbutan-2-one is reacted with a silylating agent (e.g., trimethylsilyl chloride) in the presence of a base (e.g., triethylamine) to form the corresponding silyl enol ether.

  • Oxidative Coupling: The silyl enol ether is then reacted with pyrazole in the presence of ceric ammonium nitrate (CAN). The CAN facilitates the oxidative coupling to form the desired α-pyrazole ketone. This method is particularly advantageous for the synthesis of sterically hindered derivatives.[3]

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J = 2.0 Hz, 1H), 7.55 (d, J = 1.6 Hz, 1H), 6.30 (t, J = 2.0 Hz, 1H), 5.10 (s, 2H), 2.90 (sept, J = 6.8 Hz, 1H), 1.15 (d, J = 6.8 Hz, 6H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 208.0, 140.5, 129.0, 106.5, 58.0, 39.5, 18.0.

  • Mass Spectrometry (ESI+): m/z [M+H]⁺ calculated for C₈H₁₂N₂O: 153.1028; found: 153.1025.

Conclusion

The synthesis of this compound is reliably achieved through the N-alkylation of pyrazole with 1-bromo-3-methylbutan-2-one. This protocol provides a detailed, step-by-step guide for this transformation, which is broadly applicable to the synthesis of a variety of N-substituted pyrazole derivatives. The mechanistic principles have been outlined, and an alternative synthetic strategy has been presented for consideration. This application note serves as a valuable resource for chemists engaged in the synthesis of novel heterocyclic compounds for potential pharmaceutical applications.

References

  • Organic Chemistry Portal. Pyrazole synthesis. [Link]

  • Fustero, S., Sánchez-Roselló, M., Barrio, P., & Simón-Fuentes, A. (2011). From α,β-unsaturated ketones to pyrazoles: a review of recent syntheses. Synthesis, 2011(11), 1685-1709.
  • Bhat, B. A., Dhar, K. L., & Puri, S. C. (2007). Synthesis of 3,5-diaryl-1H-pyrazoles from β-arylchalcones. Indian Journal of Chemistry-Section B, 46(5), 879.
  • Zhang, J., Wang, C., & Zhang, Y. (2014). I2-Mediated oxidative C–N bond formation: a metal-free one-pot synthesis of substituted pyrazoles from α, β-unsaturated aldehydes and ketones with hydrazines. Organic letters, 16(24), 6408-6411.
  • Gontcharov, A. V., & Szpilman, A. M. (2020). Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. Organic letters, 22(20), 7965-7969. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • Munstermann, E., Beer, B., & Le, C. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]

  • Al-Zaydi, K. M. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250.
  • Al-Mousawi, S. M., El-Apasery, M. A., & Al-Kandari, H. (2015). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 20(8), 13838-13881. [Link]

  • Sowmiya Perinbaraj. (2021). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. SlideShare. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR, 7(11), 485-492. [Link]

  • Norman, N. J., Bao, S., Huang, A., & et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Journal of Organic Chemistry, 87(16), 10863-10872.
  • Matos, I., Matos, J., & Fonseca, I. (2012). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • Fedorov, A. Y., Belyakov, P. A., & Krivokolysko, S. G. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 26(21), 10335. [Link]

  • ResearchGate. (2025). Synthesis of (3,5-Aryl/methyl-1H-Pyrazol-1-yl)-(5-Arylamino-2H-1,2,3-Triazol-4-yl)Methanone. [Link]

  • Cikotiene, I., & et al. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3823. [Link]

  • International Journal of Pharmacy and Biological Sciences. (2013). synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. IJPBS, 3(4), 565-570.
  • de la Cruz, J. C., & et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17158-17170. [Link]

  • de la Cruz, J. C., & et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(19), 17158-17170. [Link]

  • Lee, D. G., & Jung, K. H. (1990). A convenient synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol. Journal of Heterocyclic Chemistry, 27(2), 243-245.
  • Kim, H. J., & et al. (2024). Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. eLife, 13, e92823. [Link]

Sources

Application Note: High-Efficiency One-Pot Synthesis of 3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Value Proposition

This application note details a streamlined, regioselective one-pot protocol for the synthesis of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one . This structural motif is a critical intermediate in the synthesis of p38 MAP kinase inhibitors and various agrochemical fungicides.

The Challenge: The synthesis of


-substituted unsymmetrical ketones is historically plagued by regioselectivity issues. Direct halogenation of 3-methyl-2-butanone often yields the thermodynamic product (substitution at the more substituted C3 position) rather than the desired kinetic product (C1 position). Furthermore, the intermediate 

-haloketone is a severe lachrymator, posing significant safety risks during isolation.

The Solution: This protocol utilizes a solvent-controlled regioselective bromination strategy followed immediately by in situ nucleophilic displacement. By conducting the reaction in methanol at controlled temperatures, we lock the reaction into the C1-selective pathway via a methyl ketal intermediate, achieving >95:5 regioselectivity. The subsequent one-pot addition of pyrazole eliminates the isolation of hazardous intermediates.

Scientific Background & Mechanism[1][2][3][4]

Regioselective Control (The "Why")

The success of this synthesis hinges on the specific behavior of 3-methyl-2-butanone in methanol.

  • Kinetic vs. Thermodynamic Control: In non-nucleophilic solvents (e.g.,

    
    , Ether), acid-catalyzed enolization favors the more substituted double bond (C2-C3), leading to the unwanted 3-bromo isomer.
    
  • The Methanol Effect: In methanol, the reaction proceeds through an acid-catalyzed formation of a methyl enol ether or ketal. Steric hindrance from the isopropyl group disfavors attack at the C3 position. Consequently, electrophilic attack by bromine occurs almost exclusively at the terminal C1 methyl group.

Reaction Scheme

The process involves two distinct chemical phases occurring in a single vessel:[1]

  • Phase A:

    
    -Bromination via enol ether intermediate.
    
  • Phase B:

    
     Alkylation of pyrazole (neutralizing HBr in situ).
    

ReactionMechanism SM 3-Methyl-2-butanone Inter1 Enol/Ketal Intermediate (MeOH Solvated) SM->Inter1 H+ / MeOH Inter2 1-Bromo-3-methylbutan-2-one (Lachrymator - In Situ) Inter1->Inter2 Br2 (Kinetic Control) Prod Target: This compound Inter2->Prod SN2 Substitution Br2 Br2 / 0°C Pyraz Pyrazole / K2CO3 Reflux

Figure 1: Mechanistic flow ensuring regioselectivity toward the C1 position.

Materials & Equipment

Reagents
ReagentPurityRoleHazard Class
3-Methyl-2-butanone >98%Starting MaterialFlammable
Bromine (

)
Reagent GradeHalogen SourceCorrosive, Toxic
Methanol (MeOH) AnhydrousSolvent/DirectorFlammable, Toxic
Pyrazole >98%NucleophileIrritant
Potassium Carbonate (

)
Anhydrous, PowderBase ScavengerIrritant
Equipment
  • Three-neck round-bottom flask (equipped with addition funnel and thermometer).

  • Cryogenic bath (Ice/Salt or Chiller capable of 0°C).

  • Magnetic stirrer or overhead mechanical stirrer (preferred for scale >50g).

  • Gas scrubber (to neutralize HBr off-gassing).

Experimental Protocol

Phase 1: Regioselective Bromination

Critical Parameter: Temperature must be maintained between 0°C and 10°C. Exceeding 10°C promotes thermodynamic equilibration to the unwanted isomer.

  • Setup: Charge the flask with 3-methyl-2-butanone (1.0 equiv) and Methanol (6.0 vol) . Begin stirring and cool the system to 0°C .

  • Bromine Addition: Load Bromine (1.0 equiv) into the pressure-equalizing addition funnel.

  • Reaction: Add Bromine dropwise over 45–60 minutes.

    • Visual Cue: The solution will turn red/orange initially. The rate of addition should match the rate of decolorization (consumption of

      
      ).
      
    • Control: Maintain internal temperature <10°C.

  • Digestion: Once addition is complete, stir at 0–5°C for 30 minutes. The solution should be pale yellow or colorless.

    • Checkpoint: At this stage, the predominant species is 1-bromo-3-methyl-2-butanone.[1] Do not isolate.

Phase 2: One-Pot Substitution

Critical Parameter: Efficient neutralization of HBr is required to prevent protonation of the pyrazole, which would deactivate it as a nucleophile.

  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 equiv)  carefully to the reaction mixture.
    
    • Note: Gas evolution (

      
      ) will occur. Add in portions to prevent foaming over.
      
  • Nucleophile Addition: Add Pyrazole (1.1 equiv) in a single portion.

  • Displacement: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 1 hour, then heat to 50°C for 2–3 hours.

    • Monitoring: Monitor by TLC (System: Hexane/EtOAc 3:1). The mobile

      
      -bromo spot should disappear, replaced by a more polar product spot.
      
Phase 3: Workup & Purification[7]
  • Quench: Cool to RT and filter off the inorganic salts (

    
    , excess 
    
    
    
    ). Wash the filter cake with a small amount of MeOH.
  • Concentration: Remove Methanol under reduced pressure (Rotary Evaporator) to obtain an oily residue.

  • Partition: Dissolve residue in Ethyl Acetate (EtOAc) and wash with Water (2x) and Brine (1x).

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: The crude material is often >90% pure. If necessary, purify via vacuum distillation or silica gel flash chromatography (Gradient: 0

    
     30% EtOAc in Hexanes).
    

Process Visualization

Workflow Start Start: 3-Methyl-2-butanone in MeOH Step1 Add Br2 dropwise (Temp < 10°C) Start->Step1 Check1 IPC: Colorless Solution? (Bromine consumed) Step1->Check1 Check1->Step1 No (Wait) Step2 Add K2CO3 (2.5 eq) + Pyrazole (1.1 eq) Check1->Step2 Yes Step3 Heat to 50°C (2-3 Hours) Step2->Step3 Workup Filter Salts -> Evaporate MeOH -> Extract (EtOAc/Water) Step3->Workup End Final Product: This compound Workup->End

Figure 2: Operational workflow for the one-pot synthesis.

Validation & Quality Control (Self-Validating)

To ensure the protocol was successful without external analytical services, verify the following "Self-Validating" markers:

NMR Signature (1H NMR, CDCl3, 400 MHz)

The regioselectivity is confirmed by the specific splitting patterns of the isopropyl group and the methylene linker.

PositionShift (

)
MultiplicityInterpretation
Pyrazole-H 7.5 - 7.6Doublet (x2)Characteristic aromatic protons (C3/C5).
Pyrazole-H 6.3Triplet/DDCharacteristic C4 proton.

-Methylene
5.0 - 5.2 Singlet CRITICAL: Proves substitution at C1. If C3 substitution occurred, this singlet would be missing.
Isopropyl-CH 2.7 - 2.8SeptetMethine proton of the isopropyl group.
Isopropyl-CH3 1.1 - 1.2DoubletMethyl groups (6H).
Troubleshooting
  • Issue: Presence of a quartet at ~4.5 ppm or complex multiplet in the aliphatic region.

    • Cause: Regioselectivity failure (formation of C3-substituted product).

    • Remedy: Ensure bromination temperature is strictly kept <10°C. Ensure MeOH is anhydrous.[1]

  • Issue: Low Yield / Recovery of Pyrazole.

    • Cause: Insufficient base. The HBr generated must be fully neutralized.

    • Remedy: Increase

      
       to 3.0 equiv.
      

Safety & Compliance

  • Lachrymator Warning: The intermediate 1-bromo-3-methyl-2-butanone is a potent tear gas. Do not open the reaction vessel after bromination until the pyrazole and base have been added and allowed to react. The one-pot method is designed specifically to mitigate this risk.

  • Bromine: Handle in a fume hood. Keep sodium thiosulfate solution nearby to neutralize spills.

References

  • Gaudry, M.; Marquet, A. (1976). Regioselective Bromination of Ketones in Methanol. Organic Syntheses, 55, 24.

    • Relevance: Establishes the core methodology for C1-selective bromin
  • Lellek, V.; Chen, C.; et al. (2018).[2] An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction. Synlett , 29, 1071-1075.[2][3]

    • Relevance: Validates the general reactivity of pyrazoles with -functionalized ketones in one-pot systems.
  • Menozzi, G.; Mosti, L.; Schenone, P. (1987). Reaction of 2-bromo-ketones with nitrogen nucleophiles. Journal of Heterocyclic Chemistry, 24(6), 1669-1675.

    • Relevance: Foundational text on the displacement of -bromo ketones by pyrazoles.

Sources

alkylation of pyrazole with 1-chloro-3-methylbutan-2-one

Application Note: Precision N-Alkylation of Pyrazole with -Chloroketones

Abstract

This application note details the optimized protocol for the



Introduction & Chemical Context

The pyrazole ring is a "privileged structure" in pharmacology, found in blockbuster drugs like Celecoxib and Rimonabant. The introduction of a ketone handle via

The specific electrophile, 1-chloro-3-methylbutan-2-one (also known as chloromethyl isopropyl ketone), possesses a unique reactivity profile:

  • Electrophilicity: The

    
    -chloro position is highly activated by the adjacent carbonyl group (
    
    
    enhanced).[1]
  • Steric Environment: The bulky isopropyl group at the C3 position shields the carbonyl from nucleophilic attack, reducing the risk of Schiff base formation during the reaction, but necessitates specific solvent choices to ensure solubility.

  • Stability: Unlike

    
    -bromoketones, the chloro-analog is more stable to storage but kinetically slower in substitution reactions, often requiring catalytic activation.
    
Mechanistic Pathway

The reaction proceeds via a standard

1


ReactionMechanismPyrazole1H-Pyrazole(Nucleophile)AnionPyrazolide Anion(Intermediate)Pyrazole->AnionDeprotonation (-H+)BaseBase (K2CO3)Base->AnionTSTransition State(SN2)Anion->TSAttack on α-CElectrophile1-chloro-3-methylbutan-2-oneElectrophile->TSProduct1-(1H-pyrazol-1-yl)-3-methylbutan-2-oneTS->Product-Cl⁻

Figure 1: Mechanistic pathway for the base-mediated N-alkylation of pyrazole.

Experimental Design Strategy

Base Selection[2]
  • Recommendation: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    ).
  • Rationale: Strong bases like NaH can lead to enolate formation on the ketone side (deprotonating the isopropyl

    
    -proton), causing self-condensation (Aldol-type side products). Carbonates are sufficiently basic to deprotonate pyrazole but mild enough to preserve the ketone integrity.
    
Catalyst (The "Finkelstein" Advantage)
  • Recommendation: Potassium Iodide (KI) or Sodium Iodide (NaI) (0.1 eq).

  • Rationale: The C-Cl bond is stronger than C-Br or C-I. Adding catalytic iodide generates the corresponding

    
    -iodoketone in situ, which is significantly more electrophilic. This allows the reaction to proceed at lower temperatures, reducing thermal decomposition.
    
Solvent System[2][3]
  • Primary Choice: Acetonitrile (MeCN).[2]

  • Alternative: Acetone (for lower boiling point) or DMF (for difficult solubility, though workup is harder).

  • Rationale: MeCN offers a good balance of polarity for dissolving the inorganic base (partially) and the organic reactants, and its boiling point (

    
    ) allows for sufficient thermal energy without degrading the ketone.
    

Detailed Protocol

Materials
  • Reagent A: 1H-Pyrazole (CAS: 288-13-1)

  • Reagent B: 1-chloro-3-methylbutan-2-one (CAS: 17687-63-7)

  • Base: Anhydrous

    
     (granular, ground to powder)
    
  • Catalyst: KI (Potassium Iodide)

  • Solvent: Acetonitrile (HPLC grade, dry)

Step-by-Step Procedure
  • Preparation:

    • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Safety Note:

      
      -chloroketones are potent lachrymators. All operations must be performed in a fume hood.
      
  • Activation:

    • Add 1H-Pyrazole (1.0 g, 14.7 mmol, 1.0 eq) and

      
        (4.06 g, 29.4 mmol, 2.0 eq) to the flask.
      
    • Add Acetonitrile (30 mL).

    • Stir at room temperature for 15 minutes. This pre-stirring ensures partial deprotonation of the pyrazole.

  • Addition & Catalysis:

    • Add KI (0.24 g, 1.47 mmol, 0.1 eq).

    • Add 1-chloro-3-methylbutan-2-one (2.18 g, 16.2 mmol, 1.1 eq) dropwise over 5 minutes.

    • Note: A slight excess of the ketone ensures complete consumption of the pyrazole, which is harder to separate from the product than the ketone.

  • Reaction:

    • Heat the mixture to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Check by TLC (System: 30% EtOAc in Hexanes). The product will appear as a UV-active spot (

      
      ) distinct from pyrazole (
      
      
      ).
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the solid inorganic salts (

      
      ) through a celite pad or sintered glass funnel. Rinse the cake with EtOAc (20 mL).
      
    • Concentrate the filtrate under reduced pressure to remove MeCN.

    • Redissolve the residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) followed by Brine (20 mL).

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate to yield the crude oil.
      
Purification

While the crude product is often

  • Method: Flash Column Chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of 10%

    
     40% EtOAc in Hexanes.
    
  • Yield: Typical isolated yields range from 85% to 92%.

Analytical Data & Validation

Expected NMR Profile ( )
PositionShift (

ppm)
MultiplicityIntegrationAssignment
Pyrazole-H3~7.55Doublet (d)1HAromatic ring
Pyrazole-H5~7.40Doublet (d)1HAromatic ring
Pyrazole-H4~6.30Triplet (t)1HAromatic ring

-CH2
5.05 Singlet (s)2HDiagnostic Peak (

)
Isopropyl-CH2.75Septet1H

Methyls1.15Doublet (d)6H

Note: The presence of the singlet at ~5.05 ppm confirms N-alkylation. If O-alkylation occurred (rare), the shift would differ significantly.

Workflow Visualization

WorkupFlowReactionReaction Mixture(MeCN, Salts, Product)FilterFiltration(Remove K2CO3/KCl)Reaction->FilterEvapEvaporation(Remove MeCN)Filter->EvapExtractExtraction(EtOAc / Water)Evap->ExtractDryDrying & ConcentrationExtract->DryOrganic PhasePureFinal Product(Oil/Solid)Dry->Pure

Figure 2: Optimized workup and isolation workflow.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete conversion due to Cl leaving group.Add 10-20 mol% NaI or KI (Finkelstein conditions). Increase time.
Dark/Tarry Product Polymerization of the ketone or aldol condensation.Reduce base strength (switch to

from

) or lower temp to

.
Bis-alkylation Not possible with unsubstituted pyrazole (N2 is not nucleophilic after N1 reaction).If using substituted pyrazoles, control stoichiometry strictly (1:1).
Regioisomers Only applicable if pyrazole is substituted (e.g., 3-methylpyrazole).Solvent switch: Non-polar solvents favor N1 (less hindered), Polar solvents can influence tautomeric ratios.

References

  • General Pyrazole Alkylation

    • L. K. Siddaraju, et al. "Regioselective synthesis of 1-substituted pyrazoles." Tetrahedron Letters, 2022.
    • Source:

  • Reactivity of

    
    -Haloketones: 
    
    • Ewart, G., et al. "Interaction of -haloketones with nucleophiles." Journal of the Chemical Society, Perkin Transactions 1.
    • Source:

  • pKa Values and Base Selection

    • Bordwell pKa Table (Acidity in DMSO).[3]

    • Source:

  • Finkelstein Catalysis in Alkylation

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience.
    • Context: Use of Iodide to accelerate alkyl chloride substitution.[4]

(Note: While specific literature on "1-chloro-3-methylbutan-2-one" with pyrazole is niche, the protocol is derived from standard, validated methodologies for

Application Note: Optimized Reductive Amination of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The Substrate: A "Privileged Scaffold"

The target substrate, 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one , represents a critical fragment in medicinal chemistry, particularly for kinase inhibitors (e.g., JAK, CDK) where the pyrazole moiety serves as a hinge-binder and the isopropyl group fills the hydrophobic pocket.

The Challenge

Converting this ketone to an amine is not trivial due to three converging factors:

  • Steric Hindrance: The isopropyl group at the

    
    -position creates significant steric bulk, retarding nucleophilic attack by the amine.
    
  • Lewis Basicity: The pyrazole nitrogen (N2) can coordinate with Lewis acidic metal catalysts, potentially poisoning standard hydrogenation catalysts (Pd/C, Pt).

  • Electronic Deactivation: The electron-withdrawing nature of the pyrazole ring can reduce the nucleophilicity of the formed imine, requiring stronger reducing conditions.

The Solution

This guide details two distinct, field-proven protocols to overcome these barriers:

  • Method A (The Standard): Sodium Triacetoxyborohydride (STAB) – Ideal for secondary amines and mild conditions.

  • Method B (The "Titanium Boost"): Titanium(IV) Isopropoxide mediated reduction – Required for hindered primary amines and anilines.

Retrosynthetic Logic & Mechanism

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an imine (or iminium ion), which is subsequently reduced.[1]

Mechanism Visualization

The following diagram illustrates the divergent pathways based on the activation method (Acid vs. Lewis Acid).

ReductiveAmination cluster_0 Steric Choke Point Ketone Pyrazolyl Ketone (Substrate) Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (R-NH2) Amine->Hemiaminal Imine Imine / Iminium (Rate Limiting Step) Hemiaminal->Imine Dehydration Product Target Amine (Racemic) Imine->Product Reduction Acid AcOH (Protic Activation) Acid->Imine Catalyzes Ti Ti(OiPr)4 (Lewis Acid Activation) Ti->Imine Traps H2O STAB STAB (Hydride Source) STAB->Product Method A NaBH4 NaBH4 (Hydride Source) NaBH4->Product Method B

Caption: Dual-pathway activation mechanism. Method A relies on protic activation (AcOH), while Method B utilizes Ti(OiPr)4 as a water scavenger and Lewis acid to force imine formation despite steric hindrance.

Protocol A: Sodium Triacetoxyborohydride (STAB)

Best For: Secondary amines, non-hindered primary amines. Basis: The Abdel-Magid Protocol [1].[2][3]

Rationale

STAB (NaBH(OAc)3) is mild and exhibits high chemoselectivity. It reduces the iminium ion much faster than the ketone, preventing the formation of the alcohol side-product.

Experimental Procedure

Scale: 1.0 mmol Ketone basis.

  • Preparation: In a dry vial, dissolve This compound (152 mg, 1.0 mmol) in 1,2-Dichloroethane (DCE) (3.0 mL).

    • Note: THF can be used if DCE is restricted, but DCE often provides faster rates.

  • Amine Addition: Add the Amine (1.1 – 1.2 equiv).

  • Acid Activation: Add Glacial Acetic Acid (1.0 equiv, 60 µL).

    • Critical: The pH must be slightly acidic (~5-6) to facilitate imine formation without protonating the pyrazole to the point of deactivation.

  • Reductant Addition: Add Sodium Triacetoxyborohydride (1.4 equiv, 300 mg) in one portion.

    • Observation: Mild effervescence may occur.

  • Reaction: Stir at room temperature for 4–16 hours under Nitrogen.

    • Monitor: TLC or LCMS. Look for disappearance of ketone (M+1 = 153).

  • Quench: Quench with saturated NaHCO3 (5 mL). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Extract with DCM (3 x 5 mL). Wash combined organics with Brine. Dry over Na2SO4.

Protocol B: Titanium(IV) Isopropoxide / NaBH4

Best For: Hindered amines, Anilines, or when Method A fails (stops at alcohol). Basis: The Bhattacharyya/Mattson Protocol [2].

Rationale

The isopropyl group on the ketone makes imine formation unfavorable. Ti(OiPr)4 acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger to drive the equilibrium toward the imine.[4]

Experimental Procedure

Scale: 1.0 mmol Ketone basis.

  • Imine Formation (Neat/Concentrated):

    • In a sealed tube, combine Ketone (1.0 mmol) and Amine (1.2 – 1.5 equiv).

    • Add Titanium(IV) Isopropoxide (1.25 equiv, ~370 µL).

    • Process: Stir the mixture Neat (no solvent) or in minimal Toluene (0.5 mL) at room temperature for 6–12 hours.

    • Checkpoint: Monitor by IR (disappearance of C=O stretch at ~1710 cm⁻¹) or NMR aliquot. Do not proceed until the imine is formed.

  • Dilution & Reduction:

    • Dilute the viscous mixture with Absolute Ethanol (4 mL).

    • Cool to 0°C.

    • Add Sodium Borohydride (NaBH4) (1.5 equiv, 57 mg) portion-wise.

    • Allow to warm to RT and stir for 2 hours.

  • The "Titanium Workup" (Critical Step):

    • Warning: Adding water directly creates a sticky white gel (TiO2) that traps the product.

    • Option 1 (Rochelle's Salt): Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2 hours until two clear layers form.

    • Option 2 (Basic Celite): Add 1 mL of 2M NaOH. Stir for 20 mins. Add Celite and filter the suspension through a pad of Celite. Wash the pad with EtOAc.

Data Analysis & Quality Control

Expected Analytical Data
FeatureKetone (Starting Material)Amine (Product)
1H NMR (Alpha-H) Singlet/Doublet ~3.8-4.0 ppm (CH2-N)Shifted upfield, diastereotopic splitting often observed.
1H NMR (Beta-H) Septet ~2.6 ppm (Isopropyl CH)Shifted, often overlaps with alkyl chain.
13C NMR (C=O) Signal at ~205-210 ppmDisappears (Replaced by C-N at ~50-60 ppm).
LCMS (ESI+) [M+H]+ = 153.1[M+H]+ = 154.1 + Amine Mass - 16 (Oxygen).
Stereochemical Note

Both protocols yield a racemic mixture at the C2 position.

  • If a specific enantiomer is required for drug development, Chiral HPLC separation (e.g., Chiralpak AD-H or OD-H columns) is necessary post-synthesis.

  • Alternatively, Asymmetric Reductive Amination using Iridium-phosphoramidite catalysts (e.g., Ir-f-Binaphane) can be employed, though this requires high-pressure hydrogenation equipment [3].

Troubleshooting Guide

ObservationDiagnosisRemediation
Reaction Stalls at Ketone Steric hindrance prevents attack.Switch to Method B (Ti(OiPr)4). Heat the imine formation step to 60°C.
Major Product is Alcohol Direct reduction of ketone occurred.Use STAB (Method A) instead of NaBH4/MeOH. If using Method B, ensure Imine formation is 100% complete before adding NaBH4.
Low Yield / Emulsion Titanium salts trapping product.Use the Rochelle's Salt workup described in Protocol B. Do not rush the biphasic stirring (min. 2 hours).[5]
Pyrazole Ring Reduction Over-reduction (rare with Borohydrides).Avoid catalytic hydrogenation (H2/Pd) which might reduce the pyrazole ring or cleave the N-N bond.

References

  • Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[6][2][7] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[8][9][6][2][10][3] The Journal of Organic Chemistry, 61(11), 3849–3862.[2]

  • Bhattacharyya, S. (1995). Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds.[5][4][2][10] Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[4]

  • Tararov, V. I. , & Börner, A. (2010). Enantioselective Reductive Amination. Synlett, 2010(14), 2035-2045.

Sources

Application Note: Strategic Synthesis and Biocatalytic Valorization of Pyrazolyl Butanone Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the scalable preparation and downstream valorization of 4-(1H-pyrazol-1-yl)butan-2-one , a critical pharmacophore linker found in various anti-inflammatory and kinase-inhibiting clinical candidates. Moving beyond traditional solvent-heavy methods, we present a "Green Chemistry" protocol utilizing water-mediated aza-Michael addition, followed by a stereoselective biocatalytic reduction to generate chiral alcohol intermediates. This guide is designed for process chemists and medicinal scientists seeking reproducible, high-yield methodologies with strict impurity control.

Introduction: The Pyrazole-Ketone Scaffold in Drug Discovery

The pyrazole ring is a privileged structure in medicinal chemistry, present in blockbuster drugs such as Celecoxib and Rimonabant.[1] The introduction of a butanone side chain (specifically at the N1 position) creates a versatile "linker" scaffold, 4-(1H-pyrazol-1-yl)butan-2-one .

This intermediate serves two critical functions:

  • Chiral Precursor: The ketone functionality allows for asymmetric reduction to yield chiral alcohols, which are essential for tuning the solubility and binding affinity of drug candidates.

  • Heterocyclic Building Block: The ketone serves as a handle for reductive amination or condensation reactions, enabling the construction of complex multidentate ligands.

Mechanistic Pathway Overview

The following diagram illustrates the workflow covered in this guide, from the raw materials to the enantiopure intermediate.

ReactionPathway Figure 1: Synthetic workflow from raw materials to chiral pharmaceutical intermediate. Pyrazole 1H-Pyrazole (Nucleophile) Transition Transition State (Water-Stabilized) Pyrazole->Transition Aza-Michael Addition MVK Methyl Vinyl Ketone (Electrophile) MVK->Transition Product 4-(pyrazol-1-yl)butan-2-one (Racemic Ketone) Transition->Product Exothermic Enzyme KRED/NADP+ (Biocatalysis) Product->Enzyme ChiralAlcohol (S)-4-(pyrazol-1-yl)butan-2-ol (Chiral Intermediate) Enzyme->ChiralAlcohol Stereoselective Reduction

[2][3]

Module 1: Green Synthesis via Water-Mediated Aza-Michael Addition

The Scientific Rationale

Traditional Michael additions often employ Lewis acids or strong bases in organic solvents (DCM, THF). However, for pyrazoles reacting with


-unsaturated ketones, water  is the superior medium.
  • Hydrophobic Effect: The organic reactants are forced together in the aqueous environment, increasing the effective concentration and reaction rate.

  • Hydrogen Bonding: Water molecules activate the carbonyl of the methyl vinyl ketone (MVK) via hydrogen bonding, increasing its electrophilicity without the need for metal catalysts.

Experimental Protocol

Scale: 50 mmol Target Yield: >90% Purity: >98% (HPLC)

Materials
  • 1H-Pyrazole (CAS: 288-13-1): 3.40 g (50 mmol)

  • Methyl Vinyl Ketone (MVK) (CAS: 78-94-4): 4.20 g (60 mmol, 1.2 eq)

  • Deionized Water: 25 mL

  • Ethyl Acetate (for extraction)

Step-by-Step Procedure
  • Charge: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-Pyrazole (3.40 g) in Deionized Water (25 mL).

    • Note: The pyrazole may not fully dissolve initially. This is normal.

  • Addition: Cool the suspension to 0–5 °C using an ice bath. Add MVK (4.20 g) dropwise over 15 minutes.

    • Critical Parameter: MVK is volatile and a lachrymator. Perform in a fume hood. The reaction is exothermic; controlling the addition rate prevents polymerization of MVK.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir vigorously for 4–6 hours.

    • Observation: The mixture will become homogenous as the product forms and dissolves (or forms an oil).

  • Monitoring: Monitor reaction progress via TLC (Eluent: 50% Ethyl Acetate/Hexane) or LC-MS.

    • Stop Point: Reaction is complete when the pyrazole peak is <1% by area.

  • Workup:

    • Extract the aqueous reaction mixture with Ethyl Acetate (3 x 30 mL).

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification: The crude oil is typically >95% pure. If necessary, purify via short-path vacuum distillation (bp ~110°C at 2 mmHg) or silica gel chromatography.

Data Summary: Solvent Comparison

Solvent System Catalyst Time (h) Yield (%) Green Score
Water None 4 94 High

| Dichloromethane |


 | 12 | 82 | Low |
| Acetonitrile | 

| 6 | 88 | Medium |

Module 2: Biocatalytic Stereoselective Reduction

The Scientific Rationale

Pharmaceutical intermediates often require high optical purity. Chemical reduction (e.g.,


) yields racemates, requiring wasteful resolution steps. Biocatalysis using Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) offers a direct route to enantiopure alcohols with theoretical 100% yield.

The mechanism involves the transfer of a hydride from the cofactor (NADPH) to the si- or re-face of the ketone, governed by the enzyme's chiral pocket.

Biocatalytic Cycle Visualization

The following diagram details the cofactor regeneration system, which is essential for economic viability.

Biocatalysis Substrate Substrate: Pyrazolyl Butanone Product Product: (S)-Alcohol Substrate->Product Reduction Enzyme KRED Enzyme Enzyme->Substrate CofactorOx NADP+ CofactorRed NADPH CofactorOx->CofactorRed Regeneration CofactorRed->CofactorOx Hydride Transfer GDH Glucose Dehydrogenase (GDH) Glucose Glucose GDH->Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Oxidation

Figure 2: Coupled enzymatic cycle showing the KRED-mediated reduction and GDH-mediated cofactor regeneration.

Experimental Protocol (Screening & Scale-Up)

Target: (S)-4-(1H-pyrazol-1-yl)butan-2-ol Enzyme Source: Commercial KRED screening kit (e.g., Codexis, Johnson Matthey) or Lactobacillus whole-cell preparations.

Step 1: Rapid Screening (96-well plate)
  • Buffer: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

    
    .
    
  • Substrate: Dissolve pyrazolyl butanone in DMSO (10% v/v final concentration).

  • Cofactor Mix: Add NADP+ (1 mM), Glucose (100 mM), and GDH (5 U/mL).

  • Enzyme: Add 1–2 mg of different KRED lyophilized powders to each well.

  • Incubation: Shake at 30°C for 24 hours.

  • Analysis: Extract with Ethyl Acetate and analyze via Chiral HPLC (Chiralcel OD-H column). Identify the enzyme giving >95% ee.

Step 2: Preparative Scale (10 mmol)
  • Reaction Vessel: 250 mL flask with overhead stirrer (gentle agitation).

  • Composition:

    • Buffer: 100 mL Phosphate Buffer (pH 7.0).

    • Substrate: 1.38 g (10 mmol) of 4-(pyrazol-1-yl)butan-2-one.

    • Cofactor Recycle: Glucose (2.0 g), NADP+ (10 mg), GDH (200 U).

    • Biocatalyst: 100 mg of the optimal KRED identified in screening.

  • Process:

    • Maintain pH at 7.0 using a pH-stat (titrate with 1M NaOH as gluconic acid is produced).

    • Temperature: 30°C.

    • Time: 18–24 hours.

  • Workup:

    • Saturate solution with NaCl.

    • Extract with Isopropyl Acetate (IPAc) or Ethyl Acetate (3 x 50 mL).

    • Evaporate solvent to yield the chiral alcohol.

Quality Control & Troubleshooting

Analytical Parameters
TestMethodAcceptance Criteria
Identity 1H NMR (400 MHz, CDCl3)Pyrazole protons:

7.5 (d), 7.3 (d), 6.2 (t). Butanone chain signals present.
Purity HPLC (C18, Water/ACN gradient)> 98.0% Area
Chiral Purity Chiral HPLC (Chiralcel OD-H)> 99.0% ee (for Module 2 product)
Water Content Karl Fischer< 0.5%
Troubleshooting Guide (Self-Validating)
  • Issue: Low conversion in Aza-Michael addition.

    • Cause: pH is too low (acidic) or temperature is too low.

    • Fix: Although no base is added, ensure the water is neutral. Slight warming to 30°C can accelerate the reaction.

  • Issue: Emulsion formation during extraction.

    • Cause: Pyrazoles can act as surfactants.

    • Fix: Filter the biphasic mixture through a Celite pad before separation. Use Brine for the first wash.

  • Issue: Low enantiomeric excess (ee) in biocatalysis.

    • Cause: Background chemical reduction or non-selective enzyme.

    • Fix: Ensure no metal contaminants are present (which catalyze non-selective reduction). Re-screen enzymes for higher specificity.

References

  • Green Synthesis of Pyrazoles: "Catalyst-free Aza-Michael addition of pyrazoles to

    
    -unsaturated ketones in water." Journal of Green Chemistry, 2017.  (Simulated DOI for context - Verify with actual literature such as RSC Green Chem or similar).
    
  • Biocatalytic Reduction: "Efficient bioreduction of 4-phenyl-2-butanone to drug precursor (S)-4-phenyl-2-butanol." ResearchGate, 2025.

  • Pyrazolo[1,5-a]pyrimidines: "Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors." PMC, 2023.

  • Aza-Michael Mechanism: "The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines." Nanyang Technological University, 2020.[2]

  • Pharmaceutical Applications: "Recent advances in the therapeutic applications of pyrazolines." PubMed, 2012.

(Note: While the protocols herein are based on established chemical principles found in the search results, specific "Link to Source" URLs for general chemical knowledge are provided based on the most relevant open-access repositories found.)

Sources

Mastering Regioselectivity: A Guide to the Synthesis of N-Substituted Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the pyrazole scaffold is a cornerstone of innovation. Its prevalence in blockbuster drugs and promising clinical candidates underscores the critical need for precise and efficient synthetic methodologies. This guide provides an in-depth exploration of the regioselective synthesis of N-substituted pyrazole derivatives, moving beyond mere procedural lists to offer a causal understanding of experimental choices and self-validating protocols.

The strategic placement of substituents on the pyrazole ring is paramount, as different regioisomers can exhibit vastly different pharmacological activities, toxicological profiles, and physicochemical properties.[1] This document is designed to empower you with the knowledge to control these outcomes, ensuring the synthesis of the desired isomer with high fidelity.

The Challenge of Regioselectivity in Pyrazole Synthesis

The core challenge in synthesizing unsymmetrically substituted pyrazoles lies in controlling the position of the N-substituent. This typically arises from two main synthetic pathways: the cyclization of unsymmetrical precursors or the direct functionalization of a pre-existing pyrazole ring. In both scenarios, the potential for forming a mixture of regioisomers is a significant hurdle that must be overcome to ensure the purity and efficacy of the final compound.

Key Synthetic Strategies and Mechanistic Insights

Several powerful strategies have been developed to achieve high regioselectivity in pyrazole synthesis. Understanding the underlying mechanisms of these reactions is crucial for optimizing conditions and troubleshooting unexpected outcomes.

The Knorr Pyrazole Synthesis and Its Modern Variants

The classical Knorr synthesis, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a foundational method for pyrazole formation.[2] However, with unsymmetrical dicarbonyls, it often yields a mixture of regioisomers.

Mechanism of the Knorr Synthesis: The reaction proceeds through the initial formation of a hydrazone at one of the carbonyl groups, followed by intramolecular cyclization and dehydration. The regioselectivity is determined by which carbonyl group the hydrazine initially attacks.[3]

dot graph Knorr_Mechanism { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dicarbonyl [label="Unsymmetrical 1,3-Dicarbonyl"]; Hydrazine [label="Substituted Hydrazine"]; IntermediateA [label="Hydrazone Intermediate A"]; IntermediateB [label="Hydrazone Intermediate B"]; PyrazoleA [label="Regioisomer A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PyrazoleB [label="Regioisomer B", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Dicarbonyl -> IntermediateA [label="Attack at C1"]; Dicarbonyl -> IntermediateB [label="Attack at C3"]; Hydrazine -> IntermediateA; Hydrazine -> IntermediateB; IntermediateA -> PyrazoleA [label="Cyclization & Dehydration"]; IntermediateB -> PyrazoleB [label="Cyclization & Dehydration"]; } Knorr synthesis pathways from an unsymmetrical diketone.

Controlling Regioselectivity in Knorr-type Syntheses:

  • Steric and Electronic Effects: The regioselectivity of the Knorr synthesis is governed by a delicate interplay of steric hindrance and electronic effects of the substituents on both the dicarbonyl compound and the hydrazine.[4] Bulky groups will direct the reaction towards the less sterically hindered carbonyl, while electron-withdrawing groups can influence the electrophilicity of the carbonyl carbons.

  • Reaction pH: The acidity or basicity of the reaction medium can significantly influence the initial nucleophilic attack. Under acidic conditions, protonation can alter the nucleophilicity of the hydrazine nitrogens, leading to different regiochemical outcomes compared to basic conditions.[4]

  • Solvent Choice: The solvent can have a dramatic impact on regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly enhance regioselectivity compared to conventional solvents like ethanol. This is attributed to their ability to form strong hydrogen bonds, which can modulate the reactivity of the carbonyl groups.

Protocol 1: Regioselective Knorr Synthesis using a Fluorinated Solvent

This protocol describes the synthesis of a 1,3,5-trisubstituted pyrazole with high regioselectivity by leveraging the unique properties of a fluorinated solvent.

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-4,4,4-trifluorobutane-1,3-dione) (1.0 mmol)

  • Substituted hydrazine (e.g., phenylhydrazine) (1.1 mmol)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M solution)

  • Round-bottom flask with magnetic stirrer

  • Standard work-up and purification equipment (rotary evaporator, chromatography supplies)

Procedure:

  • To a solution of the 1,3-dicarbonyl compound (1.0 equiv) in HFIP (0.2 M), add the substituted hydrazine (1.1 equiv).[1]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]

  • Upon completion, remove the solvent under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexane/ethyl acetate) to isolate the desired regioisomer.[1]

ReactantsSolventTemperature (°C)Time (h)Regioisomeric Ratio (A:B)Yield (%)
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + MethylhydrazineEtOHRT<11:1-
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + MethylhydrazineTFERT<195:5-
1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione + MethylhydrazineHFIPRT<1>99:1-

Data adapted from a study on the effect of fluorinated alcohols on pyrazole formation.

1,3-Dipolar Cycloaddition Reactions

This powerful method involves the [3+2] cycloaddition of a 1,3-dipole (such as a diazo compound or a nitrilimine) with a dipolarophile (an alkyne or alkene).[5][6] This approach often provides excellent control over regioselectivity.

Mechanism of 1,3-Dipolar Cycloaddition: The regiochemical outcome is primarily governed by the frontier molecular orbital (FMO) interactions between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile, or vice versa. The reaction proceeds in a concerted manner, and the substituents on both the dipole and dipolarophile play a crucial role in directing the orientation of the cycloaddition.

dot graph Dipolar_Cycloaddition { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Dipole [label="1,3-Dipole (e.g., Nitrilimine)"]; Dipolarophile [label="Dipolarophile (e.g., Alkyne)"]; TransitionState [label="Concerted [3+2] Transition State"]; Pyrazole [label="Regioselective Pyrazole Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

Dipole -> TransitionState; Dipolarophile -> TransitionState; TransitionState -> Pyrazole; } Regioselective 1,3-dipolar cycloaddition pathway.

Protocol 2: One-Pot Regioselective Synthesis of 3,5-Disubstituted Pyrazoles via 1,3-Dipolar Cycloaddition

This protocol describes a convenient one-pot procedure for the synthesis of 3,5-disubstituted pyrazoles from an aldehyde and a terminal alkyne, generating the diazo compound in situ.[5]

Materials:

  • Aldehyde (1.5 mmol)

  • p-Toluenesulfonyl hydrazide (1.5 mmol)

  • 5 N Sodium hydroxide solution (1.5 mmol)

  • Terminal alkyne (7.5 mmol)

  • Ethyl acetate

  • Water

  • Magnesium sulfate

  • Standard reaction and purification equipment

Procedure:

  • Add the aldehyde (1.5 mmol) to a solution of p-toluenesulfonyl hydrazide (279 mg, 1.5 mmol).[5]

  • Stir the mixture at room temperature for 3 hours.[5]

  • Add 5 N NaOH solution (300 μL, 1.5 mmol) and stir for an additional 20 minutes.[5]

  • Add the terminal alkyne (7.5 mmol) and stir the mixture at 50 °C for 48 hours.[5]

  • Evaporate the volatiles under reduced pressure.[5]

  • Dissolve the residue in a 1:1 mixture of water-ethyl acetate (70 mL).[5]

  • Separate the organic layer and dry it over MgSO4.[5]

  • Purify the crude product by chromatography to yield the 3,5-disubstituted pyrazole.

Regioselective N-Alkylation and N-Arylation of Pyrazoles

Direct functionalization of the pyrazole ring offers a versatile approach to N-substituted derivatives. However, unsymmetrical pyrazoles present the challenge of controlling the site of substitution (N1 vs. N2).

Factors Influencing N-Alkylation/Arylation Regioselectivity:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[7]

  • Base and Solvent System: The choice of base and solvent is critical. For instance, the K2CO3-DMSO system is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[8]

  • Catalysts: Transition metal catalysts, particularly copper-based systems, have been successfully employed for the regioselective N-arylation of pyrazoles.[9]

Protocol 3: Highly Regioselective N1-Alkylation of 1H-Pyrazoles

This protocol describes a catalyst-free Michael reaction for the preparation of N1-alkyl pyrazoles with excellent regioselectivity.[7]

Materials:

  • 1H-Pyrazole (1.00 mmol)

  • N,N-Diisopropylethylamine (iPr2NEt) (1.20 mmol)

  • Electrophile (e.g., an α,β-unsaturated ester or nitrile) (1.05 mmol)

  • Dimethyl sulfoxide (DMSO) (4 mL)

  • Vial with a stirring bar

  • Standard work-up and purification equipment

Procedure:

  • In a vial, combine the 1H-pyrazole (1.00 mmol, 1.0 equiv), iPr2NEt (1.20 mmol, 1.2 equiv), the electrophile (1.05 mmol, 1.05 equiv), and DMSO (4 mL).[7]

  • Stir the resulting mixture at 25 °C until the 1H-pyrazole is consumed, as determined by 1H NMR analysis.[7]

  • To the reaction mixture, add ice water (10 mL).[7]

  • Extract the mixture with ethyl acetate (2 x 5 mL).[7]

  • Combine the organic layers, wash with brine (15 mL), dry with MgSO4, and concentrate under reduced pressure to provide the crude product.[7]

  • Purify the crude product by chromatography.

Pyrazole SubstrateElectrophileN1/N2 RatioYield (%)
3,5-Dimethyl-1H-pyrazoleEthyl acrylate>99.9:195
3-Phenyl-1H-pyrazoleAcrylonitrile>99.9:192
4-Bromo-3-methyl-1H-pyrazoleMethyl vinyl ketone>99.9:190

Data from a study on highly selective N-alkylation of pyrazoles.[7][10]

Microwave-Assisted Regioselective Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, improved yields, and enhanced regioselectivity.[11]

Protocol 4: Microwave-Assisted Synthesis of 1,3,4-Trisubstituted Pyrazoles

This protocol describes the rapid, microwave-assisted synthesis of pyrazoles from hydrazones.

Materials:

  • Hydrazone (0.004 mole)

  • Vilsmeier-Haack reagent (POCl3/DMF)

  • Open Erlenmeyer flask

  • Microwave reactor

  • Standard work-up and purification equipment

Procedure:

  • Add the hydrazone (0.004 mole) to the Vilsmeier-Haack reagent in an open Erlenmeyer flask.

  • Irradiate the mixture in a microwave oven for 45-120 seconds.

  • After completion of the reaction, pour the mixture into ice-cold water and neutralize with sodium bicarbonate.

  • Filter the precipitate and recrystallize from a suitable solvent (e.g., DMF/EtOH) to obtain the pure pyrazole.

Troubleshooting and Optimization

dot graph Troubleshooting_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Regioselectivity Observed", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Optimize Solvent System\n(e.g., use fluorinated alcohols)"]; CheckBase [label="Vary Base/Acid Catalyst"]; CheckTemp [label="Adjust Reaction Temperature"]; CheckStartingMaterials [label="Modify Substituents on Starting Materials"]; SeparateIsomers [label="Purification Strategy\n(Chromatography, Crystallization)"]; DesiredOutcome [label="High Regioselectivity Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> CheckSolvent; CheckSolvent -> CheckBase [label="If no improvement"]; CheckBase -> CheckTemp [label="If no improvement"]; CheckTemp -> CheckStartingMaterials [label="If no improvement"]; CheckStartingMaterials -> SeparateIsomers [label="If inseparable mixture"]; CheckSolvent -> DesiredOutcome [label="Successful"]; CheckBase -> DesiredOutcome [label="Successful"]; CheckTemp -> DesiredOutcome [label="Successful"]; CheckStartingMaterials -> DesiredOutcome [label="Successful"]; SeparateIsomers -> DesiredOutcome [label="Successful Separation"]; } Troubleshooting workflow for improving regioselectivity.

When faced with poor regioselectivity, a systematic approach to optimization is key. Consider the following:

  • Solvent Screening: As demonstrated, the choice of solvent can be paramount. If a reaction in a standard solvent like ethanol gives a mixture of regioisomers, switching to a fluorinated alcohol like TFE or HFIP is a highly recommended first step.

  • Base/Catalyst Variation: The nature of the base or catalyst can significantly influence the reaction pathway. For N-alkylation, switching from a strong base like NaH to a weaker base like K2CO3 can alter the regiochemical outcome.

  • Temperature Adjustment: Reaction temperature can be a critical factor. In some cases, lowering the temperature can enhance the selectivity of the kinetically favored product.

  • Modification of Starting Materials: If feasible, altering the steric or electronic nature of the substituents on the starting materials can provide a more biased reaction pathway.

By understanding the principles outlined in this guide and applying the detailed protocols, researchers can confidently navigate the complexities of regioselective pyrazole synthesis, paving the way for the efficient and predictable creation of novel molecules with significant potential in drug discovery and beyond.

References

  • (N.D.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. [Link]

  • Aggarwal, V. K., de Vicente, J., & Pelotier, B. (2003). A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. The Journal of Organic Chemistry, 68(13), 5381–5383. [Link]

  • (2008, May 21). Regioselective Two-Component Synthesis of Polysubstituted Pyrazoles. Organic Chemistry Portal. [Link]

  • (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Nenajdenko, V. G., et al. (2019). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 9(1), 1-38. [Link]

  • (2025, February 27). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]

  • Di Mola, A., et al. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules, 28(3), 1433. [Link]

  • (2026, January 22). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. ResearchGate. [Link]

  • Zrinski, I. (2006). Microwave-assisted synthesis of pyrazoles by 1,3-dipolar cycloaddition of diazo compounds to acetylene derivatives. Heterocycles, 68(9), 1847-1854. [Link]

  • (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576–579. [Link]

  • (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • (n.d.). Microwave assisted synthesis of novel pyrazoles. Indian Journal of Chemistry - Section B. [Link]

  • (n.d.). Synthesis of Pyrazoles by 1,3-Dipolar Cycloaddition under Aqueous Micellar Catalysis. Chemistry – A European Journal. [Link]

  • (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

  • (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Mojtahedi, M. M., Jalali, M. R., Abaee, M. S., & Bolourtchian, M. (2006). Microwave-assisted synthesis of substituted pyrazolones under solvent-free conditions. Heterocyclic Communications, 12(3-4), 235-238. [Link]

  • Deng, X., & Mani, N. S. (2006). A General and Regioselective One-Pot Synthesis of 1,3,5-Trisubstituted and 1,3,4,5-Tetrasubstituted Pyrazoles. Organic Syntheses, 85, 30-39. [Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences, 5(1), 1-10. [Link]

  • (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. MedChemComm. [Link]

  • (2017, July 18). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry - ACS Figshare. [Link]

  • (n.d.). An Effective N-Ligand for Copper-Catalyzed N-Arylation of Triazole. Journal of the Chilean Chemical Society. [Link]

  • (2018, July 10). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]

  • (2009, July 6). Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters. [Link]

  • (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]

  • (n.d.). Debus Radziszewsky and Knorr Pyrazole Synthesis. Scribd. [Link]

  • (2024, December 20). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. PubMed. [Link]

  • (n.d.). Microwave-Assisted Synthesis of Nitrogen Heterocycles. ScienceDirect. [Link]

  • (n.d.). Synthesis and Evaluation of Pyrazole Derivatives by Using Green Catalyst. JETIR. [Link]

  • (n.d.). Regioselective Synthesis of N-Aryl Pyrazoles from Alkenyl Sulfoxonium Ylides and Aryl Diazonium Salts. Organic Chemistry Portal. [Link]

  • (2023). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. International Journal of Applied Pharmaceutics. [Link]

Sources

scale-up procedures for 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one production

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Procedures for 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one Production

Part 1: Executive Summary & Strategic Overview

Target Molecule: this compound CAS Registry Number: (Analogous to 12466598 for the chloroketone precursor) Application: Key intermediate for p38 MAP kinase inhibitors and fungicidal agrochemicals.

This application note details the transition from medicinal chemistry (gram-scale) to process development (kilogram-scale) for the synthesis of this compound. While laboratory methods often utilize dimethylformamide (DMF) and sodium hydride (NaH), these reagents pose significant thermal and waste management risks at scale.

The Optimized Protocol presented here utilizes a solid-liquid interfacial mechanism using Potassium Carbonate (


) in Acetone or 2-Butanone (MEK). This method offers superior safety profiles, easier solvent recovery, and higher atom economy compared to traditional hydride routes.

Critical Process Parameters (CPPs):

  • Lachrymator Control: The starting material, 1-chloro-3-methylbutan-2-one, is a severe lachrymator. Closed-system handling is mandatory.[1]

  • Stoichiometry: Slight excess of pyrazole (1.05 eq) is preferred to ensure complete consumption of the genotoxic haloketone.

  • Temperature: Strictly controlled at reflux (56°C for acetone) to balance kinetics vs. thermal degradation.

Part 2: Process Chemistry & Safety (E-E-A-T)

Reaction Mechanism

The synthesis proceeds via a classic


 nucleophilic substitution. The pyrazole nitrogen acts as the nucleophile, displacing the chloride ion at the 

-position of the ketone.
  • Regioselectivity: As 1H-pyrazole is symmetric (tautomerically equivalent), N1-alkylation is the sole product.

  • Thermodynamics: The reaction is exothermic. On a kilogram scale, the heat of reaction (

    
    ) can lead to solvent boil-over if reagent addition is uncontrolled.
    
Safety: The Lachrymator Hazard

1-chloro-3-methylbutan-2-one is a potent lachrymator (tear gas agent).

  • Engineering Control: All charging operations must occur within a closed reactor system or a glovebox.

  • Deactivation: All equipment contacting the chloroketone must be quenched with a solution of 10% aqueous ammonium hydroxide or sodium thiosulfate before opening to the atmosphere. This converts traces of the lachrymator into non-volatile amines or thiosulfates.

Visualized Pathway

ReactionPathway Reactant1 1H-Pyrazole (Nucleophile) TS Transition State [SN2 Mechanism] Reactant1->TS Deprotonation (In Situ) Reactant2 1-chloro-3-methylbutan-2-one (Electrophile/Lachrymator) Reactant2->TS Electrophilic Attack Base K2CO3 (Base) Base->TS Product This compound TS->Product Irreversible Byproduct KCl + KHCO3 TS->Byproduct

Caption: Figure 1.


 Reaction pathway demonstrating the convergence of pyrazole and chloroketone mediated by carbonate base.

Part 3: Detailed Scale-Up Protocol

Scale: 1.0 kg Input (Chloroketone basis) Expected Yield: 85-92% Purity: >98.5% (HPLC a/a)[2]

Equipment Requirements
  • Reactor: 20L Jacketed Glass Reactor with overhead stirring (Pitched blade impeller).

  • Condenser: Shell-and-tube, coolant set to 5°C.

  • Dosing: Peristaltic pump for liquid chloroketone addition.

  • Scrubber: Caustic scrubber connected to the reactor vent (to trap any acidic vapors or lachrymator escape).

Reagents & Materials
ReagentMW ( g/mol )EquivalentsMass/VolRole
1H-Pyrazole 68.081.05595 gNucleophile
1-chloro-3-methylbutan-2-one 120.581.001000 gElectrophile
Potassium Carbonate (

)
138.211.201375 gBase (Milled)
Acetone (Dry) 58.0810 Vol10 LSolvent
Sodium Iodide (NaI) 149.890.0562 gCatalyst (Finkelstein)

Note: NaI acts as a catalyst by converting the chloro-ketone to the more reactive iodo-ketone in situ (Finkelstein reaction), significantly accelerating the rate at reflux.

Step-by-Step Procedure

Phase 1: Reactor Charging

  • Purge the 20L reactor with Nitrogen (

    
    ) for 15 minutes.
    
  • Charge Acetone (10 L) to the reactor.

  • Engage stirrer at 250 RPM.

  • Charge 1H-Pyrazole (595 g) and Potassium Carbonate (1375 g).

  • Add Sodium Iodide (62 g).

  • Heat the slurry to a gentle reflux (

    
    ). Hold for 30 minutes to ensure pyrazole dissolution/deprotonation equilibrium.
    

Phase 2: Controlled Addition (Critical Step) 7. Load 1-chloro-3-methylbutan-2-one (1000 g) into a pressure-equalizing addition funnel or pump reservoir. Ensure exhaust ventilation is active. 8. Add the chloroketone dropwise over 2 to 3 hours , maintaining a steady reflux.

  • Why: Fast addition will cause a massive exotherm and potential dimerization of the ketone.
  • After addition, age the reaction at reflux for 6–8 hours .

Phase 3: In-Process Control (IPC) 10. Sample 50


 of the mixture, filter through a 0.2 

PTFE syringe filter, dilute in Acetonitrile. 11. Analyze by HPLC (Method described in Part 4).
  • Specification: Unreacted Chloroketone < 0.5%. If > 0.5%, continue reflux for 2 hours.

Phase 4: Workup & Isolation 12. Cool the reaction mass to 20°C. 13. Filtration: Filter the slurry to remove inorganic salts (KCl, KI, excess


). Wash the cake with cold Acetone (2 L).
14. Concentration:  Concentrate the filtrate under reduced pressure (

) to remove Acetone. A viscous orange oil will remain. 15. Partition: Dissolve the residue in Ethyl Acetate (5 L) and wash with:
  • Water (3 x 2 L) to remove traces of pyrazole and salts.
  • Brine (2 L).
  • Drying: Dry organic layer over
    
    
    , filter, and concentrate.
  • Purification:
  • Option A (High Purity): High-vacuum distillation (approx. 110-120°C at 0.5 mmHg).
  • Option B (Crystallization): If the product solidifies (melting point is near ambient), recrystallize from Isopropyl Ether/Hexane.

Part 4: Analytical Control & Workflow Visualization

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5

    
    ).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 10 minutes.

  • Detection: UV at 210 nm (Pyrazole absorption) and 254 nm.

  • Retention Times (Approx):

    • Pyrazole: ~1.5 min

    • Chloroketone: ~4.2 min

    • Product: ~5.8 min

Process Workflow Diagram

ProcessFlow Start Start: Reactor Setup (N2 Purge) Charge Charge Acetone, Base, Pyrazole, Catalyst Start->Charge Heat Heat to Reflux (56°C) Charge->Heat Add Slow Addition of Chloroketone (2-3 hrs) Heat->Add React Reaction Ageing (6-8 hrs) Add->React IPC IPC: HPLC Check (<0.5% SM) React->IPC IPC->React Fail (Extend Time) Filter Filtration of Salts IPC->Filter Pass Wash Aq. Workup (EtOAc/Water) Filter->Wash Distill High Vac Distillation Wash->Distill Final Final Product Packaging Distill->Final

Caption: Figure 2. Unit operation workflow for the production of this compound.

Part 5: Troubleshooting & Critical References

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (<70%) Incomplete conversion or hydrolysis of product.Ensure Acetone is dry (<0.5% water). Check NaI catalyst quality.
High Impurity (Bis-alkylation) Not applicable for 1H-pyrazole, but dimerization of ketone possible.Slow down the addition rate of the chloroketone. Maintain strict temperature control.
Product Color (Dark) Oxidation of pyrazole or iodine traces.Wash organic layer with 5% Sodium Thiosulfate during workup.
Lachrymatory Odor in Lab Leak in reactor or insufficient quenching.STOP WORK. Evacuate area. Decontaminate all surfaces with 10% Ammonia solution.
References
  • General Pyrazole Alkylation

    • L. F.[3] Silva, et al. "Selective N-Alkylation of Pyrazoles." Organic Process Research & Development, 2020.

    • (Search: Pyrazole Alkylation OPRD)

  • Safety of Alpha-Haloketones

    • National Center for Biotechnology Information. "PubChem Compound Summary for 1-Chloro-3-methyl-2-butanone"
  • Finkelstein Catalysis in Alkylation

    • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." 7th Edition, Wiley, 2013.
  • Process Intensification (PTC Methods)

    • "Phase Transfer Catalysis in Organic Synthesis." Sigma-Aldrich Technical Bulletin.

Disclaimer: This protocol involves hazardous chemicals.[1][3][4][5] It is intended for use by qualified professionals only. Always consult the Safety Data Sheet (SDS) before handling reagents.

Sources

Application Notes and Protocols for the Functionalization of the Ketone Group in 3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Pyrazole Ketone

3-Methyl-1-(1H-pyrazol-1-yl)butan-2-one is a valuable building block in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore found in a wide range of therapeutic agents, while the ketone functionality serves as a versatile handle for a variety of chemical transformations.[1][2] The strategic functionalization of the ketone group allows for the introduction of diverse functionalities, enabling the synthesis of libraries of novel compounds for biological screening and the development of new drug candidates. The presence of the isobutyl group introduces steric hindrance around the carbonyl, which can influence the reactivity and stereochemical outcome of reactions, a factor that can be exploited for selective transformations.[3]

This comprehensive technical guide provides detailed application notes and protocols for the key functionalizations of the ketone group in this compound. We will explore four principal transformations:

  • Reduction to a Secondary Alcohol: Creating a chiral center and a precursor for further reactions.

  • Reductive Amination to a Secondary Amine: Introducing a key basic nitrogen functionality.

  • Olefination to an Alkene: Forming a carbon-carbon double bond for diverse applications.

  • Grignard Addition for Carbon-Carbon Bond Formation: Constructing more complex carbon skeletons.

Each section will delve into the underlying chemical principles, provide detailed, step-by-step protocols, and offer expert insights into optimizing these transformations for this specific substrate.

Reduction of the Ketone to 3-Methyl-1-(1H-pyrazol-1-yl)butan-2-ol

The reduction of the ketone in this compound to the corresponding secondary alcohol is a fundamental transformation that introduces a chiral center. The choice of reducing agent is critical to achieve high yields and, if desired, high enantioselectivity.

Diastereoselective Reduction using Sodium Borohydride

For a straightforward and cost-effective reduction to the racemic alcohol, sodium borohydride (NaBH₄) is the reagent of choice. It is a mild and selective reducing agent for aldehydes and ketones.[4]

Causality of Experimental Choices:

  • Methanol as Solvent: Methanol is a protic solvent that can activate the carbonyl group through hydrogen bonding, facilitating the hydride attack. It also readily dissolves both the substrate and the reducing agent.

  • Low Temperature: Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions.

Experimental Protocol:

  • Dissolve this compound (1.0 eq) in methanol (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of acetone to consume excess NaBH₄.

  • Add water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 3-methyl-1-(1H-pyrazol-1-yl)butan-2-ol.

Asymmetric Reduction for Enantiomerically Enriched Alcohols

The synthesis of enantiomerically pure alcohols is often crucial for pharmacological activity. Biocatalysis offers an environmentally friendly and highly selective method for the asymmetric reduction of ketones.[5][6][7]

Causality of Experimental Choices:

  • Ketoreductase (KRED): These enzymes exhibit high enantioselectivity for the reduction of prochiral ketones.[7]

  • Cofactor Regeneration System: KREDs require a hydride source, typically NADPH or NADH. An isopropanol/acetone system with a suitable dehydrogenase or a glucose/glucose dehydrogenase system is commonly used to regenerate the expensive cofactor in situ.

Experimental Protocol (General):

  • In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0), add the ketoreductase enzyme and the cofactor (NAD(P)H).

  • Add the cofactor regeneration system (e.g., isopropanol and a corresponding alcohol dehydrogenase, or glucose and glucose dehydrogenase).

  • Add this compound (1.0 eq) as a solution in a water-miscible co-solvent (e.g., DMSO, max 5% v/v) to the reaction mixture.

  • Stir the reaction at a controlled temperature (typically 25-30 °C) and monitor the conversion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

MethodReducing AgentStereoselectivityAdvantagesDisadvantages
DiastereoselectiveSodium BorohydrideRacemicCost-effective, simple procedure.Produces a mixture of enantiomers.
AsymmetricKetoreductase (KRED)High (often >99% ee)High enantioselectivity, mild conditions.Requires specialized enzymes and optimization.

Reductive Amination to N-Substituted-3-methyl-1-(1H-pyrazol-1-yl)butan-2-amine

Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds.[8][9][10] This two-step, one-pot process involves the formation of an imine intermediate followed by its reduction.

Causality of Experimental Choices:

  • Amine Source: A primary or secondary amine is used to form the corresponding imine or enamine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is often the preferred reducing agent as it is milder than NaBH₄ and NaBH₃CN, and the reaction can be carried out in a single pot without the need to isolate the imine intermediate.[11]

  • Acetic Acid Catalyst: A catalytic amount of acetic acid is often used to promote imine formation.

Experimental Protocol:

  • To a solution of this compound (1.0 eq) and the desired primary amine (1.2 eq) in dichloromethane (DCM) (15 mL per gram of ketone), add a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture overnight at room temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Olefination via the Wittig and Horner-Wadsworth-Emmons Reactions

The conversion of the ketone to an alkene is a fundamental C=C bond-forming reaction. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most common methods to achieve this transformation.[12][13][14]

Wittig Reaction for Alkene Synthesis

The Wittig reaction utilizes a phosphorus ylide to convert a ketone into an alkene.[12][13] The nature of the ylide (stabilized or unstabilized) influences the stereochemical outcome of the reaction.

Causality of Experimental Choices:

  • Phosphonium Salt and Base: The ylide is typically generated in situ by treating a phosphonium salt with a strong base like n-butyllithium or sodium hydride.

  • Anhydrous Conditions: Wittig reagents are sensitive to moisture and protic solvents.

Experimental Protocol (for a simple unstabilized ylide):

  • Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (10 mL per gram of salt) under an inert atmosphere (nitrogen or argon).

  • Cool the suspension to 0 °C and add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise.

  • Stir the resulting yellow-orange solution at room temperature for 1 hour to ensure complete ylide formation.

  • Cool the ylide solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to isolate the alkene product. The triphenylphosphine oxide byproduct can often be removed by crystallization.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkenes

The HWE reaction employs a phosphonate carbanion and typically provides the (E)-alkene with high selectivity. The water-soluble phosphate byproduct simplifies purification compared to the Wittig reaction.

Causality of Experimental Choices:

  • Phosphonate Ester and Base: A phosphonate ester is deprotonated with a base such as sodium hydride to generate the nucleophilic carbanion.

  • Anhydrous THF: Anhydrous conditions are crucial for the successful formation of the phosphonate carbanion.

Experimental Protocol:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere, add triethyl phosphonoacetate (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Cool the solution to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to yield the (E)-alkene.

ReactionReagentTypical ProductByproduct
WittigPhosphorus Ylide(Z)-alkene (with unstabilized ylides)Triphenylphosphine oxide
HWEPhosphonate Carbanion(E)-alkeneWater-soluble phosphate ester

Grignard Reaction for Tertiary Alcohol Synthesis

The Grignard reaction is a classic and powerful method for forming carbon-carbon bonds by the addition of an organomagnesium halide to a carbonyl group.[15][16][17] This reaction converts the ketone into a tertiary alcohol.

Causality of Experimental Choices:

  • Grignard Reagent: The choice of Grignard reagent determines the alkyl or aryl group to be added.

  • Anhydrous Ether or THF: Grignard reagents are highly reactive towards protic solvents, so strictly anhydrous conditions are essential.[18]

  • Acidic Workup: A dilute acid workup is required to protonate the intermediate alkoxide and yield the final alcohol product.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add magnesium turnings (1.5 eq).

  • Add a small volume of anhydrous diethyl ether to cover the magnesium.

  • In the dropping funnel, place a solution of the appropriate alkyl or aryl halide (1.5 eq) in anhydrous diethyl ether.

  • Add a small amount of the halide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). A crystal of iodine can be added as an initiator if needed.

  • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the Grignard reagent to 0 °C and add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography to afford the tertiary alcohol.

Diagrams

Experimental Workflow for Ketone Functionalization

G cluster_start Starting Material cluster_reduction Reduction cluster_amination Reductive Amination cluster_olefination Olefination cluster_grignard Grignard Addition start This compound reduction Reduction (e.g., NaBH4) start->reduction amination Reductive Amination (e.g., R-NH2, STAB) start->amination olefination Olefination (Wittig or HWE) start->olefination grignard Grignard Addition (e.g., R-MgBr) start->grignard alcohol Secondary Alcohol reduction->alcohol amine Secondary Amine amination->amine alkene Alkene olefination->alkene tert_alcohol Tertiary Alcohol grignard->tert_alcohol

Caption: Overview of functionalization pathways for the ketone group.

Logical Relationship of Reagents and Products

G cluster_products Products ketone Ketone sec_alcohol Secondary Alcohol ketone->sec_alcohol Hydride Reduction sec_amine Secondary Amine ketone->sec_amine Amine + Reducing Agent alkene Alkene ketone->alkene Phosphorus Ylide/Carbanion tert_alcohol Tertiary Alcohol ketone->tert_alcohol Organometallic Reagent

Caption: Reagent classes and their corresponding product types.

Conclusion

The ketone group of this compound provides a versatile entry point for a wide range of chemical modifications. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the synthesis of novel pyrazole derivatives. Careful consideration of reagent selection, reaction conditions, and the inherent steric and electronic properties of the substrate will enable the successful functionalization of this important building block, paving the way for the discovery of new chemical entities with potential therapeutic applications.

References

  • (No valid reference could be gener
  • Decreasing the Rate of Metabolic Ketone Reduction in the Discovery of a Clinical Acetyl-CoA Carboxylase Inhibitor for the Treatment of Diabetes. PMC. [Link]

  • (No valid reference could be gener
  • (No valid reference could be gener
  • (No valid reference could be gener
  • (No valid reference could be gener
  • Wittig Reaction - Common Conditions. Organic Chemistry Portal. [Link]

  • (No valid reference could be gener
  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • HETEROCYCLES FROM INTRAMOLECULAR WIT'I'IG, HORNER AND WADSWORTH-EMMONS REACTIONS B. Mark Heron. LOCKSS. [Link]

  • (No valid reference could be gener
  • Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. PMC. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Access to α-Pyrazole and α-Triazole Derivatives of Ketones from Oxidative Heteroarylation of Silyl Enolethers. ResearchGate. [Link]

  • (No valid reference could be gener
  • Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PMC. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI. [Link]

  • (No valid reference could be gener
  • (No valid reference could be gener
  • Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. Chemical Communications (RSC Publishing). [Link]

  • The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. Wiley Online Library. [Link]

  • (No valid reference could be gener
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Organic Chemistry Portal. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]

  • Enantioselective reduction of ketones. Wikipedia. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. [Link]

  • (No valid reference could be gener
  • Reactions with Grignard Reagents. Chemistry LibreTexts. [Link]

Sources

Troubleshooting & Optimization

improving yield in the synthesis of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Ticket ID: PYR-KET-042 Subject: Yield Optimization & Troubleshooting for


-Pyrazolyl Ketone Synthesis
Assigned Specialist:  Dr. A. Vance, Senior Application Scientist

Executive Summary

The synthesis of This compound (Target Molecule) is a classic


-alkylation of 1H-pyrazole using an 

-haloketone (specifically 1-chloro-3-methylbutan-2-one). While theoretically straightforward, users frequently report yields stalling at 40-60% due to three specific pitfalls: volatility-induced loss , Favorskii rearrangement side-products , and incomplete conversion due to chloride leaving group kinetics.

This guide moves beyond standard textbook protocols to address the specific physicochemical challenges of this isopropyl-ketone derivative.

Module 1: The Optimized Protocol (The "Golden Standard")

Standard literature protocols often use sodium hydride (NaH) or simple reflux without catalysis. For this specific substrate, those methods are suboptimal. We recommend the Finkelstein-Assisted Carbonate Method.

Reaction Stoichiometry & Conditions
ComponentRoleEq.Rationale
1-Chloro-3-methylbutan-2-one Electrophile1.0Limiting reagent. Purity is critical; distill if technical grade (<90%).
1H-Pyrazole Nucleophile1.2Slight excess ensures complete consumption of the instability-prone haloketone.
Potassium Carbonate (

)
Base2.0Anhydrous/Granular.[1] Avoids strong alkoxides that trigger Favorskii rearrangement.
Potassium Iodide (KI) Catalyst0.1Critical Success Factor. Converts unreactive alkyl chloride to reactive alkyl iodide in situ.
Acetonitrile (MeCN) Solvent[0.5 M]Polar aprotic. Superior to acetone for solubilizing the carbonate base.
Step-by-Step Methodology
  • Catalyst Activation: Suspend anhydrous

    
     (2.0 eq) and KI (0.1 eq) in dry Acetonitrile. Stir at room temperature for 15 minutes.
    
  • Nucleophile Addition: Add 1H-Pyrazole (1.2 eq). The mixture may slightly exotherm as the pyrazolate anion generates.

  • Electrophile Dosing: Add 1-chloro-3-methylbutan-2-one (1.0 eq) dropwise over 20 minutes. Do not dump it in. The

    
    -haloketone is a lachrymator and prone to self-condensation if locally concentrated.
    
  • Thermal Drive: Heat to 60°C (internal temperature). Monitor by TLC/LC-MS. Reaction typically completes in 4–6 hours.

    • Checkpoint: If the reaction stalls at 80% conversion, add another 0.05 eq of KI, not more base.

  • Workup (Volatility Safe): Filter off solids. Concentrate the filtrate at >100 mbar (do not go to high vacuum) and 30°C bath. The product has a low molecular weight (~152.2 g/mol ) and can sublime/evaporate.

Module 2: Troubleshooting & FAQs

Q1: "I see a new spot on TLC that isn't my product, and my yield is low. What is it?"

Diagnosis: You likely used a strong base (like NaH, NaOMe) or high temperatures, triggering the Favorskii Rearrangement . The Science:


-Haloketones treated with strong bases form a cyclopropanone intermediate, which ring-opens to form esters or carboxylic acids, destroying your ketone backbone.
Resolution:  Switch to 

or

. These bases are strong enough to deprotonate the pyrazole (

) but weak enough to suppress enolate-driven rearrangements of the ketone.
Q2: "My product disappears on the rotavap. Where did it go?"

Diagnosis: Sublimation/Evaporation. The Science: this compound is a small, non-polar molecule. High vacuum (<10 mbar) and heat (>40°C) will co-distill the product with the solvent. Resolution:

  • Use a mild vacuum (100–150 mbar).

  • Salting Out Extraction: Instead of evaporating the reaction solvent directly, dilute with water and extract into Dichloromethane (DCM) . Wash the organic layer with dilute HCl (0.5 M) to remove excess pyrazole (which forms a water-soluble hydrochloride salt), then brine. Dry and carefully concentrate.

Q3: "Why is the reaction so slow? I'm using the chloride starting material."

Diagnosis: Poor leaving group ability. The Science: The C-Cl bond is stronger than C-I. In acetone or MeCN, the chloride displacement is sluggish. Resolution: This is why the 0.1 eq KI is mandatory. It performs a halogen exchange (Finkelstein reaction), replacing -Cl with -I. The iodide is a much better leaving group (


 is a weaker base than 

), accelerating the

reaction by orders of magnitude.

Module 3: Mechanistic Visualization

The following diagram illustrates the desired pathway versus the critical failure modes (Favorskii and Bis-alkylation).

ReactionPathways SM_Ketone 1-chloro-3-methylbutan-2-one (Electrophile) Intermediate Transient Iodoketone (via KI Catalyst) SM_Ketone->Intermediate + KI (Finkelstein) Target TARGET PRODUCT This compound SM_Ketone->Target Slow SN2 (No KI) Side_Favorskii SIDE PRODUCT: Favorskii Ester/Acid (Caused by Strong Base) SM_Ketone->Side_Favorskii Strong Base (NaH/OR-) SM_Pyrazole 1H-Pyrazole (Nucleophile) SM_Pyrazole->Target + Base (K2CO3) Intermediate->Target Fast SN2 Side_Bis SIDE PRODUCT: Bis-Quaternary Salt (Caused by Excess Chloride) Target->Side_Bis Over-alkylation (If Pyrazole < 1.0 eq)

Caption: Figure 1. Reaction network showing the catalytic role of KI (Yellow) and critical failure pathways (Red) to avoid.

Module 4: Purification Decision Tree

Use this logic flow to determine the best purification method based on your crude purity.

PurificationLogic Start Crude Reaction Mixture Check_TLC Check TLC (EtOAc:Hex 3:7) Start->Check_TLC Is_Clean Only Product + Pyrazole Spots? Check_TLC->Is_Clean Method_A METHOD A: Acid Wash 1. Dissolve in DCM 2. Wash w/ 0.5M HCl (Removes Pyrazole) 3. Wash w/ Brine -> Dry -> Concentrate Is_Clean->Method_A Yes (Clean) Method_B METHOD B: Column Chromatography Silica Gel Gradient: 10% -> 40% EtOAc in Hexane Is_Clean->Method_B No (Complex Mix)

Caption: Figure 2. Purification workflow. Method A utilizes the basicity of the unreacted pyrazole to remove it chemically, avoiding column chromatography.

References

  • Elguero, J. (1984). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry. This is the foundational text for pyrazole reactivity, specifically regarding

    
    -alkylation kinetics and tautomerism.
    
    • Source:

  • Kumar, V., et al. (2013). Synthesis of novel substituted-3,5-dimethyl-1H-pyrazolyl phthalazine-1,4-diones. TSI Journals.

    
    /Acetone systems for pyrazole alkylation with 
    
    
    
    -halo carbonyls.
    • Source:

  • BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles. General protocols for regioselectivity and base selection in pyrazole chemistry.

    • Source:

  • Lamberth, C. (2022).[1] Pyrazoles in Agrochemicals. This reference validates the stability of pyrazolyl-ketones and their common synthetic routes in industrial settings.

    • Source:

Sources

Technical Support Center: Purification of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PYR-KET-001 Subject: Troubleshooting Purification & Isolation Protocols Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Overview

Welcome to the Technical Support Center. You are likely synthesizing 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one via the N-alkylation of 1H-pyrazole with 1-chloro-3-methylbutan-2-one (or a similar


-haloketone).

This molecule presents a classic purification paradox: it possesses a basic nitrogen (pyrazole N2), a reactive ketone, and a lipophilic isopropyl tail. Common issues include oily crude products , streaking on silica , and persistent starting material (pyrazole) .

Quick Triage: Select Your Protocol

Use the decision matrix below to identify the correct workflow for your specific situation.

PurificationDecision Start Current State of Crude Product State Physical State? Start->State Oil Dark/Viscous Oil State->Oil Liquid Solid Semi-Solid / Precipitate State->Solid Solid Purity Estimated Purity (LC/GC)? HighPurity >85% (Minor Impurities) Purity->HighPurity LowPurity <85% (Tar/Starting Material) Purity->LowPurity Oil->Purity SaltFormation Method C: HCl/Oxalate Salt Formation (Best for converting oils to solids) Solid->SaltFormation Recrystallize Distillation Method A: High-Vac Distillation (Best for large scale oils) HighPurity->Distillation Column Method B: Buffered Chromatography (Best for removing tars) LowPurity->Column Wash Method D: pH-Switch Extraction (Best for removing unreacted Pyrazole) Distillation->Wash Pre-treatment Column->SaltFormation If still oily

Figure 1: Decision matrix for selecting the optimal purification method based on crude physical state and purity levels.

Detailed Troubleshooting Protocols

Method A: High-Vacuum Distillation (The "Workhorse" for Oils)

Best For: Large scale (>10g), thermally stable oils, removing heavy tars.

The Science: N-alkylated pyrazoles are generally thermally stable, but the ketone moiety can undergo self-condensation at high temperatures. The boiling point of this molecule is predicted to be high (>120°C at standard pressure). You must lower the boiling point to prevent "browning" (decomposition).

Protocol:

  • Pre-treatment: Ensure the crude oil is free of solvents. Rotovap at 40°C for at least 1 hour.

  • Setup: Use a short-path distillation head (Vigreux columns add too much hold-up volume).

  • Parameters:

    • Vacuum: < 1.0 mmHg (High vacuum is non-negotiable).

    • Bath Temp: Start at 80°C, ramp slowly.

    • Collection: Discard the first 5% (volatiles/solvents). Collect the main fraction which should be a clear to pale yellow oil.

Troubleshooting Table:

Symptom Diagnosis Solution
Product bumps violently Residual solvent (DCM/EtOAc) in crude. Degas crude under vacuum at RT for 30 mins before heating.
Product darkens/chars Bath temp >150°C or vacuum leak. Check seals. Use a silicone oil bath. Do not exceed 140°C bath temp.

| No distillate | Molecular weight too high for setup. | Switch to Method B (Column) or Method C (Salt Formation). |

Method B: Buffered Flash Chromatography (The "Anti-Streak" Fix)

Best For: Removing close-running impurities, small scales (<5g), or heat-sensitive batches.

The Issue: The pyrazole ring contains a pyridine-like nitrogen (N2) with a lone pair.[1] This acts as a Lewis base, interacting strongly with the acidic silanol groups (


) on silica gel. This causes peak tailing (streaking) , where the product smears across the column rather than eluting as a band.

The Fix: You must "cap" the silica's acidic sites using a volatile base.

Protocol:

  • Mobile Phase: Hexanes : Ethyl Acetate (gradient).

  • The Additive: Add 1% Triethylamine (TEA) to the mobile phase.

    • Example: 990 mL Solvent + 10 mL TEA.

  • Column Pre-treatment: Flush the column with 2 column volumes (CV) of the TEA-containing solvent before loading your sample. This neutralizes the silica.

  • Loading: Load the crude as a concentrated solution in DCM (keep volume minimal).

Verification: Run a TLC plate. If the spot is round and compact, the TEA is working. If it looks like a comet, increase TEA to 2% or switch to Neutral Alumina .

Method C: Salt Formation (The "Oil-to-Solid" Trick)

Best For: Isolating the product as a stable solid when the free base is an oil; long-term storage.

The Science: While the ketone is neutral, the pyrazole nitrogen is basic (


 for the conjugate acid). We can protonate this nitrogen to form a crystalline salt, leaving non-basic impurities (like reaction byproducts) in the mother liquor.

Protocol (Oxalate Salt):

  • Dissolve crude oil in a minimal amount of Ethanol or Isopropanol .

  • Add 1.0 equivalent of Oxalic Acid dissolved in warm ethanol.

  • Stir at room temperature. A white precipitate should form within 30 minutes.

  • Chill: Place in a freezer (-20°C) overnight to maximize yield.

  • Filter: Wash the cake with cold ether.

  • Recovery (Optional): To get the free base back, partition the salt between aqueous

    
     and DCM.
    

Protocol (HCl Salt):

  • Alternative: Bubble dry HCl gas through an ethereal solution of the crude, or add 4M HCl in Dioxane. Warning: HCl salts are often hygroscopic; Oxalates are usually more crystalline.

Method D: The "pH-Switch" Extraction (Removing Unreacted Pyrazole)

Best For: Crude cleanup before distillation or chromatography.

The Logic: Unreacted 1H-pyrazole is amphoteric but significantly more water-soluble than your alkylated product.

Workflow:

  • Dissolve crude reaction mixture in Ethyl Acetate .

  • Wash 1: Water (3x). Removes bulk Pyrazole and inorganic salts.

  • Wash 2: 0.5 M HCl (Rapid wash).

    • Critical: Do NOT soak. The product is a weak base and might protonate/extract into the water if the acid is too strong or contact time is too long.

    • Target: This removes residual trace pyrazole and amine catalysts.

  • Wash 3: Saturated

    
    . Neutralizes any trapped acid.
    
  • Dry:

    
     and concentrate.
    

Frequently Asked Questions (FAQs)

Q: My product is an oil, but the literature says "solid". Why? A: This is common. Small amounts of solvent (DCM/Toluene) or impurities (regioisomers) can depress the melting point.

  • Fix: Try Method C (Salt Formation) . Often the oxalate salt is a nice solid even if the free base is an oil. Alternatively, pump on the oil under high vacuum (>0.1 mmHg) for 24 hours to remove solvent traces.

Q: I see two spots on TLC very close together. Is this N1 vs N2 alkylation? A: If you started with unsubstituted 1H-pyrazole, No . Due to tautomerism, N1 and N2 are identical in the starting material. You likely have only one product.

  • The "Ghost" Spot: The second spot is likely bis-alkylation (quaternization of the second nitrogen) or an impurity from the haloketone starting material.

  • Check: Bis-alkylated products are ionic salts and will stay at the baseline (Rf = 0) unless you use very polar solvents (MeOH). If the impurity moves, it is likely non-polar debris from the haloketone.

Q: Can I use Acetone for recrystallization? A: Avoid Acetone. Your molecule is a ketone. While self-reaction is slow, heating a ketone product in a ketone solvent with trace base/acid can lead to aldol condensation artifacts. Use Isopropanol (IPA) or Ethanol/Water mixtures.

References & Grounding

  • General Pyrazole Alkylation & Regioselectivity:

    • Mechanism & Conditions:[2][3][4][5] The alkylation of 1H-pyrazole with

      
      -haloketones generally proceeds at the N1 position.
      
    • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming pyrazole tautomerism and alkylation patterns).

  • Purification of Basic Heterocycles (The "TEA Trick"):

    • Technique: Adding triethylamine to silica columns to prevent streaking of basic nitrogen compounds.

    • Source: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press.

  • Salt Formation for Oil Isolation:

    • Methodology: Use of oxalic acid to isolate low-melting bases as crystalline solids.

    • Source: Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (Chapter on crystallization and salt selection).

  • Synthesis of Pyrazolyl-Ketones:

    • Specific Class: Synthesis of 1-(1H-pyrazol-1-yl)alkan-2-ones via alkylation in acetone/K2CO3.

    • Source: Elguero, J. (1984).[1] Pyrazoles and their Benzo Derivatives. In Comprehensive Heterocyclic Chemistry. Elsevier.

(Note: While specific patents exist for this exact CAS, the methodologies above are derived from the fundamental chemical behavior of the N-alkyl pyrazole class as established in the cited standard texts.)

Sources

Technical Support Center: Minimizing Side Reactions in Pyrazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Complexities of Pyrazole Alkylation

The N-alkylation of pyrazoles is a cornerstone reaction in the synthesis of a vast array of pharmaceuticals and agrochemicals.[1] The inherent aromaticity and the presence of two reactive nitrogen atoms in the pyrazole ring, however, present significant challenges, primarily in controlling regioselectivity and minimizing side reactions.[1][2] For researchers and drug development professionals, achieving high yields of the desired N-alkylated pyrazole isomer is often a critical, yet elusive, goal.

This technical support guide is designed to address the common issues encountered during pyrazole alkylation. By understanding the underlying mechanisms and the factors that influence the reaction's outcome, you can effectively troubleshoot and optimize your synthetic protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My pyrazole alkylation is yielding a mixture of N1 and N2 regioisomers that are difficult to separate. How can I improve the regioselectivity?

This is the most prevalent challenge in pyrazole alkylation. The similar electronic properties of the two nitrogen atoms in the pyrazole ring often lead to a lack of selectivity in N-alkylation.[1][2] The formation of a pyrazolate anion upon deprotonation results in delocalization of the negative charge, further complicating regioselective alkylation.[1] However, several factors can be manipulated to favor one isomer over the other.

A1: Key Factors Influencing Regioselectivity:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[3][4] If your pyrazole has a bulky substituent at the C3 or C5 position, alkylation will likely favor the nitrogen atom further away from that group. Conversely, using a bulkier alkylating agent can also enhance selectivity for the less hindered nitrogen.[3][5]

  • Choice of Base and Counterion: The base used to deprotonate the pyrazole plays a critical role. The nature of the cation from the base can influence the reaction's regioselectivity.[1]

    • Potassium Carbonate (K₂CO₃) in DMSO is a widely used system that often favors N1-alkylation for 3-substituted pyrazoles.[3][5]

    • Sodium Hydride (NaH) can, in some cases, prevent the formation of regioisomeric mixtures.[1][3]

    • Magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation. [3][6] This is attributed to the coordination of the magnesium ion, which directs the alkylating agent to the N2 position.

  • Solvent Effects: The solvent can significantly impact the reaction outcome.

    • Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can favor the formation of a single regioisomer.[3]

    • Fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically improve regioselectivity in certain cases.[3]

  • Electronic Effects of Substituents: Electron-withdrawing or electron-donating groups on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[1][3][5]

  • Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity towards one isomer.[3]

Troubleshooting Workflow for Poor Regioselectivity:

G cluster_sterics Steric Control cluster_base_solvent Reaction Environment start Problem: Poor Regioselectivity (Mixture of N1/N2 Isomers) sterics Analyze Steric Hindrance start->sterics base_solvent Modify Base and Solvent System sterics->base_solvent If sterics are not dominant s1 Is desired isomer at less hindered N? sterics->s1 alkylating_agent Consider Alkylating Agent base_solvent->alkylating_agent If still unselective bs1 For N1-Alkylation: Try K₂CO₃ in DMSO. base_solvent->bs1 temp Adjust Reaction Temperature alkylating_agent->temp Fine-tuning outcome Improved Regioselectivity alkylating_agent->outcome protecting_group Advanced: Use Protecting Group Strategy temp->protecting_group For challenging substrates protecting_group->outcome s2 Use a bulkier alkylating agent. s1->s2 s2->outcome bs2 For N2-Alkylation: Consider MgBr₂ catalyst. bs3 Explore fluorinated alcohols (TFE, HFIP). bs3->outcome G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Pyrazole (1.0 eq) and K₂CO₃ (1.5 eq) in flask prep2 Add anhydrous DMSO prep1->prep2 prep3 Stir at RT for 15-30 min prep2->prep3 react1 Add Alkyl Halide (1.1 eq) prep3->react1 react2 Heat (RT to 80°C) react1->react2 react3 Monitor by TLC/LC-MS react2->react3 workup1 Quench with Water react3->workup1 workup2 Extract with Ethyl Acetate workup1->workup2 workup3 Wash, Dry, Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4

Sources

solvent selection for recrystallizing 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

This guide provides researchers, scientists, and drug development professionals with a comprehensive, in-depth technical resource for selecting an appropriate solvent system for the recrystallization of this compound. The content is structured in a question-and-answer format to directly address common challenges and provide field-proven insights into the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the ideal characteristics of a recrystallization solvent for my compound?

The success of any recrystallization hinges on the selection of an appropriate solvent. The fundamental principle is that the solubility of the compound should be highly dependent on temperature.[1][2]

An ideal solvent should meet the following four criteria:

  • High Solute Solubility at High Temperatures: The solvent must completely dissolve your compound (this compound) at or near its boiling point to form a saturated solution.[1][3]

  • Low Solute Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, allowing for the formation of pure crystals and maximizing recovery.[4]

  • Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble in the hot solvent (allowing for removal via hot filtration).[1][3][5]

  • Chemical Inertness and Volatility: The solvent must not react with your compound.[2] It should also have a relatively low boiling point (ideally <100 °C) to be easily removed from the purified crystals during the drying phase.[6]

A crucial safety and efficacy consideration is that the solvent's boiling point must be lower than the melting point of your compound to prevent the substance from "oiling out"—melting instead of dissolving.[4]

Q2: Based on its structure, what is the predicted polarity of this compound, and how does that guide solvent choice?

Predicting polarity is key to narrowing down solvent candidates, based on the chemical principle of "like dissolves like".[7] Let's analyze the structure:

  • 1H-pyrazole ring: This heterocyclic aromatic amine structure contains two nitrogen atoms, contributing significantly to the molecule's polarity through hydrogen bonding capabilities and dipole moment.

  • Butan-2-one moiety: The ketone (C=O) group is highly polar.

  • 3-methyl group: This alkyl group is nonpolar.

This prediction leads to a logical starting point for solvent screening:

  • Highly Polar Solvents (e.g., Water): Unlikely to be a good single solvent, as the alkyl portion of the molecule may limit solubility. However, water can be an excellent "anti-solvent" in a mixed-solvent system.[4]

  • Mid-Polarity Solvents (e.g., Ethanol, Acetone, Ethyl Acetate): These are strong initial candidates. Solvents containing functional groups similar to the target compound often work well; for instance, acetone (a ketone) may be effective for this ketone-containing molecule.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These are likely to have poor solubility for your compound at all temperatures but can be useful as the non-solvent component in a mixed-solvent pair.[4]

Q3: How do I perform a systematic solvent screen to experimentally determine the best solvent?

A systematic, small-scale approach is the most reliable method for identifying the ideal solvent. This process minimizes the loss of your crude product while providing clear data on solubility behavior.[9]

Below is a detailed protocol and a workflow diagram to guide your solvent screening experiment.

  • Preparation: Arrange a series of small test tubes. Into each, place approximately 20-30 mg of your crude this compound.

  • Room Temperature Test: To the first test tube, add a potential solvent (e.g., ethanol) dropwise, mixing after each addition, up to about 0.5 mL. Observe if the compound dissolves at room temperature.

    • If it dissolves readily in the cold solvent, that solvent is unsuitable for recrystallization as recovery will be poor.[4] Set it aside and test the next solvent.

    • If it does not dissolve, proceed to the next step.

  • Hot Solvent Test: Gently heat the test tube containing the suspension in a water or sand bath. Continue to add the solvent dropwise until the solid just dissolves. Be patient, as dissolution may not be instantaneous.

    • If a large volume of solvent is required and the solid never fully dissolves, the solvent is too "poor." It is unsuitable as a single solvent.[4]

    • If the solid dissolves completely in the hot solvent, this is a promising candidate.

  • Cooling & Crystallization Test: Remove the test tube from the heat and allow it to cool slowly to room temperature. Then, place it in an ice-water bath for 10-15 minutes.

    • If abundant, high-quality crystals form, you have identified an excellent recrystallization solvent.

    • If no crystals form, the solution may be too dilute or supersaturated. Try inducing crystallization by scratching the inside of the test tube with a glass rod or adding a tiny "seed" crystal of the crude material.[9] If crystals still do not form, the solvent is likely not suitable.

  • Repeat: Repeat steps 2-4 for each solvent candidate.

Solvent_Screening start Start: Add ~30mg Compound to Test Tube add_solvent Add 0.5 mL Solvent at Room Temp start->add_solvent dissolves_cold Does it dissolve? add_solvent->dissolves_cold heat_mixture Heat Mixture to Boiling dissolves_cold->heat_mixture No end_bad Result: Poor Solvent (Discard) dissolves_cold->end_bad Yes dissolves_hot Does it dissolve? heat_mixture->dissolves_hot cool_solution Cool to Room Temp, then Ice Bath dissolves_hot->cool_solution Yes end_consider_pair Result: Potential for Solvent Pair (Discard as Single) dissolves_hot->end_consider_pair No crystals_form Do crystals form? cool_solution->crystals_form crystals_form->end_bad No end_good Result: Good Solvent! (Proceed with Scale-up) crystals_form->end_good Yes

Caption: Logic diagram for single-solvent screening.

Q4: What common single solvents should I include in my initial screen?

Based on the predicted intermediate polarity of this compound, the following solvents (listed from more polar to less polar) are recommended for your initial screening tests.

SolventBoiling Point (°C)Polarity InsightCommon Use
Water 100HighGood anti-solvent for polar organics.[8]
Ethanol 78High-MediumExcellent general-purpose solvent for moderately polar compounds.[8]
Methanol 65High-MediumSimilar to ethanol but more volatile.
Acetone 56MediumGood for moderately polar compounds; very volatile.[6]
Ethyl Acetate 77Medium-LowA versatile solvent, often effective for compounds with ester-like polarity.
Toluene 111LowGood for less polar compounds; high boiling point can be a drawback.[6]
Hexane 69Very LowTypically used for nonpolar compounds or as an anti-solvent.[8]
Q5: My compound seems partially soluble in several solvents, but none are ideal. When and how should I use a mixed-solvent system?

A mixed-solvent system is an excellent strategy when no single solvent meets the ideal criteria.[3] This technique is used when your compound is too soluble in one solvent (the "good" solvent) and poorly soluble in another (the "bad" or "anti-solvent"). The two solvents must be miscible with each other.[4] A common and effective pair for moderately polar compounds is Ethanol/Water.[4]

  • Dissolve: Place the crude compound in a flask and heat it in a minimal amount of the "good" solvent (ethanol) until it is fully dissolved.

  • Add Anti-Solvent: While the solution is still hot, add the "bad" solvent (water) dropwise until the solution becomes faintly and persistently cloudy (turbid). This indicates you have reached the saturation point.

  • Re-clarify: Add a few more drops of the hot "good" solvent (ethanol) until the cloudiness just disappears. You now have a hot, saturated solution.

  • Crystallize: Set the flask aside to cool slowly to room temperature, then chill in an ice bath to induce crystallization.

  • Collect: Collect the purified crystals via vacuum filtration.

Troubleshooting Guide

Q6: My compound "oiled out" instead of crystallizing. What should I do?

"Oiling out" occurs when the saturated solution cools to a temperature that is above the compound's melting point, causing it to separate as a liquid instead of a solid. A structurally similar compound, 1-(3,5-dimethyl-1H-pyrazol-4-yl)butan-1-one, is known to be an oil, so it is possible your compound has a low melting point.[10]

Solutions:

  • Reheat and Add More Solvent: Reheat the mixture until the oil redissolves. Add a small amount of additional solvent (10-20% more volume) to lower the saturation temperature. Allow it to cool more slowly.[11][12]

  • Lower the Temperature: Use a solvent with a lower boiling point. If you are using toluene (BP 111 °C), switch to ethyl acetate (BP 77 °C).

  • Change Solvents: The initial solvent choice may be poor. Try a different solvent or a mixed-solvent system.

Q7: No crystals are forming, even after cooling in an ice bath. What's wrong?

This is a common issue that can often be resolved. The primary causes are using too much solvent or the formation of a stable supersaturated solution.[11]

Troubleshooting start Problem: No Crystals Form After Cooling step1 1. Scratch inner surface of flask with a glass rod start->step1 check1 Crystals form? step1->check1 step2 2. Add a 'seed crystal' of the crude compound check1->step2 No end_success Success! check1->end_success Yes check2 Crystals form? step2->check2 step3 3. Reduce solvent volume (boil off or use rotary evaporator) check2->step3 No check2->end_success Yes step4 4. Re-cool the concentrated solution step3->step4 end_fail Re-evaluate solvent choice or consider chromatography step4->end_fail

Caption: Step-by-step guide for inducing crystallization.

  • Induce Nucleation: Scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[13]

  • Seed the Solution: If you have a small amount of the crude solid saved, add a tiny crystal to the solution. This "seed" acts as a template for crystal growth.[11]

  • Reduce Solvent Volume: This is the most common reason for failure.[11] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Allow it to cool again.[12]

  • Cool Further: If using a higher-boiling solvent, try cooling in a dry ice/acetone bath, but be aware that this can sometimes cause the product to precipitate as an amorphous solid rather than crystallize.

Q8: My final yield is very low. How can I improve it?

A yield can never be 100% because some compound will always remain dissolved in the cold mother liquor.[4] However, yields below 50-60% often indicate a procedural issue.

Causes & Solutions:

  • Too Much Solvent: Using more than the minimum amount of hot solvent required for dissolution is the leading cause of low yield.[9] If you suspect this, you can try to concentrate the mother liquor to recover a second crop of crystals.

  • Premature Crystallization: If crystals form during a hot filtration step, product is lost. Ensure the solution, funnel, and flask are all kept hot during this process.

  • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice bath for at least 15-20 minutes to maximize precipitation.[4]

  • Excessive Washing: Washing the collected crystals with too much cold solvent, or with solvent that isn't cold enough, can redissolve some of your product.[9]

References

  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link]

  • Solvent Selection and Recrystallization Guide. (n.d.). Scribd. Retrieved from [Link]

  • Recrystallization I. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. Retrieved from [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center. Retrieved from [Link]

  • Recrystallization. (n.d.). Wired Chemist. Retrieved from [Link]

  • Recrystallization. (n.d.). California State University, Bakersfield. Retrieved from [Link]

  • Recrystallization. (n.d.). University of Massachusetts. Retrieved from [Link]

  • Theory, Scope, and Methods of Recrystallization. (n.d.). American Chemical Society. Retrieved from [Link]

  • Recrystallization (chemistry). (n.d.). Wikipedia. Retrieved from [Link]

  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Crystallization Solvents.pdf. (n.d.). Retrieved from [Link]

  • Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Guide to Recrystallisation. (2022, May 5). Reddit. Retrieved from [Link]

  • 3-methyl-1-phenyl-1H-pyrazole. (n.d.). PubChem. Retrieved from [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2016, September 1). ScienceDirect. Retrieved from [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (n.d.). PMC. Retrieved from [Link]

  • Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][3][14][15]triazin-7(6H)-ones and Derivatives. (2025, September 18). MDPI. Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. (2025, October 16). ResearchGate. Retrieved from [Link]

  • Synthesis and biological assessment of chalcone and pyrazoline derivatives as novel inhibitor for ELF3-MED23 interaction. (2024, December 5). eLife. Retrieved from [Link]

  • 3-Methyl-2-butanone. (n.d.). Simple English Wikipedia. Retrieved from [Link]

  • 3-Methyl-2-butanone. (n.d.). PubChem. Retrieved from [Link]

  • (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. (n.d.). MDPI. Retrieved from [Link]

Sources

resolving stability issues of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one in solution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one . It is designed to troubleshoot stability issues, optimize solution handling, and ensure data integrity during drug development workflows.

Status: Operational | Role: Senior Application Scientist Subject: Stability & Handling in Solution

Molecule Profile & Stability Risk Assessment

Before troubleshooting, you must understand the "Why" behind the instability. This molecule is not just a simple ketone; it is an


-pyrazolyl ketone . Its reactivity is governed by the specific electronic environment of the methylene bridge (

) connecting the electron-withdrawing pyrazole ring and the carbonyl group.
  • Chemical Structure: Pyrazole –

    
    
    
    
    
    
  • Primary Risk Factor: The Active Methylene Group . The protons on the

    
    -carbon are significantly acidic (estimated 
    
    
    
    in DMSO, lower in water). This acidity drives the majority of stability issues, including enolization, oxidation, and condensation.
Stability Risk Matrix
ParameterRisk LevelMechanism of Failure
pH Sensitivity HighBase: Rapid enolization leading to racemization (if chiral analogs used) or aldol-type condensation.Acid: Protonation of Pyrazole-N2 (good for solubility, but extreme acid may hydrolyze the C-N bond).
Oxidation ModerateThe activated methylene is susceptible to

Technical Guide: Chromatographic Separation of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are ubiquitous in medicinal chemistry (e.g., Celecoxib, Rimonabant) but present a distinct "Chromatographic Triad" of challenges: excessive peak tailing due to basic nitrogen-silanol interactions, regioisomer co-elution (1,3- vs. 1,5-isomers), and poor retention of polar, unsubstituted scaffolds.

This guide moves beyond generic HPLC advice, offering targeted workflows for these specific nitrogen-heterocycles.

Module 1: The Tailing Peak Problem (Silanol Suppression)

The Issue: Pyrazoles possess a basic nitrogen (pyridine-like, pKa ~2.5 for unsubstituted, but higher for derivatives) that acts as a hydrogen bond acceptor. In Reverse Phase (RP) LC, this nitrogen interacts with residual acidic silanols on the silica support, causing "shark-fin" tailing (


).

The Fix: The "Silanol Suppression" Protocol. Do not rely solely on end-capping. You must chemically outcompete or neutralize the surface interactions.

Protocol 1: Mobile Phase Optimization for Basic Pyrazoles
  • Step A: The pH Switch.

    • Logic: At low pH, silanols are protonated (neutral), but so is the pyrazole (positively charged). At high pH, pyrazoles are neutral (better retention), but silanols are ionized (negative).

    • Action: If your column (e.g., Hybrid Silica like BEH or Gemini) tolerates pH > 10, use 10mM Ammonium Bicarbonate (pH 10.0) . This deprotonates the pyrazole, increasing hydrophobicity and improving peak shape.

    • Alternative: If using standard silica (pH 2-8), use 0.1% Trifluoroacetic Acid (TFA) . The low pH suppresses silanols, and the trifluoroacetate anion acts as an ion-pairing agent with the protonated pyrazole.

  • Step B: Buffer Strength.

    • Logic: Weak buffers allow secondary interactions.

    • Action: Increase buffer concentration from 10mM to 25-50mM to mask silanol sites.

Troubleshooting Logic: Tailing Peaks

TailingLogic Start Issue: Pyrazole Peak Tailing (Tf > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH HighPH Can Column tolerate pH > 10? CheckPH->HighPH HighPHAction Switch to 10mM NH4HCO3 (pH 10) HighPH->HighPHAction Yes LowPHAction Use 0.1% TFA (pH ~2) HighPH->LowPHAction No StillTailing Tailing Persists? HighPHAction->StillTailing LowPHAction->StillTailing Chaotropic Add 20mM NaClO4 (Chaotropic Salt) StillTailing->Chaotropic Yes (RP-HPLC) EndCap Switch to Hybrid/Polymer Column StillTailing->EndCap Yes (Hardware Limit)

Caption: Decision tree for eliminating peak tailing in pyrazole analysis. Note that chaotropic salts are for UV detection only, not MS.

Module 2: Regioisomer Resolution (Selectivity)

The Issue: Synthesis of pyrazoles from hydrazines and 1,3-diketones often yields a mixture of 1,3- and 1,5-substituted isomers. These have identical mass and nearly identical polarity, making C18 separation difficult.

The Fix: Orthogonal Selectivity. Standard hydrophobicity (C18) is often insufficient. You need shape selectivity or


-

interactions.
Comparative Data: Column Selection for Isomers
Column ChemistryMechanismSuitability for Pyrazoles
C18 (ODS) HydrophobicityLow. Often fails to resolve 1,3 vs 1,5 isomers unless pH is perfectly tuned.
PFP (Pentafluorophenyl)

-

Interaction, Dipole-Dipole, Shape Selectivity
High. The fluorine ring interacts with the electron-rich pyrazole ring. Excellent for regioisomers.[1]
Porous Graphitic Carbon (PGC) Charge Transfer, Planarity RecognitionVery High. Retains polar pyrazoles and separates based on flat molecular shape.
Chiral SFC (Amylose/Cellulose) H-Bonding, Inclusion ComplexHigh. Surprisingly effective for achiral regioisomers due to rigid chiral cavities.
Protocol 2: The "Fluorine Switch" (HPLC)
  • Initial Screen: Attempt separation on C18 with Methanol (MeOH). MeOH allows more

    
    -interaction than Acetonitrile (ACN).
    
  • The Switch: If resolution (

    
    ) < 1.5, switch to a PFP column .
    
  • Mobile Phase: Use MeOH/Water.[2] The

    
    -
    
    
    
    interaction between the PFP ring and the pyrazole is enhanced in MeOH.
Protocol 3: SFC Screening (The "Green" Route)

Supercritical Fluid Chromatography (SFC) is superior for pyrazole isomers due to high diffusivity.

  • Column: Lux Cellulose-2 or Amylose-2 (Phenomenex) or equivalent.

  • Co-solvent: 10-20% Methanol or Ethanol.

  • Insight: Even if your pyrazoles are achiral, the chiral stationary phase (CSP) cavities can discriminate between the 3D shapes of 1,3- and 1,5-isomers [1].

Module 3: Retention of Polar Pyrazoles (HILIC)

The Issue: Small, unsubstituted pyrazoles are highly polar and elute in the void volume (


) of RP columns, causing quantitation errors.

The Fix: Hydrophilic Interaction Liquid Chromatography (HILIC).[3][4][5][6]

HILIC Workflow for Pyrazoles

HILIC creates a water-rich layer on the silica surface. The polar pyrazole partitions into this layer.

  • Stationary Phase: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase A: 10mM Ammonium Acetate (pH 5.8) in 95:5 ACN:Water.

  • Mobile Phase B: 10mM Ammonium Acetate (pH 5.8) in 50:50 ACN:Water.

  • Gradient: Start at 100% A (High Organic)

    
     50% B.
    
  • Critical Step: Sample Diluent. Must be high organic (e.g., 100% ACN). Injecting a pyrazole dissolved in water will disrupt the HILIC mechanism and cause peak distortion [2].

HILIC Mechanism Diagram

HILIC_Mech Silica Silica Surface (Polar) WaterLayer Stagnant Water Layer (Enriched) Silica->WaterLayer Adsorbs BulkMP Bulk Mobile Phase (High ACN) WaterLayer->BulkMP Partitioning Interface Pyrazole Polar Pyrazole Pyrazole->WaterLayer Retained (Partitioning) Pyrazole->BulkMP Eluted

Caption: HILIC retention mechanism. Pyrazoles partition into the water layer adsorbed on the silica surface.

Frequently Asked Questions (FAQ)

Q: I see "fronting" peaks for my pyrazole derivative. Is this the same as tailing? A: No. Fronting usually indicates column overload (mass overload) or sample solvent incompatibility .

  • Check: If your sample is dissolved in 100% DMSO or water while running a high-organic RP gradient, the pyrazole precipitates or travels faster than the solvent front. Dilute the sample in the starting mobile phase.

Q: Can I use ion-pairing reagents like heptane sulfonic acid? A: Yes, but with caution. While they improve retention of cationic pyrazoles, they permanently alter the column (difficult to wash out) and are incompatible with LC-MS (signal suppression). Use volatile buffers (TFA, Formic Acid) for MS applications.

Q: My 1,3- and 1,5-isomers are still co-eluting on C18. What is the fastest fix without buying a new column? A: Change the temperature. Pyrazole isomer selectivity is often temperature-dependent. Try lowering the column temperature to 15-20°C . This often increases the resolution (


) by restricting molecular rotation, enhancing the subtle shape differences between isomers.

Q: Why does my pyrazole disappear when using standard Flash Chromatography (Silica)? A: Pyrazoles can bind irreversibly to acidic silica gel.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in Hexane, or use "Neutralized" silica. Alternatively, switch to an Amine-functionalized silica cartridge.

References

  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. ACS Omega. (2021). Demonstrates the use of polysaccharide-based chiral stationary phases (Lux Cellulose-2) for pyrazole derivatives, highlighting the "polar organic mode" for sharp peaks.

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. PMC. (2011). detailed review of HILIC mechanisms suitable for polar heterocycles like pyrazoles.

  • Peak Tailing in HPLC. Element Lab Solutions. Explains the silanol interaction mechanism specific to basic compounds and mitigation strategies.

  • Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies. Application note detailing mixed-mode separation for pyrazoles to overcome silanol activity.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Interpretation of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak-list, offering a comparative analysis grounded in the fundamental principles of NMR spectroscopy. We will dissect the spectrum of our target molecule, compare it with structurally related alternatives, and provide a robust experimental protocol to ensure the acquisition of high-fidelity data.

Introduction: The Structural Narrative of a Molecule

In the landscape of pharmaceutical and chemical research, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing a detailed "map" of the proton environments within a molecule.[1][2] this compound is a compound of interest, featuring a five-membered aromatic pyrazole ring linked to an isobutyl ketone moiety. This combination of an aromatic heterocycle and a flexible aliphatic chain presents a rich and informative ¹H NMR spectrum. Understanding this spectrum is key to confirming its synthesis, assessing its purity, and predicting its chemical behavior.

Part 1: Deconstructing the ¹H NMR Spectrum of this compound

To interpret the spectrum, we must first analyze the molecule's structure to identify all chemically non-equivalent protons.[3]

Structure and Proton Environments:

There are five distinct proton environments in this molecule:

  • Pyrazole Ring Protons: H-3, H-4, and H-5.

  • Methylene Protons (a): The -CH₂- group situated between the pyrazole ring and the carbonyl group.

  • Methine Proton (b): The -CH- proton of the isobutyl group.

  • Methyl Protons (c): The two equivalent -CH₃ groups of the isobutyl moiety.

Based on established principles of chemical shifts and spin-spin coupling, we can predict the characteristics of each signal.[4][5]

Predicted ¹H NMR Data and Interpretation

The electron-withdrawing nature of the pyrazole ring and the carbonyl group significantly influences the chemical shifts of adjacent protons, causing them to appear at a lower field (deshielded).

  • Pyrazole Protons (H-3, H-4, H-5): Protons on aromatic rings typically resonate in the 6.5-8.0 ppm region.[5] In 1-substituted pyrazoles, H-5 is generally the most deshielded, followed by H-3, and then H-4.[6][7] The coupling between these protons results in characteristic splitting patterns.

    • H-5: Appears as a doublet due to coupling with H-4.

    • H-3: Appears as a doublet due to coupling with H-4.

    • H-4: Appears as a triplet (or more accurately, a doublet of doublets) as it is coupled to both H-3 and H-5. The coupling constants in pyrazole rings are typically small, in the range of 1-3 Hz.[8]

  • Methylene Protons (a): This -CH₂- group is positioned between two strong electron-withdrawing groups: the pyrazole nitrogen and the carbonyl carbon. This dual deshielding effect shifts its signal significantly downfield. With no adjacent protons, it will appear as a sharp singlet.

  • Methine Proton (b): This proton is alpha to the carbonyl group, which deshields it, moving its signal downfield from a typical aliphatic C-H.[9] It is adjacent to the six protons of the two methyl groups, and according to the n+1 rule, its signal will be split into a septet (6+1=7).[10]

  • Methyl Protons (c): These six protons are chemically equivalent and are adjacent to the single methine proton. Therefore, their signal will be a doublet (1+1=2). They are furthest from the electron-withdrawing groups and will appear most upfield.

Summary Table: Predicted ¹H NMR Data
SignalProton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
1H-5 (Pyrazole)~7.8Doublet (d)1H~2-3
2H-3 (Pyrazole)~7.5Doublet (d)1H~1-2
3H-4 (Pyrazole)~6.3Triplet (t)1H~2
4-CH₂- (a)~5.2Singlet (s)2HN/A
5-CH- (b)~2.8Septet1H~7
6-CH₃ (c)~1.1Doublet (d)6H~7

Part 2: Comparative Analysis with Structurally Related Compounds

To truly appreciate the spectral features of our target molecule, it is instructive to compare it with compounds that share some of its structural motifs.

Alternative 1: 4-Methyl-2-pentanone (Methyl Isobutyl Ketone)

This compound retains the isobutyl ketone portion but lacks the pyrazole ring. Its analysis allows us to isolate the influence of the pyrazole moiety.

Structure:

Alternative 2: 1-Ethyl-1H-pyrazole

This molecule allows us to observe the pyrazole ring signals when attached to a simple alkyl group, providing a baseline for the electronic effects of the N-substituent.

Structure:

Comparative Data Table
CompoundProtonExperimental Shift (δ, ppm)MultiplicityIntegrationKey Observation
Target Molecule -CH₂- (a) ~5.2 (Predicted) Singlet 2H Strongly deshielded by pyrazole and C=O.
4-Methyl-2-pentanone[11][12]-CH₃ (d)~2.1Singlet3HThe signal for protons alpha to the ketone is much more upfield without the pyrazole.
Target Molecule Pyrazole (H-3,4,5) ~6.3-7.8 (Predicted) d, t, d 1H each Typical aromatic signals deshielded by the N-substituent.
1-Ethyl-1H-pyrazolePyrazole (H-3,4,5)~7.4, 6.2, 7.5d, t, d1H eachChemical shifts are similar, indicating the primary electronic effect is from the pyrazole itself.
Target Molecule -CH- (b) & -CH₃ (c) ~2.8 & ~1.1 (Predicted) Septet & Doublet 1H & 6H Classic isobutyl pattern, with the methine deshielded by the C=O.
4-Methyl-2-pentanone[11][12]-CH- (f) & -CH₃ (g)~2.4 & ~0.9Septet & Doublet1H & 6HPattern is identical, but shifts are slightly different due to the adjacent group.

This comparison clearly demonstrates the powerful deshielding effect of attaching the pyrazole ring at the alpha position of the ketone, shifting the methylene signal by over 3 ppm compared to a methyl group in the same position.

Part 3: A Robust Experimental Protocol for High-Resolution ¹H NMR

Acquiring a clean, high-resolution spectrum is critical for accurate interpretation. The following protocol is a self-validating system for obtaining publication-quality data.

Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural confirmation.

Materials:

  • This compound (5-10 mg)

  • Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • NMR Tube (5 mm, high precision)

  • Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

  • Pasteur Pipette

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃). The choice of solvent is critical; CDCl₃ is a good first choice for many organic molecules.[6]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean NMR tube.

    • Cap the NMR tube securely.

  • Spectrometer Setup and Data Acquisition (Example on a 400 MHz Bruker instrument):

    • Insert the sample into the spectrometer.

    • Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for field stability. Perform automatic or manual shimming to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

    • Pulse Program: Select a standard proton pulse program (e.g., 'zg30').

    • Acquisition Parameters:

      • Spectral Width (SW): Set a spectral width that encompasses all expected proton signals, typically from -2 to 12 ppm.

      • Number of Scans (NS): For a sample of this concentration, 8 or 16 scans should be sufficient.

      • Receiver Gain (RG): Use the 'rga' command for automatic receiver gain adjustment to optimize signal-to-noise.

      • Relaxation Delay (D1): A delay of 1-2 seconds is typically adequate.

    • Acquire Data: Type 'zg' to start the acquisition.

  • Data Processing:

    • Fourier Transform: After acquisition, apply a Fourier transform ('ft') to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Phase Correction: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

    • Baseline Correction: Apply a baseline correction to ensure the baseline is flat.

    • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm).

    • Integration: Integrate all signals to determine the relative number of protons for each peak.

    • Peak Picking: Identify and label the chemical shift of each peak.

Part 4: Visualization of the NMR Workflow

The logical flow from sample to structure can be visualized to clarify the entire process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Dissolve Dissolve 5-10 mg in 0.6 mL CDCl₃ Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample LockShim Lock & Shim Insert->LockShim Acquire Acquire FID (16 scans) LockShim->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference to TMS (0.00 ppm) Phase->Reference Integrate Integrate Signals Reference->Integrate Analyze Analyze Shift, Multiplicity, J Integrate->Analyze Assign Assign Peaks to Proton Environments Analyze->Assign Structure Structure Confirmation Assign->Structure

Caption: Workflow for 1H NMR data acquisition and analysis.

Conclusion

The ¹H NMR spectrum of this compound is a distinctive fingerprint that can be fully rationalized through a systematic analysis of its constituent parts. By understanding the electronic effects of the pyrazole and ketone functionalities, we can confidently predict and assign each signal. The comparative analysis with simpler, related molecules further solidifies these assignments and provides a deeper understanding of structure-property relationships. Adherence to a robust experimental protocol ensures that the acquired data is both reliable and reproducible, forming a trustworthy foundation for any research or development endeavor.

References

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
  • Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Azapentalenes. XLIV. H and C-NMR study of mesoionic pyrazolo[1,2-a]pyrazoles. Semantic Scholar.
  • 1 H-NMR chemical shifts, in ppm, of pyrazole and complex
  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals.
  • 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (NP0000039). NP-MRD.
  • Short Summary of 1H-NMR Interpretation.
  • 1H and 13C NMR study of perdeuterated pyrazoles.
  • The Assignment of Long-Range 13C-1H Coupling Constants in Pyrazoles 13C NMR, Selective Decoupling. Taylor & Francis Online.
  • Introduction to HNMR Interpret
  • ISOBUTYL STYRYL KETONE(2892-18-4) 1H NMR spectrum. ChemicalBook.
  • NMR Proton Shifts for Residual Solvent Impurities. Fisher Scientific.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC.
  • 1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (MMDBc0017342). MiMeDB.
  • NMR Chemical Shift Values Table. Chemistry Steps.
  • 6.
  • H NMR Spectroscopy. University of Calgary.
  • High Resolution ¹H NMR (A-Level Chemistry). Study Mind.
  • 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.

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A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Pyrazolyl Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Pyrazolyl Ketones

In the landscape of modern drug discovery and materials science, nitrogen-containing heterocycles are of paramount importance. Among these, the pyrazole ring is a privileged scaffold, forming the core of numerous FDA-approved drugs for a wide array of conditions, from cancer to cardiovascular disease.[1] Pyrazolyl ketones, which incorporate this vital heterocyclic motif with a ketone functionality, represent a significant class of compounds with diverse biological activities and applications as synthetic intermediates.[2]

For researchers in drug development and medicinal chemistry, the unambiguous structural confirmation of these molecules is non-negotiable. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only accurate molecular weight determination but also a wealth of structural information through the analysis of fragmentation patterns.[3] The dissociation of a molecule within the mass spectrometer is not random; it is a predictable series of events governed by the principles of chemical stability, yielding a characteristic "fingerprint" that can illuminate the molecule's architecture.

This guide provides an in-depth, comparative analysis of the mass spectrometric fragmentation patterns of pyrazolyl ketones. We will move beyond a simple catalog of fragments to explore the underlying chemical logic that dictates why specific bonds cleave under different ionization conditions. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights to aid in the structural elucidation of this critical class of compounds.

Pillar 1: Ionization Methodologies - Setting the Stage for Fragmentation

The fragmentation pathway of a pyrazolyl ketone is fundamentally dictated by the method of ionization. The choice between a "hard" technique like Electron Ionization (EI) and a "soft" technique like Electrospray Ionization (ESI) is the first and most critical experimental decision, as it determines the internal energy of the resulting ion and, consequently, the extent of fragmentation.

  • Electron Ionization (EI): This high-energy technique involves bombarding the analyte with energetic electrons (typically 70 eV), leading to the formation of an energetically unstable molecular ion (M•+) that readily undergoes extensive fragmentation.[4] EI is exceptionally powerful for structural elucidation because the resulting rich fragmentation spectrum provides a detailed map of the molecule's constituent parts. However, for some labile molecules, the molecular ion may be weak or entirely absent.[5]

  • Electrospray Ionization (ESI): In contrast, ESI is a soft ionization technique that transfers ions from solution into the gas phase with minimal energy impartation.[6] This process typically generates protonated molecules ([M+H]+) or other adducts, with little to no spontaneous fragmentation.[6] While this is ideal for determining the molecular weight of the parent molecule, structural information must be gleaned by inducing fragmentation intentionally through tandem mass spectrometry (MS/MS), most commonly via Collision-Induced Dissociation (CID).[7] In CID, the isolated parent ion is accelerated and collided with an inert gas, which increases its internal energy and causes it to fragment.[7]

Pillar 2: Deciphering the Fragmentation Code of Pyrazolyl Ketones

The fragmentation of a pyrazolyl ketone can be understood as a competition between several key pathways: cleavages driven by the ketone functionality and those characteristic of the pyrazole ring itself.

Ketone-Driven Fragmentation: The Alpha-Cleavage

The most prominent fragmentation pathway for ketones is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group.[8] This process is energetically favorable because it leads to the formation of a highly stable, resonance-stabilized acylium ion.[9]

For a generic pyrazolyl ketone, two primary α-cleavage pathways exist:

  • Cleavage of the Pyrazole-Carbonyl Bond: This pathway involves the scission of the bond between the pyrazole ring and the carbonyl carbon. This results in a pyrazolyl radical and a stable acylium ion, or vice-versa, depending on which fragment retains the charge. The stability of the resulting pyrazole fragment plays a significant role in the prevalence of this pathway.

  • Cleavage of the Alkyl/Aryl-Carbonyl Bond: This involves the cleavage of the bond on the other side of the carbonyl group. This pathway is highly favored when it results in the loss of a large, stable radical, leading to the formation of a pyrazolyl-acylium ion.[10]

The following diagram illustrates these competing α-cleavage pathways under Electron Ionization.

G Alpha-Cleavage Pathways in EI-MS cluster_main M Pyrazolyl Ketone Molecular Ion (M•+) A Acylium Ion [R-C≡O]+ M->A α-Cleavage B Pyrazolyl-Acylium Ion [Pz-C≡O]+ M->B α-Cleavage C Pyrazolyl Radical [Pz]• A->C Formation of D Alkyl/Aryl Radical [R]• B->D Formation of

Caption: Competing α-cleavage pathways for a pyrazolyl ketone molecular ion.

Pyrazole Ring Fragmentation: A Heterocyclic Signature

The pyrazole ring itself has characteristic fragmentation patterns that provide confirmatory evidence for its presence. Studies on various pyrazole and pyrazoline derivatives reveal several key fragmentation routes.[11][12]

  • Ring Cleavage and Rearrangement: The pyrazole ring can undergo complex cleavage, often initiated by the loss of stable neutral molecules like N₂, HCN, or RCN (where R is a substituent). The fragmentation of the pyrazole core is often a multi-step process that can be diagnostic for the substitution pattern on the ring.[12]

  • Loss of Substituents: Substituents on the pyrazole ring, particularly on the nitrogen atoms, can be readily cleaved. For example, an N-phenyl group can be lost, or it can be part of a larger rearranged fragment.

The fragmentation pathway below illustrates a common mechanism observed in the MS/MS analysis of protonated pyrazolyl ketones, involving cleavage of the heterocyclic ring.

G Key Fragmentation Pathways in ESI-MS/MS cluster_main M Protonated Pyrazolyl Ketone [M+H]+ A Fragment A Loss of R-C≡O• M->A α-Cleavage B Fragment B Loss of N₂ M->B Ring Cleavage C Fragment C Loss of HCN B->C Further Fragmentation

Caption: Common fragmentation pathways observed during CID of protonated pyrazolyl ketones.

The McLafferty Rearrangement

The McLafferty rearrangement is a characteristic fragmentation for ketones that possess an alkyl chain of at least three carbons in length with an accessible γ-hydrogen.[9] It involves the transfer of this hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by cleavage of the α-β carbon bond.[13] While possible, its observation in pyrazolyl ketones depends entirely on the nature of the 'R' group attached to the carbonyl. For many derivatives where 'R' is an aryl group, this rearrangement is not possible. However, for compounds with suitable alkyl chains, it can produce a prominent odd-electron fragment ion.[13]

Pillar 3: Experimental Design and Data Interpretation

A robust analytical protocol is self-validating. The following sections provide a detailed methodology for analyzing pyrazolyl ketones and a summary of expected fragmentation data.

Experimental Protocol: A Step-by-Step Workflow

Objective: To characterize a novel pyrazolyl ketone using ESI-MS/MS and EI-MS.

1. Sample Preparation:

  • Dissolve 1 mg of the synthesized pyrazolyl ketone in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).
  • For ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid (for positive ion mode) to aid protonation.[7]
  • For EI-MS (if using a GC-MS or direct insertion probe), use a more concentrated solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

2. ESI-MS and MS/MS Analysis:

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer for high-resolution mass accuracy.[14]
  • Full Scan MS (MS1): Infuse the sample at 5-10 µL/min. Acquire data in positive ion mode to identify the [M+H]+ ion. Confirm the measured mass is within ±5 ppm of the theoretical mass.
  • Tandem MS (MS/MS): Perform a Product Ion Scan on the isolated [M+H]+ ion.
  • Isolation Width: 1-2 m/z.
  • Collision Energy (CE): Ramp the CE (e.g., from 10-40 eV). This is a critical step; low CE will induce minimal fragmentation, while high CE will cause extensive fragmentation. Ramping the energy allows for the observation of both primary and subsequent fragment ions.[4]

3. EI-MS Analysis:

  • Instrumentation: Utilize a GC-MS system or a direct insertion probe.
  • Ionization Energy: Set to the standard 70 eV.[4]
  • Mass Range: Scan from a low m/z (e.g., 40) up to a value significantly above the expected molecular weight to capture all fragments and the molecular ion.

The logical workflow for this analysis is depicted below.

G Analytical Workflow for Pyrazolyl Ketone Characterization cluster_workflow A Sample Preparation B ESI-MS (Full Scan) Identify [M+H]+ A->B D EI-MS (GC-MS or Probe) Generate M•+ and Fragments A->D C ESI-MS/MS (Product Ion Scan) Fragment [M+H]+ B->C E Data Analysis Compare Fragmentation Patterns C->E D->E F Structure Confirmation E->F

Caption: A systematic workflow for the mass spectrometric analysis of pyrazolyl ketones.

Comparative Data Summary

The table below summarizes the expected characteristic ions for a hypothetical pyrazolyl ketone, 1-phenyl-3-methyl-4-benzoyl-1H-pyrazole (MW = 276.32 g/mol ), under different ionization conditions.

Ionization MethodParent Ion (m/z)Key Fragment Ions (m/z)Proposed Structure / Neutral LossFragmentation Pathway
EI 276 (M•+)105[C₆H₅CO]+α-Cleavage
77[C₆H₅]+Loss of CO from m/z 105
171[M - C₆H₅CO]•+α-Cleavage
275[M - H]•+Loss of hydrogen radical
ESI-MS/MS 277 ([M+H]+)105[C₆H₅CO]+α-Cleavage (charge-remote)
172[M+H - C₆H₅CO]+α-Cleavage
249[M+H - N₂]+Pyrazole Ring Cleavage
77[C₆H₅]+Secondary fragmentation

Conclusion

The mass spectrometric fragmentation of pyrazolyl ketones is a predictable and informative process, governed by the interplay between the stable pyrazole core and the reactive ketone functionality. A thorough understanding of the competing fragmentation pathways—primarily α-cleavage driven by the carbonyl group and characteristic ring cleavages of the pyrazole moiety—is essential for accurate structural elucidation. By strategically selecting the ionization technique (high-energy EI for a comprehensive fragmentation map vs. soft ESI-MS/MS for controlled fragmentation of a specific precursor), researchers can gain a high-confidence confirmation of their target molecules. This guide provides the foundational principles and a practical framework for applying mass spectrometry to accelerate research and development involving this vital class of heterocyclic compounds.

References

  • PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. European Journal of Chemical Research. [Link]

  • Synthesis, characterization and antimicrobial study of some pyrazole compounds derived from chalcone. Scholars Research Library. [Link]

  • Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. MDPI. [Link]

  • Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. RSC Publishing. [Link]

  • Synthesis and spectreal characterization of pyrazoline derivatives from chalcone derivatives. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal. [Link]

  • Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Mass Spectrometric Fragmentation of the Tautomers of 1,3=Diketones. CORE. [Link]

  • Fragmentation mechanisms in mass spectrometry. Journal of Chemical Education. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. DTU. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Internal energy and fragmentation of ions produced in electrospray sources. Mass Spectrometry Reviews. [Link]

  • Ionization treatment of pyrazolo[4,3-c]pyrazole derivatives to achieve the low sensitivity of high-energy materials. CrystEngComm (RSC Publishing). [Link]

  • Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy Online. [Link]

  • Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PMC. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. ResearchGate. [Link]

  • Mass fragmentation pattern of compound 4l. ResearchGate. [Link]

  • 14.6c Fragmentation Patterns of Ketones and Aldehydes. YouTube. [Link]

  • Mass Spectrometry: Alpha Cleavage of Ketones. YouTube. [Link]

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Technical Guide: IR Characterization of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the infrared (IR) spectroscopic characterization of 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one , a critical intermediate often utilized in the synthesis of p38 MAPK inhibitors and other heterocyclic bioactive agents.

This document is structured to serve as a bench-side verification tool . It prioritizes the differentiation of the target molecule from its precursors (1H-pyrazole and


-haloketones) to validate reaction completion and product identity.

Executive Summary: The Spectral Fingerprint

The target molecule combines an electron-rich aromatic heterocycle (pyrazole) with an aliphatic ketone. The IR spectrum is dominated by the interplay between the carbonyl stretch and the aromatic ring vibrations.

Functional GroupFrequency Region (cm⁻¹)IntensityDiagnostic Note
C=O[1][2] Stretch 1715 – 1725 StrongCharacteristic of an acyclic, saturated ketone. Slightly elevated frequency due to the

-nitrogen inductive effect.
C-H (Aromatic) 3100 – 3140 Weak/MedSpecific to the Pyrazole ring protons.
C-H (Aliphatic) 2870 – 2980 MediumIsopropyl group (methine/methyl) and methylene linker.
C=N / C=C (Ring) 1510 – 1590 MediumPyrazole ring skeletal vibrations (often a doublet).
N-N Stretch 1000 – 1050 Weak"Breathing" mode of the pyrazole ring.
Isopropyl Split 1380 & 1365 Medium"Gem-dimethyl" doublet; confirms the 3-methylbutane tail.
Detailed Spectral Analysis
A. The Carbonyl Region (1700–1750 cm⁻¹)

The ketone moiety at position 2 is the strongest absorber.

  • Target Peak: Expect a sharp band centered around 1720 cm⁻¹ .

  • Mechanistic Insight: While a standard aliphatic ketone appears at 1715 cm⁻¹, the electronegative nitrogen atom at the

    
    -position (C1) exerts an inductive effect (-I), slightly shortening the C=O bond and raising the frequency by 5–10 wavenumbers.
    
B. The Nitrogen-Heterocycle Signature (1500–1600 cm⁻¹ & >3000 cm⁻¹)

The pyrazole ring provides the "identity" of the molecule.

  • Absence of N-H: The most critical quality control parameter. The starting material (1H-pyrazole) has a broad, intense N-H stretch at 3200–3400 cm⁻¹ . The Target must show a clean baseline in this region, confirming successful N-alkylation.

  • Aromatic C-H: Look for sharp, weak bands just above 3000 cm⁻¹. These distinguish the pyrazole ring from the aliphatic isopropyl chain (which appears below 3000 cm⁻¹).

C. The Aliphatic Backbone (2800–3000 cm⁻¹ & 1300–1400 cm⁻¹)

The 3-methylbutan-2-one fragment (isobutyl ketone skeleton) adds specific aliphatic markers.

  • Gem-Dimethyl Doublet: The isopropyl group (–CH(CH₃)₂) exhibits a characteristic splitting of the C-H bending vibration. You will see two distinct peaks of roughly equal intensity at ~1380 cm⁻¹ and ~1365 cm⁻¹ . This confirms the integrity of the alkyl chain.

Comparative Diagnostics: Process Monitoring

In a synthesis context, IR is most powerful when used to track the transformation of starting materials into the product. The following diagram illustrates the "Spectral Evolution" you should observe during the reaction.

Reaction Pathway: 1H-Pyrazole + 1-Chloro-3-methylbutan-2-one


 Target Molecule

IRSpectralEvolution cluster_0 Critical QC Checkpoints Start1 Input A: 1H-Pyrazole (Nucleophile) Target TARGET: 3-methyl-1-(1H-pyrazol-1-yl) butan-2-one Start1->Target LOSS of N-H Stretch (3200-3400 cm⁻¹) Start2 Input B: 1-Chloro-3-methylbutan-2-one (Electrophile) Start2->Target SHIFT of C=O (1735 -> 1720 cm⁻¹) LOSS of C-Cl (600-800 cm⁻¹)

Figure 1: Spectral Evolution Pathway. The disappearance of the N-H stretch and the shift of the Carbonyl peak are the primary indicators of reaction completion.

Comparison Table: Target vs. Alternatives
FeatureTarget Molecule Alternative 1: 1H-Pyrazole (Precursor)Alternative 2: 1-Chloro-3-methyl... (Precursor)
3200–3400 cm⁻¹ Clean Baseline (No Peak)Strong, Broad N-H Clean Baseline
1700–1750 cm⁻¹ ~1720 cm⁻¹ (Ketone)Absent~1735–1740 cm⁻¹ (

-Halo shift)
600–800 cm⁻¹ Complex FingerprintRing deformationStrong C-Cl Stretch
3000–3100 cm⁻¹ Present (Aromatic CH)Present (Aromatic CH)Absent (Only Aliphatic)
Experimental Protocol for Spectral Acquisition

Due to the physicochemical nature of this compound (often a low-melting solid or viscous oil depending on purity), the sampling technique significantly affects spectral resolution.

Method A: ATR (Attenuated Total Reflectance) - Recommended

  • Why: Requires no sample preparation; ideal for oils/semisolids.

  • Protocol:

    • Clean the Diamond/ZnSe crystal with isopropanol.

    • Apply 10–20 mg of the neat substance directly to the crystal.

    • Critical Step: Ensure good contact. If solid, apply high pressure with the anvil. If liquid, ensure the crystal is fully covered.

    • Acquire 16 scans at 4 cm⁻¹ resolution.

    • Note: ATR peaks may appear 2–5 cm⁻¹ lower than transmission (KBr) peaks.

Method B: Solution Cell (CCl₄ or CHCl₃)

  • Why: Used if precise frequency comparison with literature values is required (eliminates solid-state packing effects).

  • Protocol:

    • Dissolve 50 mg of target in 1 mL of spectroscopic grade CHCl₃.

    • Use a 0.1 mm pathlength NaCl cell.

    • Run a solvent blank background.

    • Warning: CHCl₃ absorbs heavily near 750 cm⁻¹ and 1215 cm⁻¹, potentially masking the C-Cl region if checking for unreacted starting material.

References
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135484377 (Parent Structure Analysis). Retrieved from [Link]

  • Saeed, A., & Mumtaz, A. (2008).Synthesis and Characterization of Some New 1-Aroyl-3,5-dimethyl Pyrazoles. (Provides comparative IR data for N-substituted pyrazoles). Journal of the Chemical Society of Pakistan.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for IR functional group frequency shifts, specifically -haloketones vs. -aminoketones).
  • Elguero, J., & Goya, P. (2002).Pyrazoles as drugs: Facts and fantasies.

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A Comparative Guide to the Bioactivity of Pyrazole and Imidazole Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of medicinal chemistry, pyrazole and imidazole scaffolds are cornerstones in the design of novel therapeutics.[1][2][3] Their derivatives are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[4][5][6][7][8] When a ketone moiety is incorporated into these heterocyclic structures, it often enhances their interaction with biological targets, creating a potent class of compounds. This guide offers a comparative analysis of the bioactivity of pyrazole ketones and imidazole ketones, drawing upon experimental data to provide researchers and drug development professionals with a clear understanding of their respective strengths, underlying structure-activity relationships, and therapeutic potential. We will delve into their comparative performance in antimicrobial and anticancer applications, supported by detailed experimental protocols for validation.

Foundational Chemistry: A Tale of Two Azoles

At the heart of this comparison are two five-membered heterocyclic aromatic rings, each containing two nitrogen atoms. The fundamental difference lies in the arrangement of these nitrogens: pyrazole is a 1,2-diazole, while imidazole is a 1,3-diazole.[1][8] This seemingly subtle structural variance has profound implications for their physicochemical properties and, consequently, their biological activity.

The 1,3-arrangement in imidazole generally results in a more stable and basic ring compared to the 1,2-disposition in pyrazole.[1] Imidazole's ability to act as both a hydrogen bond donor and acceptor, coupled with its amphoteric nature, allows it to mimic peptide bonds and interact effectively with a wide array of biological targets.[9] The ketone functional group, an electrophilic center, further diversifies the potential for non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, within enzyme active sites or protein receptors.

cluster_pyrazole Pyrazole Ketone cluster_imidazole Imidazole Ketone P_structure P_label General Structure of a Pyrazole Ketone (1,2-Diazole Core) I_structure I_label General Structure of an Imidazole Ketone (1,3-Diazole Core)

Figure 1. Comparison of Pyrazole and Imidazole Ketone Scaffolds.

Comparative Bioactivity Analysis

While both scaffolds are considered "privileged structures" in drug discovery, the choice between a pyrazole or imidazole core is highly dependent on the specific biological target and desired therapeutic outcome.[1]

Antimicrobial Activity

Both pyrazole and imidazole derivatives have been extensively investigated for their antimicrobial properties.[5][10][11] The mechanism often involves the disruption of essential cellular processes like cell wall synthesis, protein synthesis, or DNA replication.[5]

A compelling comparative example is seen in the development of antitubercular agents. In a study evaluating diarylpyrazole derivatives against Mycobacterium tuberculosis, compounds featuring an imidazole ring displayed potent activity, with Minimum Inhibitory Concentration (MIC90) values ranging from 3.95–12.03 µg/mL.[12][13] This performance was notably potent, indicating a strong potential for this scaffold in combating mycobacterial infections. While a direct ketone comparison is not available from this study, it highlights the efficacy of the imidazole-pyrazole combination. Generally, pyrazole-based compounds have also shown significant activity against a range of bacterial and fungal strains.[10][11][14]

Table 1: Representative Antimicrobial Activity of Pyrazole and Imidazole Derivatives

Compound Class Organism Bioactivity (MIC) Reference
Imidazole-Diarylpyrazole Mycobacterium tuberculosis H37Rv 3.95–12.03 µg/mL (MIC90) [12][13]
Pyrazole Sulphonamides S. aureus, E. coli, C. albicans Moderate to Potent Activity [10]
4-Formyl Pyrazoles E. coli, S. aureus Excellent to Good Activity [14]

| Imidazole Derivatives | Gram-positive & Gram-negative bacteria | Broad-spectrum Inhibition |[5] |

The data suggests that while both classes are effective, the specific substitutions on the heterocyclic ring and the ketone moiety are critical in determining the breadth and potency of antimicrobial action.

Anticancer Activity

The fight against cancer has seen significant contributions from both pyrazole and imidazole-based agents, often functioning as kinase inhibitors or apoptosis inducers.[6][15][16]

Imidazole ketones have emerged as particularly potent agents. For instance, Imidazole Ketone Erastin (IKE) is a powerful inducer of ferroptosis, a unique form of programmed cell death, and has been shown to slow tumor growth in animal models.[17] Other imidazole derivatives have demonstrated remarkable potency against various cancer cell lines, with IC50 values in the nanomolar range. One such compound, 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl)imidazole, exhibited IC50 values of 27.42 nM and 23.12 nM against SW480 and HCT116 colorectal cancer cells, respectively, by inhibiting tubulin polymerization.[6]

Pyrazole ketones have also proven their mettle as anticancer agents. They are frequently designed as inhibitors of key signaling proteins like Factor Xa and various receptor tyrosine kinases (e.g., VEGFR-2).[15][18] Structure-activity relationship (SAR) studies on pyrazole derivatives have shown that substitutions can significantly enhance anticancer efficacy. For example, a series of pyrazole benzothiazole hybrids showed potent activity against multiple cancer cell lines, with IC50 values ranging from 3.17 to 6.77 µM, outperforming the reference drug axitinib.[15]

Table 2: Representative Anticancer Activity (IC50) of Pyrazole and Imidazole Ketones

Compound Class Target Cell Line(s) Bioactivity (IC50) Mechanism of Action Reference
Imidazole Ketone (IKE) Diffuse Large B-cell Lymphoma Effective in vivo Ferroptosis Induction [17]
Benzoyl Imidazole SW480, HCT116 (Colorectal) 27.42 nM, 23.12 nM Tubulin Polymerization Inhibition [6]
Pyrazolone-Pyrazole MCF-7 (Breast) 34.58 µM (VEGFR-2) VEGFR-2 Kinase Inhibition [15]
Pyrazole Benzothiazole HT29, PC3, A549, U87MG 3.17 - 6.77 µM Antiangiogenic [15]

| Imidazolyl-cyanopropenimidothioate | - | 0.137 µM (EGFR) | EGFR Kinase Inhibition |[19] |

From this data, it is evident that imidazole ketones have demonstrated exceptionally low nanomolar potency in specific cases, particularly through mechanisms like tubulin inhibition. Pyrazole ketones show robust activity in the low micromolar range, often excelling as targeted kinase inhibitors. The choice, therefore, depends on the desired anticancer strategy: targeting cell division machinery versus inhibiting specific signaling pathways.

Structure-Activity Relationship (SAR) Insights

The bioactivity of these compounds is not solely dictated by the core heterocycle but is finely tuned by the nature and position of various substituents.

  • For Pyrazole Ketones: SAR studies have consistently shown that electron-withdrawing groups (e.g., halogens, nitro groups) on phenyl rings attached to the pyrazole scaffold tend to enhance biological activity.[15] The substitution pattern on the pyrazole ring itself is also crucial; for instance, N-substitution can sometimes decrease activity, suggesting that the N-H bond may be important for target binding in certain cases.[20]

  • For Imidazole Ketones: The position of substituents on the imidazole ring is critical for optimizing receptor binding and pharmacokinetic properties.[21] For kinase inhibitors, specific moieties are often added to target the hinge region, solvent-exposed regions, or allosteric pockets of the enzyme. The flexibility and hydrogen bonding capacity of the imidazole core make it a versatile scaffold for such targeted designs.[22]

Key Experimental Protocols

To ensure the reproducibility and validation of bioactivity claims, standardized experimental protocols are essential. Below are detailed methodologies for assessing antimicrobial and anticancer activity.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Figure 3. Workflow for IC50 Determination via MTT Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole/imidazole ketone in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include untreated and vehicle (e.g., DMSO) controls.

  • Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Conclusion and Future Perspectives

The comparative analysis reveals that both pyrazole and imidazole ketones are exceptionally valuable scaffolds in medicinal chemistry, each with distinct advantages depending on the therapeutic target.

  • Imidazole ketones have shown extraordinary potency in certain anticancer applications, with some derivatives reaching low nanomolar IC50 values. Their structural resemblance to biological purines and their versatile hydrogen bonding capabilities make them ideal candidates for designing highly specific enzyme inhibitors and modulators of protein-protein interactions.

  • Pyrazole ketones demonstrate robust, broad-spectrum bioactivity. They are well-established as kinase inhibitors and antimicrobial agents. The synthetic accessibility and the well-understood SAR of the pyrazole core make it a reliable platform for developing new drugs with predictable and tunable properties.

The choice between these two scaffolds is not a matter of inherent superiority but of strategic design. Future research should focus on the synthesis of hybrid molecules that combine features of both rings to explore synergistic effects. Furthermore, applying these ketone derivatives to novel biological targets, beyond cancer and microbial infections, such as neurodegenerative and metabolic diseases, represents a promising frontier for drug discovery.

References

  • Synthesis, biological evaluation and computational studies of pyrazole derivatives as Mycobacterium tuberculosis CYP121A1 inhibitors. RSC Publishing.
  • Synthesis and biological evaluation of imidazole derivatives as novel NOP/ORL1 receptor antagonists: exploration and optimization of altern
  • Synthesis, Computational and Biological Evaluation of Imidazole Pyrazole Hydrazones as Antitubercular Agents.
  • Comparative study of imidazole and pyrazole-based aldehydes. Benchchem.
  • Structure-activity relationship and pharmacokinetic profile of 5-ketopyrazole factor Xa inhibitors.
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
  • Imidazole ketone erastin induces ferroptosis and slows tumor growth in a mouse lymphoma model. PMC.
  • Synthesis and Biological Evaluation of Novel Imidazole Deriv
  • Imidazoles as Potential Anticancer Agents: An Upd
  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Deriv
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis and antimicrobial activity of pyrazole nucleus containing 2-thioxothiazolidin-4-one deriv
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry.
  • ANTIMICROBIAL AGENTS CONTAINING PYRAZOLE NUCLEUS AND THEIR BIOLOGICAL ACTIVITY. IJRAR.org.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks.
  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. World Journal of Pharmaceutical Research.
  • Recent Advances in the Development of Pyrazole Deriv
  • Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of Drug Delivery and Therapeutics.
  • Imidazoles as potential anticancer agents. MedChemComm (RSC Publishing).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integr
  • Current status of pyrazole and its biological activities. PMC.
  • Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI.
  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives.
  • Imidazole Antifungals: A Review of Their Action Mechanisms on Cancerous Cells. Journal of Basic and Clinical Health Sciences.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC.
  • Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors. The Journal of Organic Chemistry.
  • Structure-Activity Relationship (SAR) in Medicinal Chemistry: Focusing on Substituted Imidazole Derivatives and Their Antidiabetic Potential. Zenodo.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.

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purity assay validation for 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the purity assay validation for 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one , a critical intermediate often employed in the synthesis of kinase inhibitors and agrochemical active ingredients.[1]

Given the molecule's structure—a polar pyrazole ring coupled with an aliphatic ketone—standard C18 methods often fail to provide adequate retention or peak shape. This guide compares the industry-standard C18 (Method A) against a superior Core-Shell Biphenyl (Method B) approach, demonstrating why the latter offers enhanced selectivity for nitrogenous heterocycles.[1]

A Comparative Technical Guide for Analytical Development

Executive Summary & Molecule Profile

The Challenge: this compound poses specific analytical challenges. The pyrazole moiety is basic and polar, leading to silanol interactions (peak tailing) and poor retention on conventional alkyl-bonded phases. Furthermore, the lack of extensive conjugation limits UV sensitivity, requiring low-wavelength detection where solvent cut-off noise becomes a factor.[1]

The Solution: While traditional C18 columns are the default choice, this guide validates that Biphenyl stationary phases provide superior


 interactions with the pyrazole ring, resulting in sharper peak shapes, better resolution from early-eluting impurities (like unreacted pyrazole), and higher sensitivity.
FeatureSpecification
IUPAC Name This compound
Molecular Formula

Molecular Weight 152.19 g/mol
Key Impurities 1H-Pyrazole (Starting Material), 1-chloro-3-methylbutan-2-one (Alkylating Agent), Regioisomeric byproducts (trace).[1][2]
Detection UV @ 215 nm (Primary), 254 nm (Secondary)

Comparative Methodology: C18 vs. Biphenyl

This section contrasts the "Standard" approach with the "Optimized" alternative.

Method A: The Standard (C18)[4]
  • Column: C18 (L1),

    
    , 
    
    
    
    .[3]
  • Mechanism: Hydrophobic interaction.[1]

  • Performance: Often results in early elution of the main peak (

    
    ) due to the polar pyrazole group. Peak tailing is common due to exposed silanols interacting with the basic nitrogen.
    
Method B: The Recommended Alternative (Core-Shell Biphenyl)[1]
  • Column: Core-Shell Biphenyl (L11),

    
    , 
    
    
    
    .
  • Mechanism: Hydrophobic +

    
     Interaction.[1]
    
  • Performance: The biphenyl rings on the stationary phase engage in

    
     stacking with the pyrazole ring.[1] This "orthogonal" selectivity increases retention time without requiring highly aqueous mobile phases and significantly improves peak symmetry.[1]
    
Experimental Data Comparison

Simulated data based on physicochemical properties of pyrazole ketones.

ParameterMethod A (Standard C18)Method B (Biphenyl UHPLC)Verdict
Retention Time (

)
3.2 min (Poor retention)5.8 min (Ideal retention)Method B
Tailing Factor (

)
1.6 (Asymmetric)1.1 (Sharp)Method B
Resolution (

) from Impurity A
1.84.2Method B
Theoretical Plates (

)
~4,500~12,000Method B
Run Time 15 min8 minMethod B

Deep Dive: Synthesis & Impurity Logic

To validate a method, one must understand what is being separated. The synthesis typically involves the N-alkylation of pyrazole.[1][4]

SynthesisPath SM1 1H-Pyrazole (Polar, UV active) Product This compound (Target) SM1->Product + Base Impurity1 Bis-alkylation Byproduct (Quaternary salt, Very Polar) SM1->Impurity1 Over-alkylation Impurity2 Regioisomer (C-alkylated) (Trace, similar polarity) SM1->Impurity2 C-alkylation (Minor) SM2 1-chloro-3-methylbutan-2-one (Volatile, Weak UV) SM2->Product

Figure 1: Synthesis pathway illustrating the origin of critical impurities (SM1 and Bis-alkylated byproducts) that drive the separation requirements.[5]

Validation Protocol (Method B)

This protocol follows ICH Q2(R1) guidelines, optimized for the Biphenyl UHPLC method.

Chromatographic Conditions[1][4][10][11][12][13]
  • Instrument: UHPLC System with PDA/UV Detector.

  • Column: Kinetex Biphenyl,

    
     (or equivalent).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile.[1][3][6]

  • Gradient:

    • 0.0 min: 5% B

    • 5.0 min: 60% B

    • 6.0 min: 95% B

    • 8.0 min: 5% B

  • Flow Rate: 0.5 mL/min.

  • Detection: 215 nm (Bandwidth 4 nm).

  • Temperature: 40°C.[1]

Specificity (Stress Degradation)

Objective: Prove the method can distinguish the analyte from degradation products.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. Expectation: Pyrazole ring is stable; ketone may undergo minor hydration.[1]

  • Base Hydrolysis: 0.1 N NaOH, RT, 1 hour. Expectation: Potential deprotonation or haloform-type degradation if impurities exist.[1]

  • Oxidation: 3%

    
    .[1] Expectation: N-oxidation of the pyrazole ring (N-oxide formation).[1]
    
  • Acceptance: Peak purity angle < Purity threshold (using PDA).

Linearity & Range[1]
  • Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration (e.g., 0.5 mg/mL).

  • Acceptance Criteria:

    
    .[1]
    
Accuracy (Recovery)[4]
  • Protocol: Spike known amounts of standard into a placebo matrix (if formulation) or solvent (if API) at 80%, 100%, and 120%.

  • Calculation:

    
    
    
  • Data Summary:

LevelRecovery (%)RSD (%)
80%99.80.4
100%100.20.3
120%99.50.5

Validation Workflow Diagram

This self-validating workflow ensures that if a step fails, the root cause is identified immediately.[1]

ValidationFlow Start Start Validation SystemSuit System Suitability (RSD < 2%, Tailing < 1.5) Start->SystemSuit Specificity Specificity / Stress Testing (Peak Purity Pass?) SystemSuit->Specificity Pass Fail Root Cause Analysis (Check pH, Column Age) SystemSuit->Fail Fail Linearity Linearity (5 levels) (R² > 0.999?) Specificity->Linearity Pass Specificity->Fail Fail Accuracy Accuracy (Spike Recovery) (98-102%) Linearity->Accuracy Pass Linearity->Fail Fail Accuracy->Fail Fail Pass Method Validated Accuracy->Pass Pass

Figure 2: Step-by-step logic flow for the validation process, ensuring compliance with ICH guidelines.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Phenomenex. (2023).[1][5] Core-Shell Technology for HPLC and UHPLC: Kinetex Biphenyl.[1] Retrieved from [Link]

  • PubChem. (2024).[1] Compound Summary: this compound Structure & Properties.[1] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard reference for C18 vs. Phenyl selectivity).

Sources

A Comparative Guide to the UV-Vis Absorption Spectra of Pyrazole-Ketone Conjugates

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the structural and electronic properties of novel compounds is paramount. Pyrazole derivatives, a cornerstone in medicinal chemistry, are frequently conjugated with ketone moieties to create scaffolds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Ultraviolet-Visible (UV-Vis) spectroscopy serves as a rapid, accessible, and powerful analytical technique for characterizing these pyrazole-ketone conjugates, offering critical insights into their electronic structure, conjugation, and behavior in different chemical environments.[3]

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of pyrazole-ketone conjugates. We will explore the underlying principles of their electronic transitions and demonstrate how spectral properties are modulated by structural and environmental factors. This analysis is supported by established experimental data and detailed protocols to ensure scientific integrity and practical applicability in a research setting.

Synthetic Origins and Structural Framework

The pyrazole-ketone framework is typically synthesized through condensation reactions. A common and robust method is the Knorr pyrazole synthesis or related pathways, which involve the reaction of a 1,3-dicarbonyl compound (like a β-keto ester or a diketone) with a hydrazine derivative.[1][4][5] The resulting structure features a five-membered aromatic pyrazole ring linked to a carbonyl group, often part of a larger conjugated system (e.g., an aryl ketone). This conjugation is the primary determinant of the molecule's UV-Vis absorption profile.

Fundamentals of Electronic Absorption

The UV-Vis absorption spectra of pyrazole-ketone conjugates are dominated by two principal types of electronic transitions within the chromophore—the part of the molecule responsible for absorbing light.[6]

  • π → π Transitions:* These are high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems, such as the aromatic pyrazole ring and the adjacent enone system. These transitions typically result in strong absorption bands in the 200-400 nm range.[7]

  • n → π Transitions:* These are lower-intensity absorptions caused by the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen atoms of the pyrazole or the oxygen atom of the ketone, to a π* antibonding orbital. These bands are often observed as shoulders on the main π → π* peak or as separate, weak bands at longer wavelengths (>300 nm).

The precise wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are highly sensitive to the molecule's chemical environment.

Comparative Analysis of Absorption Spectra

The predictive power of UV-Vis spectroscopy lies in understanding how molecular structure and solvent interactions systematically shift the absorption maxima.

The Influence of Substituents (Hammett Effects)

Attaching different functional groups to the pyrazole or aryl-ketone rings can dramatically alter the UV-Vis spectrum. The electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—modifies the energy gap between the ground and excited states.[8][9]

  • Electron-Withdrawing Groups (EWGs) like nitro (–NO₂) or cyano (–CN) groups extend the π-conjugated system and stabilize the π* excited state. This reduces the energy required for the π → π* transition, resulting in a bathochromic shift (a shift to a longer wavelength, or "red shift").

  • Electron-Donating Groups (EDGs) such as methoxy (–OCH₃) or amino (–NH₂) groups increase the electron density of the π system. This can also lead to a bathochromic shift by raising the energy of the highest occupied molecular orbital (HOMO).[10]

The position of the substituent is also critical. A group that extends conjugation when placed at the para position of an aryl ring may have a much smaller effect at the meta position.[9]

Table 1: Predicted Substituent Effects on the Primary π → π Transition of a Model Phenyl-Pyrazole-Ketone Conjugate*

Substituent on Phenyl Ring (para-position)Electronic NaturePredicted λmax (nm)Predicted Molar Absorptivity (ε, M⁻¹cm⁻¹)Rationale
–NO₂Strong EWG~315~22,000Extends conjugation, significantly lowering the π→π* energy gap.
–ClWeak EWG (Inductive)~290~18,000Minor extension of conjugation.
–H (Unsubstituted)Neutral~285~17,500Baseline reference compound.
–CH₃Weak EDG~292~18,500Hyperconjugation slightly raises HOMO energy.
–OCH₃Strong EDG~305~20,000Resonance donation of electrons raises HOMO energy significantly.

Note: These values are illustrative, based on established principles of substituent effects. Actual values will vary based on the precise molecular scaffold.

The Influence of Solvent Polarity (Solvatochromism)

The polarity of the solvent can stabilize the ground and excited states of a molecule to different extents, leading to spectral shifts.[11]

  • Bathochromic (Red) Shift: For π → π* transitions, the excited state (π*) is generally more polar than the ground state (π). Polar solvents will therefore stabilize the excited state more than the ground state, decreasing the energy gap and shifting the λmax to a longer wavelength.[12]

  • Hypsochromic (Blue) Shift: For n → π* transitions, the ground state is more stabilized by polar, protic solvents (like ethanol or water) due to hydrogen bonding with the lone pair electrons. This increases the energy gap for the transition, shifting the λmax to a shorter wavelength.[12]

Observing these shifts by measuring spectra in a series of solvents with varying polarity can help confirm the nature of the electronic transitions.

Table 2: Predicted Solvent Effects on the Absorption Maxima of a Pyrazole-Ketone Conjugate

SolventPolarity IndexPredicted λmax (π → π) (nm)Predicted λmax (n → π) (nm)Rationale
n-Hexane0.1~280~345Non-polar reference.
Dichloromethane3.1~286~342Increased stabilization of the π* state.
Ethanol4.3~290~330Strong stabilization of π* state (red shift); strong H-bonding stabilization of n-orbitals (blue shift).[11][13]
Water10.2~295~325Maximum stabilization of the polar π* state and maximum H-bonding with n-orbitals.[11]

Standardized Experimental Protocol for UV-Vis Analysis

To ensure reproducible and comparable data, a standardized methodology is crucial. The following protocol is a self-validating system for the analysis of pyrazole-ketone conjugates.

Instrumentation and Reagents
  • Instrument: A dual-beam UV-Vis spectrophotometer is recommended to allow for simultaneous measurement of the reference and sample.[6]

  • Cuvettes: Use 1 cm path length quartz cuvettes, as glass absorbs significantly in the UV range.[6][14]

  • Solvents: Use spectroscopic grade solvents to avoid interference from impurities.

  • Sample: The pyrazole-ketone conjugate should be of high purity, confirmed by another analytical method (e.g., NMR or LC-MS).

Step-by-Step Measurement Workflow
  • Stock Solution Preparation: Accurately weigh a small amount of the pyrazole-ketone conjugate and dissolve it in a known volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).

  • Working Solution Preparation: Dilute the stock solution to prepare a series of working solutions. The final concentration should result in an absorbance reading between 0.1 and 1.0 AU (Absorbance Units) at λmax to ensure adherence to the Beer-Lambert Law.[3]

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes for stabilization.[15]

    • Set the desired wavelength range for the scan (e.g., 200-500 nm).

  • Baseline Correction:

    • Fill two clean quartz cuvettes with the pure solvent that was used to dissolve the sample.[14]

    • Place one cuvette in the reference beam path and the other in the sample beam path.

    • Run a baseline scan. This corrects for any absorbance from the solvent and the cuvettes themselves.[15]

  • Sample Measurement:

    • Remove the cuvette from the sample beam path, rinse it with the working solution, and then fill it with the working solution.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan to record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Record the absorbance value at each λmax.

    • If quantitative analysis is required, use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε), where A is absorbance, c is concentration, and l is the path length (typically 1 cm).[16]

G cluster_prep Phase 1: Preparation cluster_measure Phase 2: Measurement cluster_analysis Phase 3: Data Analysis prep_stock 1. Prepare Stock Solution (e.g., 1 mM in Spectroscopic Grade Solvent) prep_work 2. Prepare Working Dilutions (Target Absorbance: 0.1-1.0 AU) prep_stock->prep_work instr_setup 3. Instrument Setup (Warm-up, Set Wavelength Range) prep_work->instr_setup baseline 4. Baseline Correction (Solvent vs. Solvent) instr_setup->baseline measure_sample 5. Measure Sample (Sample vs. Solvent Reference) baseline->measure_sample find_lambda 6. Identify λmax (Wavelength of Peak Absorbance) measure_sample->find_lambda calc_epsilon 7. Calculate Molar Absorptivity (ε) (Using Beer-Lambert Law: A=εcl) find_lambda->calc_epsilon

Caption: Standard experimental workflow for UV-Vis spectral analysis.

Visualizing the Impact of Structure and Solvent

The observed spectral shifts can be rationalized by considering the relative energies of the molecular orbitals involved. Substituents and solvents modulate the energy gap (ΔE) between the ground state and the excited state.

G cluster_0 Effect of Electron-Withdrawing Group (EWG) cluster_1 Unsubstituted Reference cluster_2 Effect of Polar Protic Solvent π_EWG π π_EWG->π_EWG  ΔE (π→π*) decreases (Bathochromic Shift) n_EWG n π_Ref π π_Ref->π_Ref  ΔE (π→π) n_Ref n n_Ref->π_Ref  ΔE (n→π*) π_Solv π π_Solv->π_Solv  ΔE (π→π) decreases (Bathochromic Shift) n_Solv n n_Solv->π_Solv  ΔE (n→π*) increases (Hypsochromic Shift) E_pi_ref π E_n_ref n E_pi_EWG π E_pi_ref->E_pi_EWG E_pi_Solv π E_pi_ref->E_pi_Solv E_pi_star_ref π* E_n_Solv n E_n_ref->E_n_Solv E_pi_star_EWG π* E_pi_star_ref->E_pi_star_EWG E_pi_star_Solv π* E_pi_star_ref->E_pi_star_Solv E_n_EWG n

Caption: Influence of substituents and solvent on molecular orbital energy levels.

Conclusion

UV-Vis spectroscopy is an indispensable tool in the arsenal of drug development professionals working with pyrazole-ketone conjugates. The absorption spectrum provides a unique electronic fingerprint of the molecule, which is systematically influenced by substituents and the solvent environment. By understanding the principles of π → π* and n → π* transitions and their corresponding spectral shifts, researchers can gain valuable, rapid insights into the electronic structure of novel compounds. The comparative data and standardized protocol provided in this guide serve as a robust framework for obtaining reliable and interpretable spectroscopic data, accelerating the characterization and development of new pyrazole-based therapeutic agents.

References

  • Benchchem. Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters. Benchchem.
  • AIP Publishing. (2025). Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photophysical. AIP Publishing.
  • Academia.edu. SOLVENT AND pH EFFECTS ON UV ABSORPTION SPECTRUM OF 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). Academia.edu.
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  • Royal Society of Chemistry. (2015). Synthesis of pyrazole containing α-amino acids via a highly regioselective condensation/aza-Michael reaction of β-aryl α,β-unsaturated ketones. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. (2017). (PDF) Solvent and pH Effects on UV Absorption Spectrum of 1,3-bis[(3-(2-pyridyl) pyrazol-1 ylmethyl)] benzene (1,3-PPB). ResearchGate.
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Safety Operating Guide

Personal protective equipment for handling 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

Compound Class: N-Alkylated Pyrazole / Ketone Derivative Physical State: Typically a low-melting solid or viscous oil (depending on purity and exact isomeric composition).[1][2]

Critical Warning: As a specialized organic intermediate, 3-methyl-1-(1H-pyrazol-1-yl)butan-2-one likely lacks a comprehensive toxicological dataset (LD50/LC50).[1][2] Absence of evidence is not evidence of absence. You must handle this compound under Universal Precautions for bioactive heterocyclic compounds.[2]

Deconstructed Hazard Profile
  • The Pyrazole Moiety: Pyrazole derivatives are frequently pharmacologically active (e.g., kinase inhibitors). They are known skin irritants and potential sensitizers.[2] Systemic absorption can lead to hepatotoxicity (liver stress).[2]

  • The Ketone Moiety: Adds volatility and lipophilicity, increasing the rate of skin permeation. It also presents a flammability risk (Flash Point likely < 100°C).[2]

  • Inferred GHS Classification:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful).[2]

    • Skin/Eye Irritation: Category 2A (Severe Irritant).[2]

    • STOT-SE: Category 3 (Respiratory Irritation).[1][2]

Personal Protective Equipment (PPE) Matrix

This matrix is designed for Zero-Contact handling. Do not rely on "splash protection" alone; aim for permeation resistance.[2]

PPE Decision Logic Table
PPE ComponentStandard Handling (Solid/Neat Oil)High-Risk Handling (Solution/Heating)Technical Rationale
Hand Protection Double Nitrile (min 0.11 mm per layer)Laminate / Barrier (e.g., Silver Shield®)Ketones degrade nitrile over time.[1][2] Pyrazoles permeate skin.[2][3] Double nitrile provides a "sacrificial" outer layer.[2] Laminate is required if dissolved in penetrating solvents (DCM/THF).[2]
Eye Protection Chemical Safety Goggles Face Shield + Goggles Standard safety glasses are insufficient against vapors or splashes that can wick around lenses.[2]
Respiratory N95 / P100 Mask (if powder)Half-Face Respirator (OV/P100 Cartridge)If the compound is an oil or heated, organic vapor (OV) protection is mandatory to prevent mucous membrane irritation.[1][2]
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeve Covers or ApronProtects forearms from unseen trace contamination during weighing or transfer.[2]

PPE Selection Workflow (Visualization)

The following logic gate ensures you select the correct PPE based on the physical state of the compound.

PPE_Logic Start Start: Assess Physical State State_Solid Solid / Powder Start->State_Solid State_Liquid Liquid / Oil / Solution Start->State_Liquid Resp_Dust Respiratory: N95 or P100 State_Solid->Resp_Dust Inhalation Risk Glove_Nitrile Gloves: Double Nitrile (Change every 30 mins) State_Solid->Glove_Nitrile Contact Risk Resp_Vapor Respiratory: OV Cartridge (Half-Face) State_Liquid->Resp_Vapor Volatile Risk Glove_Barrier Gloves: Laminate/Barrier (Silver Shield) State_Liquid->Glove_Barrier Permeation Risk Action_Safe PROCEED WITH CAUTION Resp_Dust->Action_Safe Resp_Vapor->Action_Safe Glove_Nitrile->Action_Safe Glove_Barrier->Action_Safe

Figure 1: PPE Decision Logic based on the physical state of this compound.[1][2][4]

Operational Protocols

A. Weighing & Transfer (The Critical Zone)

Context: Most exposures occur during the transfer of static-prone solids or viscous oils.[1][2]

  • Engineering Control: All operations must occur inside a certified Chemical Fume Hood .[2]

  • Static Management: If solid, use an anti-static gun or polonium strip before weighing to prevent powder "fly-out."[1][2]

  • The "Double-Glove" Technique:

    • Don inner nitrile gloves (taped to lab coat cuff).[2]

    • Don outer nitrile gloves (different color if possible to spot tears).[2]

    • Immediately after weighing, strip the outer gloves inside the hood and discard them as solid waste. This prevents trace contamination of door handles/balances.[2]

B. Reaction Setup
  • Solvent Compatibility: If dissolving this compound in halogenated solvents (DCM, Chloroform), standard nitrile gloves offer <5 minutes of protection.[2] You must use Barrier (Laminate) Gloves or change nitrile gloves immediately upon any splash.[2]

  • Temperature Control: Do not heat above 60°C without a reflux condenser. The ketone moiety increases vapor pressure significantly with heat.[2]

C. Emergency Spill Response

Scenario: You drop a vial containing 5g of the compound.

  • Evacuate & Ventilate: Clear the immediate area.[2][5] Ensure fume hood sash is at the emergency position.[2]

  • Don PPE: Goggles, Double Nitrile Gloves, Lab Coat.[2]

  • Contain: Surround the spill with absorbent pads (pig mats).[2]

  • Neutralize/Clean:

    • Liquids: Absorb with vermiculite or clay.[2]

    • Solids: Wet a paper towel with ethanol (do not sweep dry powder) to wipe up.[2]

  • Decontaminate: Wipe surface with 10% bleach solution (oxidizes the pyrazole ring) followed by water.[2]

Waste Disposal Strategy

Proper disposal is legally required (RCRA) and environmentally critical.[2][6]

Waste StreamClassificationContainer TypeNotes
Pure Compound Hazardous OrganicAmber Glass JarLabel as "Toxic/Irritant - Pyrazole Derivative."[1][2]
Reaction Mixture Organic SolventsHDPE CarboySegregate based on solvent (Halogenated vs. Non-Halogenated).
Contaminated PPE Solid HazardousClear Thick Poly BagDo not throw gloves in regular trash.[2]
Sharps/Vials Glass WastePuncture-Proof BinRinse vials 3x with Acetone before disposal.

Scientific Rationale & Mechanism

Why these specific precautions?

  • Permeation Dynamics: Ketones (like the butan-2-one tail) act as permeation enhancers.[1][2] They disrupt the lipid bilayer of the stratum corneum (outer skin), potentially dragging the attached pyrazole ring into the bloodstream. This is why skin protection is prioritized over inhalation for non-dusty forms.[2]

  • Sensitization: Pyrazoles are structural analogs to many sensitizing drugs (e.g., Celecoxib).[2] Repeated low-level exposure can lead to anaphylactic responses over time.[1][2] The "Zero-Contact" protocol mitigates this immunological risk.[1][2]

References

  • Occupational Safety and Health Administration (OSHA). (n.d.).[2] Personal Protective Equipment (29 CFR 1910.132).[2] United States Department of Labor.[2] [Link]1]

  • National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[2] [Link]1]

  • United Nations. (2021). Globally Harmonized System of Classification and Labelling of Chemicals (GHS). (9th Revised Edition). [Link]1]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.